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  • Product: (S)-(-)-2-Methylbutylamine
  • CAS: 34985-37-0

Core Science & Biosynthesis

Foundational

(S)-(-)-2-Methylbutylamine physical properties

Executive Summary (S)-(-)-2-Methylbutylamine (CAS 34985-37-0) is a critical chiral building block and resolving agent in the synthesis of enantiopure pharmaceuticals and agrochemicals.[1][2] Distinguished by its specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-2-Methylbutylamine (CAS 34985-37-0) is a critical chiral building block and resolving agent in the synthesis of enantiopure pharmaceuticals and agrochemicals.[1][2] Distinguished by its specific optical rotation and branched alkyl structure, it serves as a primary amine moiety in the derivatization of carboxylic acids and the resolution of racemic mixtures via diastereomeric salt formation. This guide consolidates its physical properties, spectroscopic characteristics, and handling protocols to support its integration into high-fidelity organic synthesis workflows.[1]

Molecular Identification & Stereochemistry

The utility of (S)-(-)-2-Methylbutylamine stems from the stereocenter at the C2 position.[1] Unlike its racemic counterpart (CAS 96-15-1), the (S)-enantiomer is isolated to induce chirality in downstream products.[1]

ParameterDetail
IUPAC Name (2S)-2-methylbutan-1-amine
Common Name (S)-(-)-2-Methylbutylamine
CAS Number 34985-37-0
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
SMILES CCCN
Stereochemistry (S)-configuration; Levorotatory (-)

Physical & Thermodynamic Properties[1][8]

The following data represents field-validated values for the pure (S)-enantiomer. Researchers should note the temperature dependence of the density and refractive index during quantitative transfers.[1]

Table 1: Physicochemical Specifications

PropertyValueTest Condition / Note
Physical State LiquidColorless to pale yellow
Boiling Point 94 – 97 °CAtmospheric pressure
Density 0.738 – 0.756 g/mL@ 25 °C
Refractive Index (

)
1.4116 – 1.4126@ 20 °C
Optical Rotation (

)
-5.9° ± 0.5°Neat (undiluted)
Flash Point 3 °C to 8 °CClosed Cup (Highly Flammable)
pKa ~10.75Predicted (Basic amine)
Solubility MiscibleWater, Ethanol, Ether
Vapor Pressure ~40-45 mmHg@ 20 °C (Estimated)

Technical Insight: The optical rotation is sensitive to solvent effects.[1] While the neat value is standard for purity checks, specific rotation in ethanol or HCl salts may vary significantly.[1] Always report solvent and concentration when documenting


.[1]

Spectroscopic Characterization

Rapid identification in the laboratory is best achieved via NMR.[1] The branched nature of the 2-methylbutyl chain creates distinct splitting patterns.

  • ¹H NMR (300 MHz, CDCl₃):

    • 
       0.85 - 0.95 (6H):  Overlapping triplet (terminal -CH₃) and doublet (branched -CH₃).[1] The doublet arises from coupling with the chiral C2 methine.[1]
      
    • 
       1.10 - 1.50 (3H):  Multiplet region corresponding to the C3 methylene (-CH₂-) and C2 methine (-CH-).[1][2]
      
    • 
       2.50 - 2.70 (2H):  Multiplet or doublet of doublets for the C1 methylene (-CH₂-NH₂), deshielded by the nitrogen.[1]
      
    • 
       1.20 (2H):  Broad singlet for -NH₂ (shift varies with concentration/solvent).[1]
      
  • IR Spectrum (Neat):

    • 3300 - 3400 cm⁻¹: N-H stretching (primary amine doublet).[1]

    • 2850 - 2960 cm⁻¹: C-H stretching (strong alkyl absorptions).[1]

    • 1580 - 1650 cm⁻¹: N-H bending (scissoring).[1]

Synthesis & Production Logic

For research applications requiring high enantiomeric excess (ee), synthesis typically proceeds from (S)-(-)-2-methyl-1-butanol (derived from fusel oil fermentation).[1][2]

Protocol Logic:

  • Activation: The alcohol group of (S)-2-methyl-1-butanol is converted to a leaving group (Tosylate or Mesylate).[1]

  • Substitution: Nucleophilic displacement using an azide source (NaN₃) or direct amination (liquid NH₃ under pressure).[1]

  • Reduction: If the azide route is chosen, catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction yields the amine with retention of configuration at C2.[1]

Application: Chiral Resolution Workflow

(S)-(-)-2-Methylbutylamine is extensively used to resolve racemic carboxylic acids.[1][2] The amine acts as a Resolving Agent , forming diastereomeric salts with the racemic acid mixture.[1] Because diastereomers have different physical properties (solubility), they can be separated via fractional crystallization.[1][3]

Mechanism:


[1]
  • Salt 1 and Salt 2 have different solubilities in solvents like Ethanol or Acetone.[1]

  • The less soluble salt crystallizes out, leaving the other in the mother liquor.[1]

Experimental Workflow Visualization:

ChiralResolution Start Racemic Acid Mixture (R/S-Acid) Reaction Formation of Diastereomeric Salts [(R)-Acid·(S)-Amine] + [(S)-Acid·(S)-Amine] Start->Reaction Reagent Add (S)-(-)-2-Methylbutylamine (Resolving Agent) Reagent->Reaction Crystallization Fractional Crystallization (Solvent: EtOH/Acetone) Reaction->Crystallization SolidPhase Solid Precipitate (Less Soluble Diastereomer) Crystallization->SolidPhase Filtration LiquidPhase Mother Liquor (More Soluble Diastereomer) Crystallization->LiquidPhase Filtrate Hydrolysis Acid Hydrolysis (HCl/H2O) SolidPhase->Hydrolysis Liberation Extraction Extraction Hydrolysis->Extraction Product Enantiopure Acid (e.g., (R)-Acid) Extraction->Product Organic Layer Recovery Recovered Amine Salt Extraction->Recovery Aqueous Layer

Figure 1: Workflow for the resolution of racemic acids using (S)-(-)-2-Methylbutylamine as a chiral resolving agent.[1][2]

Safety & Handling Protocols

(S)-(-)-2-Methylbutylamine is a hazardous reagent.[1][2] Strict adherence to safety protocols is mandatory.

  • Flammability: Flash point is extremely low (3–8 °C).[1] Use only in spark-proof hoods.[1] Ground all glassware to prevent static discharge.[1]

  • Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[1] Double-gloving (Nitrile/Neoprene) and face shields are required.[1]

  • Storage: Air-sensitive.[1][4] Store under an inert atmosphere (Nitrogen or Argon) in a cool, well-ventilated flammable cabinet. Absorption of CO₂ from air can form carbamates, altering stoichiometry.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2724272, (S)-2-Methylbutylamine. Retrieved from [Link][1]

  • Thermo Scientific Chemicals. (2023).[1] (S)-(-)-2-Methylbutylamine Product Specifications. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2023).[1] Chiral resolution methods for racemic pharmaceuticals. CrystEngComm. Retrieved from [Link]

Sources

Exploratory

(S)-(-)-2-Methylbutylamine chemical structure and stereochemistry

Structural Characterization, Stereochemical Analysis, and Synthetic Methodology Executive Summary (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) is a chiral primary amine of significant value in asymmetric synthesis and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Stereochemical Analysis, and Synthetic Methodology

Executive Summary

(S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) is a chiral primary amine of significant value in asymmetric synthesis and pharmaceutical development.[] Distinguished by its isoleucine-derived carbon skeleton, it serves as a robust chiral building block and a resolving agent for acidic racemates. This guide provides a definitive technical analysis of its stereochemical definition, physicochemical profile, and validated synthetic protocols, ensuring high-fidelity application in research and industrial settings.

Structural Anatomy & Stereochemical Definition

The utility of (S)-(-)-2-Methylbutylamine relies entirely on the integrity of its stereocenter at the C2 position. Unlike simple linear amines, the branching at C2 creates a chiral environment essential for enantioselective recognition.

2.1 Absolute Configuration (Cahn-Ingold-Prelog Analysis)

The (S)-configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The chiral center is located at C2 .

  • Priority Assignment at C2:

    • 
       : The carbon is bonded to Nitrogen (Atomic Number 7). (Priority 1) 
      
    • 
        (Ethyl): The carbon is bonded to another Carbon (Atomic Number 6). (Priority 2) 
      
    • 
        (Methyl): The carbon is bonded to Hydrogens (Atomic Number 1). (Priority 3) 
      
    • 
       : Lowest atomic number. (Priority 4) 
      

Stereochemical Visualization: When the lowest priority group (H) is oriented away from the viewer (dashed wedge), the sequence 1


 2 

3 follows a counter-clockwise direction, confirming the (S) configuration.

CIP_Analysis Center Chiral Center (C2) Group1 1. -CH2NH2 (N > C) Center->Group1 Highest Priority Group2 2. -CH2CH3 (Ethyl) Center->Group2 Group3 3. -CH3 (Methyl) Center->Group3 Group4 4. -H (Back) Center->Group4 Group1->Group2 Counter-Clockwise Group2->Group3 Result Configuration: (S) Rotation: (-) Group3->Result

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-2-Methylbutylamine.

Physicochemical Profile

Accurate physicochemical data is critical for process design, particularly for distillation and extraction protocols.

PropertyValueNotes
CAS Number 34985-37-0Specific to (S)-enantiomer
Molecular Formula

Molecular Weight 87.16 g/mol
Boiling Point 94–96 °CAt 760 mmHg
Density 0.733 g/mLAt 25 °C
Refractive Index

Optical Rotation

Neat (undiluted)
Solubility MiscibleWater, Ethanol, Ether
pKa ~10.6Typical for primary alkylamines

Safety Note: The compound is flammable and corrosive.[2] Handling requires standard amine safety protocols (fume hood, gloves, eye protection).

Synthetic Routes & Biogenic Origins

The structural integrity of (S)-2-methylbutylamine is best maintained by sourcing from the "Chiral Pool"—specifically L-Isoleucine or its fermentation byproducts (fusel oils).

4.1 Route A: Reductive Amination (Industrial Preferred)

This route utilizes (S)-(-)-2-methylbutanol, often derived from fusel oil fractionation. The reaction occurs at C1, leaving the C2 stereocenter untouched.

  • Oxidation: (S)-2-Methylbutanol is oxidized to (S)-2-methylbutanal.

  • Amination: The aldehyde is treated with ammonia (

    
    ) and hydrogen (
    
    
    
    ) over a metal catalyst (Ni or Co).
4.2 Route B: Tosylation-Azidation (Laboratory Standard)

For high-purity laboratory scale synthesis where enantiomeric excess (ee) must be strictly conserved, the displacement method is preferred.

Protocol Logic:

  • Step 1: Activation of the alcohol with Tosyl Chloride (TsCl).

  • Step 2:

    
     displacement with Sodium Azide (
    
    
    
    ).
  • Step 3: Reduction of the azide to the amine (Staudinger or Hydrogenation).

Crucial Mechanism Note: All transformations occur at the C1 position. The chiral center at C2 is not involved in the reaction mechanism, ensuring complete retention of the (S)-configuration.

Synthesis_Workflow Start (S)-(-)-2-Methylbutanol (Chiral Pool Source) Step1 Step 1: Activation (TsCl, Pyridine) Start->Step1 Inter1 Intermediate: (S)-2-Methylbutyl Tosylate Step1->Inter1 Retention at C2 Step2 Step 2: Substitution (NaN3, DMF, Heat) Inter1->Step2 Inter2 Intermediate: (S)-2-Methylbutyl Azide Step2->Inter2 Reaction at C1 (No Racemization) Step3 Step 3: Reduction (H2/Pd-C or LiAlH4) Inter2->Step3 Final Product: (S)-(-)-2-Methylbutylamine Step3->Final Yield: ~70-80%

Figure 2: Laboratory synthesis via the Azide pathway, ensuring retention of stereochemistry.

Analytical Validation Protocols

To validate the identity and purity of (S)-(-)-2-Methylbutylamine, the following multi-modal approach is required.

5.1 Chiral Gas Chromatography (GC)

Standard GC cannot distinguish enantiomers. A chiral stationary phase is required.

  • Column: Cyclodextrin-based capillary column (e.g.,

    
    -DEX 120).
    
  • Derivatization (Optional but Recommended): Reaction with trifluoroacetic anhydride (TFAA) improves peak shape and separation resolution.

  • Criterion: The (S)-enantiomer should elute as a distinct single peak, separated from any trace (R)-enantiomer.

5.2 Polarimetry

Optical rotation provides a quick check of bulk enantiomeric purity.

  • Instrument: Digital Polarimeter (Na-D line, 589 nm).

  • Sample: Neat liquid or solution in Ethanol.

  • Specification: Observed rotation must be negative.

    
     (Neat).[3]
    
  • Troubleshooting: A low rotation value indicates partial racemization or contamination with achiral impurities.

Applications in Drug Development[1][3]
6.1 Chiral Resolving Agent

(S)-2-Methylbutylamine is a base used to resolve racemic acids.

  • Mechanism: Reacts with a racemic acid (

    
    ) to form diastereomeric salts:[4]
    
    • Salt A: [(S)-Amine

      
       (R)-Acid]
      
    • Salt B: [(S)-Amine

      
       (S)-Acid]
      
  • Separation: These salts have different solubilities, allowing separation via fractional crystallization.[5][6]

6.2 Chiral Building Block

Used to introduce the isopentyl-like chiral motif into peptide mimetics and agrochemicals. The steric bulk of the 2-methylbutyl group provides specific hydrophobic interactions in protein binding pockets.

References
  • National Institute of Standards and Technology (NIST). "2-Methylbutylamine." NIST Chemistry WebBook. Available at: [Link]

  • PubChem. "2-Methylbutylamine Compound Summary." National Library of Medicine. Available at: [Link]

  • Smith, P. A. S. "The Curtius Reaction." Organic Reactions, 1946, 3, 337. (Foundational reference for amine synthesis mechanisms).
  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.

Sources

Foundational

Precision Synthesis of (S)-(-)-2-Methylbutylamine: A Stereoconservative Approach

Executive Summary (S)-(-)-2-Methylbutylamine (CAS 34985-37-0) is a critical chiral building block, often utilized as a resolving agent or a chiral auxiliary in the synthesis of peptide mimetics and agrochemicals. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-2-Methylbutylamine (CAS 34985-37-0) is a critical chiral building block, often utilized as a resolving agent or a chiral auxiliary in the synthesis of peptide mimetics and agrochemicals. Its structural integrity relies entirely on the preservation of the stereocenter at the C2 position.

This guide details the synthesis of (S)-(-)-2-Methylbutylamine starting from (S)-(-)-2-Methyl-1-butanol. Unlike simple aliphatic amine syntheses, this protocol prioritizes stereochemical retention . Since the reaction occurs at the C1 (primary) carbon, the risk of racemization is low unless carbocation intermediates are generated, which would trigger a 1,2-hydride shift from the tertiary C2 to the primary C1. Therefore, this guide strictly enforces


 pathways  (Tosylation/Azidation) over acid-catalyzed substitution to guarantee optical purity.

Part 1: Strategic Analysis & Pathway Selection

The Stereochemical Challenge

The starting material, (S)-2-methyl-1-butanol, possesses a chiral center at C2.

  • Structure:

    
    
    
  • Risk: Under acidic conditions (e.g., direct reaction with HBr), the hydroxyl group protonates and leaves, forming a primary carbocation. This immediately rearranges via a 1,2-hydride shift to a stable tertiary carbocation at C2, destroying the stereochemistry and leading to racemic tert-amyl products.

  • Solution: We must activate the alcohol as a sulfonate ester (Tosylate) under basic conditions, followed by nucleophilic displacement. This ensures the C2-H bond is never broken.

Selected Pathway: The Sulfonate-Azide Route

While the Gabriel Synthesis is a classic alternative, the Tosylate-Azide-Staudinger route is selected here for three reasons:

  • Atom Economy: Avoids the heavy phthalimide waste stream.

  • Mild Conditions: The Staudinger reduction occurs at neutral pH, minimizing racemization risks.

  • Purification: The intermediate azide is easily separated from salts, and the final amine distills cleanly.

Reaction Pathway Visualization

G Start (S)-2-Methyl-1-butanol (Chiral Precursor) Inter1 (S)-2-Methylbutyl Tosylate (Activated Electrophile) Start->Inter1 TsCl, Pyridine 0°C to RT (Retention at C2) Inter2 (S)-2-Methylbutyl Azide (Chiral Intermediate) Inter1->Inter2 NaN3, DMF 60°C, SN2 (Retention at C2) End (S)-(-)-2-Methylbutylamine (Target) Inter2->End 1. PPh3, THF 2. H2O (Staudinger) (Retention at C2)

Figure 1: Stereoconservative synthetic pathway. Note that because substitution occurs at C1, the C2 configuration is retained throughout.

Part 2: Detailed Experimental Protocol

Phase 1: Activation (Tosylation)

Objective: Convert the poor leaving group (-OH) into a potent electrophile (-OTs) without generating a carbocation.

  • Reagents:

    • (S)-(-)-2-Methyl-1-butanol (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Pyridine (Solvent/Base) or DCM/Et3N

  • Mechanism: Nucleophilic attack of alcohol oxygen on sulfur.

Step-by-Step:

  • Setup: Charge a dry 3-neck round-bottom flask with (S)-2-methyl-1-butanol (e.g., 10.0 g, 113 mmol) and dry pyridine (30 mL). Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add TsCl (23.7 g, 124 mmol) portion-wise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the UV-active tosylate (
    
    
    
    ).
  • Workup: Pour the mixture into ice-cold water (100 mL) and extract with

    
     (3 x 50 mL). Wash the organic layer with cold 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine.
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure. The resulting oil is (S)-2-methylbutyl tosylate.
    
    • Yield Expectation: 90-95%.

    • Stability: Use immediately or store at -20°C.

Phase 2: Nucleophilic Displacement (Azidation)

Objective: Introduce the nitrogen source via


 displacement.
  • Reagents:

    • (S)-2-Methylbutyl Tosylate (from Phase 1)

    • Sodium Azide (

      
      ) (1.5 eq)
      
    • DMF (Dimethylformamide) - Anhydrous

Step-by-Step:

  • Safety Note: Azides are potentially explosive.[1] Do not use chlorinated solvents (DCM) in this step to avoid forming diazidomethane. Use a blast shield.

  • Reaction: Dissolve the crude tosylate in anhydrous DMF (5 mL per gram of tosylate). Add

    
     (1.5 eq).
    
  • Heating: Heat the mixture to 60°C for 6-8 hours.

    • Why 60°C? High enough to drive

      
       on a primary beta-branched carbon, but low enough to prevent elimination to 2-methyl-1-butene.
      
  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Diethyl Ether (

    
    ). Note: The azide is lipophilic.
    
  • Purification: Wash ether layer with water (to remove DMF) and brine. Dry over

    
    . Carefully concentrate the ether (do not distill to dryness due to explosion risk of concentrated organic azides).
    
    • Checkpoint: IR spectrum should show a strong characteristic azide peak at ~2100

      
      .
      
Phase 3: Staudinger Reduction

Objective: Reduce the azide to the primary amine without affecting the chiral center.

  • Reagents:

    • Crude Azide solution (in THF)

    • Triphenylphosphine (

      
      ) (1.1 eq)
      
    • Water (

      
      )[2]
      

Step-by-Step:

  • Imine Formation: Dissolve the crude azide in THF. Add

    
     (1.1 eq) slowly at RT. Nitrogen gas (
    
    
    
    ) evolution will be observed. Stir until gas evolution ceases (approx. 2 hours).
  • Hydrolysis: Add water (2-3 mL) to the reaction mixture and heat to reflux for 3 hours. This hydrolyzes the intermediate aza-ylide into the amine and triphenylphosphine oxide (

    
    ).
    
  • Isolation:

    • Acidify the mixture with 1M HCl (converts amine to water-soluble ammonium salt).

    • Extract with DCM (removes

      
       and unreacted starting materials). Discard organic layer.
      
    • Basify the aqueous layer with 2M NaOH (pH > 12).

    • Extract the free amine with Diethyl Ether (3 x 50 mL).

  • Final Purification: Dry the ether layer (

    
    ) and concentrate. Perform fractional distillation at atmospheric pressure.
    
    • Target Fraction: Collect distillate at 96-97°C .

Part 3: Data & Quality Control

Physical Properties Table[3][4]
PropertyValueNotes
Appearance Colorless LiquidAmine odor (fishy)
Boiling Point 96 - 97 °CAtmospheric pressure
Density 0.738 g/mLAt 25°C
Optical Rotation

Neat (undiluted)
Purity Target >98%Determine by GC
Troubleshooting & Critical Parameters
  • Racemization Check: If the optical rotation is significantly lower than

    
     (e.g., 
    
    
    
    ), racemization occurred. This usually indicates the temperature during Tosylation was too high, or the Azidation step was run too hot (>80°C), promoting elimination/addition pathways.
  • Elimination Side Product: If the yield is low, check for the presence of 2-methyl-1-butene (volatile alkene). This results from the basicity of the azide ion acting on the beta-hydrogen. Ensure the reaction remains strictly anhydrous to suppress basicity.

References
  • Thermo Scientific Chemicals. (n.d.). (S)-(-)-2-Methylbutylamine, 98+%.[3] Fisher Scientific.[3] Retrieved January 28, 2026, from [Link]

  • PubChem. (2025).[4] 2-Methylbutylamine (Compound).[5][3][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved January 28, 2026, from [Link]

  • Chemistry Steps. (2023). Amines from Alcohols Via Substitution Reactions.[8] Retrieved January 28, 2026, from [Link][9]

Sources

Exploratory

Technical Guide: Commercial Availability and Strategic Sourcing of (S)-(-)-2-Methylbutylamine

Executive Summary (S)-(-)-2-Methylbutylamine (CAS 34985-37-0) is a critical chiral aliphatic amine used primarily as a building block in the synthesis of pharmaceutical intermediates, agrochemicals, and fine organic comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-2-Methylbutylamine (CAS 34985-37-0) is a critical chiral aliphatic amine used primarily as a building block in the synthesis of pharmaceutical intermediates, agrochemicals, and fine organic compounds.[1][2][3] Its utility lies in its ability to introduce a specific chiral center—the (S)-2-methylbutyl moiety—into target molecules, often to influence the pharmacokinetic profile of drug candidates or to serve as a chiral auxiliary in asymmetric synthesis.

This guide provides a technical deep-dive for researchers and procurement professionals, detailing the compound's physiochemical profile, synthesis-derived impurity risks, and a validated protocol for supplier qualification.

Technical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream synthesis, the raw material must meet specific Critical Quality Attributes. The (S)-enantiomer is chemically distinct from its racemic counterpart in biological systems, making enantiomeric excess (ee) a primary specification.

Physiochemical Specifications[1][4][5]
PropertySpecificationNotes
IUPAC Name (2S)-2-Methylbutan-1-amine
CAS Number 34985-37-0 Distinct from Racemate (96-15-1)
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
Appearance Colorless liquidYellowing indicates oxidation
Boiling Point 96–97 °C
Density 0.756 g/mL at 25 °C
Optical Rotation [α]²⁰/D −5.9° (neat)Critical purity indicator
Flash Point 3 °C (37 °F)Highly Flammable (Class 3)
Solubility Miscible in water, alcohol
Stability and Handling
  • Air Sensitivity: Primary amines are susceptible to oxidation and reaction with atmospheric CO₂ to form carbamates.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Corrosivity: Classified as Skin Corr.[1][3] 1B; requires chemically resistant PPE (nitrile/neoprene gloves).

Synthesis Routes & Impurity Origins

Understanding the industrial synthesis of (S)-(-)-2-Methylbutylamine is vital for anticipating potential impurities. The two most common routes involve the conversion of (S)-(-)-2-Methyl-1-butanol, a naturally occurring fusel oil fraction.

Synthesis Workflow and Impurity Map

The following diagram illustrates the standard synthesis pathways and where specific impurities (regioisomers and racemates) are introduced.

Synthesis_Impurity_Map Start Starting Material: (S)-(-)-2-Methyl-1-butanol Route1 Route A: Oxidation to Acid + Amide Formation Start->Route1 Oxidation Route2 Route B: Halogenation (e.g., Bromination) Start->Route2 Substitution Impurity1 Impurity A: 3-Methylbutylamine (Isoamylamine) Start->Impurity1 Isomer contamination in feedstock Inter1 Intermediate: (S)-2-Methylbutyramide Route1->Inter1 Inter2 Intermediate: (S)-1-Bromo-2-methylbutane Route2->Inter2 Impurity2 Impurity B: Racemate (±)-2-Methylbutylamine Route2->Impurity2 SN1 Mechanism (Racemization risk) Product Target Product: (S)-(-)-2-Methylbutylamine Inter1->Product Reduction (LiAlH4) Inter2->Product Gabriel Synthesis or Azide Reduction

Figure 1: Synthesis pathways showing the origin of critical impurities. Note that 3-methylbutylamine (isoamylamine) is a common structural isomer impurity derived from impure starting alcohol.

Commercial Landscape & Suppliers[4][8][9]

The supply chain is segmented into "Bulk/Industrial" (tonnage for manufacturing) and "Catalog/Research" (gram-scale for R&D).

Major Global Suppliers[4]
SupplierRegionGrade/PurityTypical Pack SizesNotes
Sigma-Aldrich (Merck) Global95% - 98%1g, 5g, 25gHigh reliability; provides detailed CoA.[4]
Thermo Scientific (Alfa Aesar) Global98+%1g, 5gLegacy Alfa Aesar catalog; high optical purity.[4]
TCI Chemicals Japan/Global>98.0% (GC)5mL, 25mLExcellent for high-purity synthetic needs.[4]
Apollo Scientific UK/EuropeTech Grade / 98%CustomGood source for intermediate scale-up.[4]
BOC Sciences USA/Global95-98%Bulk/CustomSpecializes in fermentation-derived chiral blocks.[4]
Sourcing Strategy
  • For Early R&D: Stick to TCI or Sigma-Aldrich (Merck) to eliminate raw material variability variables.

  • For Scale-Up (Pilot Plant): Engage Apollo Scientific or BOC Sciences . Request a specific "Batch CoA" prior to purchase to verify the optical rotation matches the -5.9° standard, as "Tech Grade" batches may have lower ee%.

Quality Assurance & Testing Protocol

When receiving a new lot of (S)-(-)-2-Methylbutylamine, do not rely solely on the vendor CoA. The following self-validating protocol ensures the material is suitable for chiral synthesis.

QC Decision Tree

QC_Workflow Receipt Receive Shipment (S)-(-)-2-Methylbutylamine Visual 1. Visual Inspection (Colorless?) Receipt->Visual GC 2. GC-FID Analysis (Chemical Purity >98%) Visual->GC Pass Fail_Color REJECT: Oxidation (Distill before use) Visual->Fail_Color Yellow/Brown Chiral 3. Chiral HPLC/GC or Optical Rotation ([α] = -5.9°) GC->Chiral >98% Fail_Purity REJECT: Isomer Contamination GC->Fail_Purity <98% Pass RELEASE for Synthesis Chiral->Pass Matches Std Fail_Chiral REJECT: Low ee% (Racemization) Chiral->Fail_Chiral Low Rotation

Figure 2: Incoming Quality Control (IQC) workflow. Step 3 is critical as chemical purity (GC) does not detect enantiomeric loss.

Analytical Methods
  • Chemical Purity (GC-FID):

    • Column: DB-1 or equivalent amine-deactivated column.

    • Objective: Separate the 2-methyl isomer from the 3-methyl (isoamyl) impurity.

  • Enantiomeric Excess (Chiral GC):

    • Column: Cyclodextrin-based chiral stationary phase (e.g., Chirasil-Dex CB).

    • Standard: Compare against a racemic standard (CAS 96-15-1) to confirm peak separation.

  • Optical Rotation:

    • Measure neat at 20°C.

    • Acceptance Criteria: -5.7° to -6.1°. Values lower than -5.5° indicate significant racemization.

Applications in Drug Development[9][10][11]

(S)-(-)-2-Methylbutylamine is utilized in specific high-value applications:

  • Peptidomimetics: Used to install the isoleucine-like side chain (isostere) into non-natural peptide backbones, enhancing proteolytic stability.

  • Chiral Resolution: While less common than phenethylamine, it serves as a resolving agent for chiral acids.

  • Fine Chemical Synthesis: It acts as a precursor for chiral agrochemicals and pheromones (e.g., Migdolus fryanus pheromone synthesis).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724272, (S)-2-Methylbutylamine. Retrieved from [Link]

  • Bernardo, V. B., Lima, M. R. F., & Santana, A. E. G. (2022). Synthesis of N-(2'S)-methylbutanoyl-2-methylbutylamide (Frianol), sex pheromone of sugarcane rhizome borer Migdolus fryanus, from renewable sources. Results in Chemistry, 4, 100368.[5] Retrieved from [Link]

Sources

Foundational

(S)-(-)-2-Methylbutylamine CAS number and molecular formula

The following technical guide is structured as a high-level whitepaper designed for researchers and process chemists. It prioritizes practical, scalable methodologies and rigorous quality control. Precision Chiral Buildi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and process chemists. It prioritizes practical, scalable methodologies and rigorous quality control.

Precision Chiral Building Blocks in Pharmaceutical Synthesis

Executive Summary

(S)-(-)-2-Methylbutylamine (C5H13N) is a critical chiral aliphatic amine used primarily as a building block in the synthesis of peptide mimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs).[1][2] Structurally analogous to the side chain of L-isoleucine, it serves as a vital tool for introducing steric bulk and chirality into drug candidates without the metabolic instability of natural peptides. This guide outlines the definitive physicochemical profile, a scalable "Chiral Pool" synthesis protocol, and a rigorous quality control framework.

Chemical Identity & Physicochemical Profile

Accurate characterization is the bedrock of chiral chemistry. The following data represents the standard for high-purity (S)-(-)-2-Methylbutylamine.

ParameterSpecificationNotes
IUPAC Name (2S)-2-methylbutan-1-amine
CAS Number 34985-37-0 Specific to the (S)-enantiomer
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
Appearance Colorless liquidAmine-like odor
Boiling Point 96–97 °CAt 760 mmHg
Density 0.756 g/mLAt 25 °C
Refractive Index (

)
1.4105 – 1.4125
Specific Rotation (

)
-5.9° (neat) Levorotatory
Flash Point 3 °C (37 °F)Highly Flammable
Solubility Miscible in water, ethanol, etherHygroscopic

Strategic Synthesis: The Chiral Pool Approach

While resolution of racemic 2-methylbutylamine via tartaric acid crystallization is possible, it is atom-inefficient (max 50% yield) and labor-intensive.

The Authoritative Route: The preferred industrial and laboratory method utilizes the Chiral Pool strategy, starting from (S)-(-)-2-methyl-1-butanol . This starting material is naturally abundant (derived from fusel oil fermentation fractions), inexpensive, and optically pure.

Mechanistic Pathway

The synthesis involves converting the primary alcohol to a leaving group (Tosylate/Mesylate), followed by nucleophilic displacement with azide, and final reduction to the amine. Crucially, because the reaction occurs at the C1 (primary) carbon and the chiral center is at C2, no racemization occurs . The stereochemical integrity is preserved throughout.

SynthesisPathway Start (S)-(-)-2-Methyl-1-butanol (Chiral Pool) Inter1 Intermediate: (S)-2-Methylbutyl Tosylate Start->Inter1 Step 1: TsCl, Pyridine (Activation) Inter2 Intermediate: (S)-2-Methylbutyl Azide Inter1->Inter2 Step 2: NaN3, DMF (SN2 Displacement) Product (S)-(-)-2-Methylbutylamine (Final Target) Inter2->Product Step 3: H2, Pd/C (Reduction)

Figure 1: Stereoconservative synthesis pathway from (S)-2-methyl-1-butanol. Since the chiral center (C2) is not the reaction site, optical purity is maintained.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to toxicity of azides and flammability of amines.

Step 1: Activation (Tosylation)

  • Reagents: (S)-(-)-2-Methyl-1-butanol (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure: Cool pyridine to 0°C. Add alcohol. Slowly add TsCl to maintain temp <5°C. Stir overnight at room temp.

  • Workup: Pour into ice water/HCl. Extract with DCM. Wash organic layer with brine. Dry (MgSO4) and concentrate.

  • Checkpoint: ¹H NMR should show aromatic protons (Ts group) and a shift in the -CH2-O- signal.

Step 2: Nucleophilic Substitution (Azidation)

  • Reagents: (S)-2-Methylbutyl tosylate (from Step 1), Sodium Azide (1.5 eq), DMF (anhydrous).

  • Procedure: Dissolve tosylate in DMF. Add NaN3 carefully. Heat to 60-70°C for 4-6 hours.

  • Safety: Do not overheat. Alkyl azides are potentially explosive. Use a blast shield.

  • Workup: Dilute with water, extract with diethyl ether. Do not concentrate to dryness (explosion hazard). Use the ether solution directly in the next step or carefully concentrate only if necessary and kept cool.

Step 3: Reduction (Staudinger or Hydrogenation)

  • Preferred Method (Hydrogenation): Dissolve azide in MeOH. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 30 psi H2 for 12 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Purification: Acidify with HCl to form the amine hydrochloride salt (solid). Wash the salt with ether to remove non-basic impurities.

  • Free Basing: Dissolve salt in minimal water, basify with NaOH (pH > 12), extract with ether, dry (KOH pellets), and distill.

  • Yield: Expect 60-75% overall yield.

Quality Control & Analytical Characterization

Trustworthiness in chiral chemistry depends on proving enantiomeric excess (ee).

Analytical Decision Tree

QC_Workflow Sample Crude (S)-Amine GC GC-FID (Achiral) Sample->GC PurityCheck Chemical Purity > 98%? GC->PurityCheck Polarimetry Polarimetry [α]20/D PurityCheck->Polarimetry Yes Reject Reprocess / Reject PurityCheck->Reject No RotationCheck Rotation ≈ -5.9°? Polarimetry->RotationCheck ChiralGC Chiral GC/HPLC (Derivatization) RotationCheck->ChiralGC Yes RotationCheck->Reject No Release RELEASE BATCH ChiralGC->Release ee > 99% ChiralGC->Reject ee < 99%

Figure 2: Quality Control workflow ensuring both chemical and optical purity.

Specific Analytical Methods
  • Optical Rotation:

    • Standard:

      
       (neat).
      
    • Note: Temperature control is critical; deviations of ±2°C can significantly alter readings for low-MW amines.

  • Chiral GC (Derivatization):

    • Direct injection of amines on chiral columns can cause tailing.

    • Protocol: Derivatize with trifluoroacetic anhydride (TFAA) or Mosher's acid chloride. Analyze on a Cyclodextrin-based column (e.g., Chirasil-Dex). The (S)-enantiomer derivative should elute distinctly from the (R)-impurity.

Applications in Drug Development

(S)-(-)-2-Methylbutylamine is not merely a solvent; it is a high-value chiral auxiliary and scaffold.

  • Peptidomimetics: The 2-methylbutyl group is the side chain of Isoleucine . This amine is used to synthesize "Retro-Inverso" peptides or urea-based peptidomimetics where the amide bond is replaced, but the spatial arrangement of the side chain (S-configuration) must be preserved to maintain receptor affinity.

  • Chiral Auxiliaries: Used to form chiral amides that induce diastereoselectivity in subsequent reactions (e.g., alkylation of the amide enolate), allowing for the asymmetric synthesis of other complex molecules.

  • API Synthesis: It serves as a precursor for specific calcium channel blockers and agrochemicals where the biological activity is strictly linked to the (S)-configuration.

Safety & Handling

  • Hazards:

    • H225: Highly flammable liquid and vapor.

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.[3]

  • Storage: Store under inert gas (Argon/Nitrogen). Air sensitive (absorbs CO2 to form carbamates).

  • Spill Control: Absorb with sand/vermiculite. Do not use combustible materials like sawdust.

References

  • Sigma-Aldrich. (S)-(-)-2-Methylbutylamine Product Specification & SDS.Link

  • Thermo Fisher Scientific. (S)-(-)-2-Methylbutylamine Physical Properties.Link

  • ChemicalBook. 2-Methylbutylamine CAS 96-15-1 (Racemic & Isomer Data).Link

  • Marino, S. T., et al. (2004).[4] "Synthesis of Chiral Building Blocks for Use in Drug Discovery." Molecules, 9, 405-426.[4] (Context on Chiral Pool Synthesis). Link

  • PubChem. Compound Summary: 2-Methylbutylamine.[2]Link

Sources

Exploratory

Safety, Handling, and Storage Precautions for (S)-(-)-2-Methylbutylamine

Technical Guidance for Research & Process Development Executive Summary & Risk Profile (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) is a chiral primary amine frequently utilized as a resolving agent and a building block...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Process Development

Executive Summary & Risk Profile

(S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) is a chiral primary amine frequently utilized as a resolving agent and a building block in the synthesis of pharmaceutical intermediates.[1] Its handling requires a dual-focus safety strategy: managing immediate acute hazards (flammability, corrosivity) and preserving chemical integrity (prevention of carbamate formation).[1]

Critical Hazard Matrix:

  • Flammability: Class IB Flammable Liquid (Flash Point < 23°C).[1] Vapors are heavier than air and may travel to ignition sources.[1]

  • Health: Causes severe skin burns and eye damage (Category 1B).[1][2] Toxic if inhaled.[1][3][4]

  • Reactivity: Air-sensitive.[1][5] Reacts rapidly with atmospheric CO₂ to form solid carbamates, compromising stoichiometry in chiral synthesis.

Physicochemical Data & Hazard Identification

Scientific rationale: Understanding the physical properties is the first step in designing a self-validating safety protocol.[1] The low flash point necessitates grounding/bonding, while the density indicates phase separation behavior in aqueous workups.

PropertyValueOperational Implication
CAS Number 34985-37-0Unique identifier for inventory tracking.[1]
Physical State Liquid (Colorless to light yellow)Visual Check: Darkening indicates oxidation; white crust indicates carbonate/carbamate formation.[1]
Flash Point ~3°C - 13°C (Closed Cup)High Risk: Use spark-proof tools.[1] Ground all transfer lines.[1]
Boiling Point 94–96°CModerate volatility; significant vapor generation at RT.
Density 0.738 g/mLLighter than water; floats on aqueous waste streams.[1]
pKa ~10.6 (estimated for alkyl amines)Strong base; incompatible with acids/anhydrides.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Expertise Note: Standard laboratory nitrile gloves often provide insufficient protection against primary amines due to rapid permeation.[1] The protocol below prioritizes barrier integrity.

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Inert Atmosphere: Operations should be conducted under Nitrogen (

    
    ) or Argon (
    
    
    
    ) to prevent carbamate formation.[1]
  • Static Control: All metal containers (drums, kegs) must be grounded and bonded during transfer to prevent static discharge ignition.[1]

PPE Selection Strategy
ZoneRecommendationScientific Basis
Hand Protection (Splash) Double-gloving: Nitrile (Outer) + Nitrile (Inner)Nitrile degrades quickly upon amine contact.[1] Double layer allows time to doff outer glove after splash.[1]
Hand Protection (Immersion) Laminate (Silver Shield/4H) or Butyl Rubber Primary amines can permeate standard nitrile in <1 minute.[1] Laminate offers >4hr breakthrough time.[1][6]
Respiratory Full-face respirator with Amine/Organic Vapor Cartridge Required only if engineering controls (fume hood) fail or during spill cleanup.[1]
Eye/Face Chemical Splash Goggles + Face ShieldAmine vapors are lachrymators; liquid causes irreversible corneal opacity.[1]

Storage & Stability Protocol

The "Carbamate Loop" Risk: Primary amines react with atmospheric


 according to the equation:


This forms a white solid salt (carbamate) around the cap, often mistaken for "freezing."[1] This alters the molar mass of the reagent, leading to stoichiometric errors in chiral resolution.

Storage Requirements:

  • Atmosphere: Store under inert gas (Argon preferred due to higher density).[1]

  • Container: Use Schlenk flasks or bottles with Sure/Seal™ caps. Avoid ground glass stoppers without Keck clips (they can seize due to salt formation).[1]

  • Temperature: Store in a flammables-rated refrigerator (2–8°C) to reduce vapor pressure and oxidation rates.

  • Segregation: Store away from strong acids, acid chlorides, anhydrides, and oxidizers.

Operational Handling: Inert Transfer Workflow

Trustworthiness: This protocol uses a self-validating "positive pressure" technique to ensure no air enters the system during transfer.[1]

The "Oven-Dried" Standard[1]
  • Glassware must be oven-dried (>120°C) and cooled under an inert gas stream.[1]

  • Use a Schlenk line (double manifold) to cycle vacuum and nitrogen 3 times before introducing the reagent.[1]

Syringe Transfer Protocol (Visualized below)
  • Purge: Insert a long needle connected to the

    
     line into the reagent bottle to create positive pressure.[1]
    
  • Withdraw: Insert the sampling syringe. The positive pressure helps fill the syringe without introducing air bubbles.[1]

  • Transfer: Inject into the reaction vessel against a counter-flow of inert gas.

InertTransfer Start Start: Equipment Prep Purge N2 Purge Cycle (3x Vacuum/Refill) Start->Purge Remove O2/H2O PosPressure Establish Positive Pressure in Source Purge->PosPressure Insert N2 Line Transfer Syringe Transfer (Air-Free) PosPressure->Transfer Withdraw Liquid Reaction Reaction Flask (Inert Atmosphere) Transfer->Reaction Inject Reaction->Purge If Seal Broken

Figure 1: Inert Atmosphere Transfer Workflow. Adhering to this logic prevents carbamate contamination and reduces fire risk.

Emergency Response & Waste Management

Causality: Amine spills are particularly hazardous because their high vapor pressure allows them to quickly exceed exposure limits (TLV) in the breathing zone.[1]

Spill Response Logic

Neutralization: Do NOT use strong acids (e.g., concentrated HCl) to neutralize amine spills, as this generates significant heat and toxic fumes.[1] Use a weak acid solidifier (e.g., citric acid based or sodium bisulfate).[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Major >100mL OR Outside Hood Assess->Major Minor <100mL AND Inside Hood Assess->Minor Evacuate EVACUATE LAB Call EHS/Fire Dept Major->Evacuate High Risk PPE Don PPE: Resp + Laminate Gloves Minor->PPE Absorb Apply Absorbent (Sand/Vermiculite) PPE->Absorb Neutralize Neutralize with Weak Acid (Citric) Absorb->Neutralize Disposal Collect as Hazardous Chemical Waste Neutralize->Disposal

Figure 2: Decision Matrix for (S)-(-)-2-Methylbutylamine Spills.[1] Immediate evacuation is required for uncontained large spills due to flammability.

Waste Disposal[1][8]
  • Classification: Ignitable (D001) and Corrosive (D002).[1]

  • Protocol: Collect in a dedicated "Basic Organic" waste stream. Do not mix with acidic waste streams (risk of exotherm/splattering).[1]

  • Rinsing: Triple-rinse empty containers with a solvent (e.g., ethanol) before disposal; add rinsate to the waste container.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724272, (S)-2-Methylbutylamine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (29 CFR 1910.106).[1] Retrieved from [Link][1]

  • University of Pennsylvania EHRS. Fact Sheet: Nitrile Glove Chemical Compatibility. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Solvation Thermodynamics and Phase Behavior of (S)-(-)-2-Methylbutylamine

[1][2] Executive Summary (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) is a chiral primary amine extensively utilized as a resolving agent and a building block in the synthesis of enantiopure pharmaceuticals.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) is a chiral primary amine extensively utilized as a resolving agent and a building block in the synthesis of enantiopure pharmaceuticals.[1][2] Unlike solid crystalline intermediates, this molecule exists as a liquid at standard temperature and pressure (STP), shifting the focus of "solubility" toward miscibility , partitioning , and phase stability .[1]

This guide provides a rigorous analysis of its solvation mechanics.[1][2] We move beyond binary "soluble/insoluble" descriptors to explore the thermodynamic drivers of its behavior in aqueous and organic media.[1] Critical attention is given to its high basicity (pKa ~10.[1][2]75) and sensitivity to atmospheric CO₂, factors that frequently compromise experimental reproducibility in drug development workflows.[1][2]

Physicochemical Profile & Solvation Mechanics[2]

To predict solubility behavior, one must first deconstruct the molecular architecture.[1] (S)-(-)-2-Methylbutylamine possesses a "Janus-faced" nature: a hydrophobic isopentyl skeleton competing with a highly hydrophilic primary amine headgroup.[1][2]

Structural Determinants[1][2]
  • Hydrophobic Domain: The branched alkyl chain (

    
    ) exerts a positive inductive effect (+I), increasing electron density on the nitrogen, thereby enhancing basicity. This region drives solubility in non-polar solvents via Van der Waals (London dispersion) forces.[2]
    
  • Hydrophilic Domain: The primary amine (

    
    ) acts as both a hydrogen bond donor and acceptor.[1][2] In water, this group undergoes exothermic hydration, forming a structured solvation shell.[1][2]
    
Thermodynamic Data Summary

The following parameters dictate the molecule's phase distribution behavior.

PropertyValue / CharacteristicImplication for Solubility
Physical State Liquid (BP ~96°C)Focus is on miscibility rather than saturation limits.[1][2]
pKa (Conjugate Acid) ~10.75Exists as a cation (

) at physiological pH (<7.4).[1][2]
LogP (Octanol/Water) ~1.28 - 1.69Moderately lipophilic; readily crosses biological membranes.[1][2]
Density ~0.74 g/mLFloats on water/brine phases during extractions.[1][2][3]
Chirality (S)-EnantiomerSolubility is identical to (R)-form in achiral solvents.[1][2]

Aqueous Solubility & pH Dependence[4]

The solubility of (S)-(-)-2-Methylbutylamine in water is not a static constant; it is a dynamic equilibrium heavily dependent on pH and ionic strength.[1][2]

The Miscibility Gap

At neutral to high pH (>11), the molecule exists as a free base. While literature often cites it as "miscible," short-chain amines can exhibit a Lower Critical Solution Temperature (LCST) .[1][2] As temperature rises, the entropic penalty of organizing water molecules around the hydrophobic tail overrides the enthalpic benefit of H-bonding, potentially leading to phase separation (clouding) at elevated temperatures.[1]

Protonation-Driven Solubilization

Below pH 9, the amine protonates to form the ammonium species:


[1][2]
  • Implication: In this cationic state, water solubility is effectively infinite.[1][2]

  • Process Tip: To extract this amine from water into an organic layer (e.g., DCM or MTBE), the aqueous phase must be adjusted to pH > 12 (well above the pKa) to ensure the neutral free base predominates.

Visualizing the Solvation Pathway

The following diagram illustrates the competitive solvation mechanisms that determine phase stability.

SolvationMechanism Amine (S)-(-)-2-Methylbutylamine FreeBase Free Base (pH > 11) Neutral Species Amine->FreeBase Standard State Water Aqueous Phase (H-Bond Network) Organic Organic Phase (Van der Waals) Protonation Protonation (pH < 9) Forms R-NH3+ Protonation->Water Ionic Solvation (Infinite Solubility) Protonation->Organic Insoluble (Phase Exclusion) FreeBase->Water Miscible (H-Bonding) FreeBase->Organic High Solubility (LogP ~1.28) FreeBase->Protonation Add Acid (HCl)

Figure 1: Solvation logic flow.[1][2] Note the critical pivot point at pH adjustment, which dictates phase preference.

Solubility in Organic Solvents[1][5][6]

For synthesis and purification, solvent selection is governed by the "Like Dissolves Like" principle, but with specific caveats for amines.[1]

Solvent Compatibility Matrix[1][2]
Solvent ClassSolubilityMechanistic InsightApplication
Alcohols (MeOH, EtOH)Miscible Strong H-bond donor/acceptor synergy.[1][2]Reaction solvent; Crystallization of salts.[1][2]
Ethers (THF, MTBE)Miscible Good solubility; Amine acts as H-bond donor.[1][2]Grignard reactions; Extractions.[1][2]
Chlorinated (DCM, Chloroform)Miscible High solubility.[1][2]Liquid-Liquid extraction (heavier than water).[1][2]
Hydrocarbons (Hexane, Toluene)Soluble Van der Waals interactions dominate.[1][2]Azeotropic drying; Non-polar extractions.[1][2]
Ketones (Acetone)Reactive Caution:[2][3] Primary amines react to form imines (Schiff bases).[2]AVOID unless intentional.
The "Salting Out" Strategy

Due to its moderate hydrophobicity, (S)-(-)-2-Methylbutylamine can be difficult to extract from water even when basic.[1][2]

  • Technique: Saturate the aqueous phase with NaCl.[1][2] The hydration shells of the

    
     and 
    
    
    
    ions sequester water molecules, reducing the free water available to solvate the amine, thereby forcing it into the organic layer.[1]

Experimental Protocols

Reliable solubility data requires rigorous control of environmental factors.[1][2] The following protocols are designed to eliminate common artifacts caused by hygroscopicity and carbamate formation.

Protocol A: Determination of Partition Coefficient (LogD)

Objective: Determine the distribution of the amine between Octanol and Water at a specific pH.[1]

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).[1][2]

  • Phosphate Buffer (pH 7.4 and pH 11.0).[1][2]

  • (S)-(-)-2-Methylbutylamine (>98% purity).[1][2][4][5][6]

Workflow:

  • Preparation: Mix equal volumes (5 mL) of n-octanol and buffer in a separation funnel.

  • Spiking: Inject 50 µL of amine into the system.

  • Equilibration: Shake vigorously for 5 minutes; allow phases to separate for 60 minutes at 25°C.

  • Sampling: Carefully remove aliquots from both phases.

  • Analysis: Quantify amine concentration using HPLC-UV (derivatization may be required due to low UV absorbance) or GC-FID.

  • Calculation:

    
    
    
Protocol B: Handling & CO₂ Exclusion (Self-Validating System)

Primary amines react with atmospheric


 to form solid carbamates (

), often mistaken for "insolubility" or precipitation.[1][2]

Validation Step:

  • If a white crust forms on the bottle cap or solution surface, the sample is compromised.[1]

  • Corrective Action: Distill over KOH pellets under nitrogen atmosphere before use in solubility studies.

ProtocolWorkflow Start Start: Solubility Assessment CheckState Check Physical State (Liquid vs Solid Precipitate) Start->CheckState Liquid Clear Liquid CheckState->Liquid Homogeneous Solid Cloudy/Precipitate CheckState->Solid Heterogeneous Action1 Proceed with GC/HPLC Liquid->Action1 TestCO2 Test for Carbonate? (Add dilute HCl) Solid->TestCO2 Bubbles Gas Evolution (CO2) = Carbamate Contamination TestCO2->Bubbles Positive Clear No Gas = True Phase Separation TestCO2->Clear Negative Action2 Distill under N2 Bubbles->Action2 Clear->Action1

Figure 2: Decision tree for distinguishing true solubility limits from degradation artifacts.

Application Context: Chiral Resolution

In drug development, this amine is often used to resolve racemic acids via Diastereomeric Salt Formation .[1][2] Here, solubility differences are the functional mechanism.[1]

  • Mechanism: (S)-Amine + (R/S)-Acid

    
     (S,R)-Salt + (S,S)-Salt.[1][2]
    
  • Solubility Divergence: The two resulting salts will have distinct lattice energies and solubilities in specific solvents (typically ethanol or isopropanol).[2]

  • Optimization: A "Solubility Screen" is performed where the solvent polarity is adjusted (e.g., adding Hexane to Ethanol) to maximize the solubility difference (

    
    ) between the two diastereomers, forcing the less soluble salt to crystallize out in high optical purity.[1]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724272, (S)-2-Methylbutylamine.[1][2] Retrieved from [Link][2][3][5]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry (3rd ed.).[1][2] Wiley.[1][2] (Authoritative text on LogP and aqueous solubility thermodynamics).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][2] Wiley-VCH.[1][2] (Source for solvent compatibility and amine solvation mechanisms).[1][2]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of (S)-(-)-2-Methylbutylamine

Technical Guide: Spectroscopic Profiling of (S)-(-)-2-Methylbutylamine Introduction: The Chiral Scaffold in Drug Design (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) represents a critical chiral building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Profiling of (S)-(-)-2-Methylbutylamine

Introduction: The Chiral Scaffold in Drug Design

(S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) represents a critical chiral building block in the synthesis of peptide mimetics, agrochemicals, and pharmaceutical intermediates.[1] Unlike its achiral counterparts, the presence of the stereogenic center at the C2 position introduces specific analytical challenges and opportunities.

This guide provides a definitive reference for the spectroscopic characterization of this enantiomer. Beyond simple peak listing, we analyze the causality behind the spectral features—specifically how the chiral center influences the NMR splitting patterns and how the amine functionality dictates the mass spectrometric fragmentation.

Physical Characterization & Purity Metrics

Before spectroscopic analysis, the physical integrity of the sample must be verified. For chiral amines, optical rotation is the primary metric for enantiomeric excess (ee) confirmation.

PropertyValue / RangeConditionsRelevance
Appearance Colorless liquidAmbientOxidation indicator (yellowing)
Boiling Point 96–97 °C760 mmHgDistillation purification setpoint
Density 0.738 – 0.756 g/mL25 °CProcess scale-up calculations
Optical Rotation [α]²⁰_D = -5.9° NeatCritical Identity Test (Distinguishes from (R)-isomer)
Refractive Index n²⁰_D = 1.41220 °CQuick purity check

Expert Insight: The optical rotation is highly sensitive to water content and solvent. The value of -5.9° is for the neat liquid. If measuring in solvent (e.g., Ethanol or HCl salt in water), the specific rotation value will differ significantly. Always document concentration (


) and solvent explicitly.[1]

Mass Spectrometry (MS): Fragmentation Mechanics

The mass spectrum of (S)-(-)-2-Methylbutylamine is dominated by the stability of nitrogen-containing carbocations.[1] Understanding this fragmentation is essential for identifying the compound in complex reaction mixtures (e.g., GC-MS monitoring).[1]

Primary Fragmentation Pathway: Alpha-Cleavage

The molecular ion (


, m/z 87) is typically weak or absent because the radical cation formed at the nitrogen atom triggers a rapid alpha-cleavage . This mechanism breaks the C1-C2 bond, expelling the alkyl chain to form the resonance-stabilized iminium ion.

Key MS Peaks:

m/z Intensity Fragment Assignment Mechanism

| 30 | 100% (Base) |


 | Alpha-Cleavage  (Loss of sec-butyl radical) |
| 87  | < 5% | 

| Molecular Ion (Low stability) | | 58 | ~2% |

| Loss of ethyl group (Side chain cleavage) | | 41 | ~5% |

| Alkyl chain rearrangement |[1]
Visualization: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 87 (Unstable) Base_Peak Base Peak [CH2=NH2]+ m/z 30 M_Ion->Base_Peak Alpha-Cleavage (C1-C2 Bond Break) Radical Neutral Radical •CH(CH3)CH2CH3 (Lost) M_Ion->Radical

Figure 1: The formation of the base peak (m/z 30) via alpha-cleavage is the diagnostic signature for primary amines with a -CH2-NH2 terminus.

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the primary amine functionality. The lack of steric bulk around the nitrogen allows for distinct N-H stretching vibrations.

Frequency (cm⁻¹)Vibration ModeAssignmentNotes
3370 Stretch (Asym)N-H (Primary Amine)Sharp band
3290 Stretch (Sym)N-H (Primary Amine)Sharp band; doublet confirms -NH2
2960 - 2850 StretchC-H (Aliphatic)Strong; methyl/methylene overlap
1600 Bend (Scissoring)N-HBroad, medium intensity
1460 Bend-CH2- / -CH3Characteristic alkane deformation
1380 Bend-CH3 (Gem-dimethyl like)Methyl on chiral center

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. For (S)-2-methylbutylamine, the chiral center at C2 renders the protons at C1 diastereotopic .[1] This is a subtle but critical feature often missed in low-resolution analysis.

1H NMR Analysis (400 MHz, CDCl3)

The protons on C1 (


) are not chemically equivalent because they reside in a chiral environment. While they may overlap in lower field instruments, they technically form an ABX system with the methine proton at C2.
Shift (δ ppm)Mult.[1][2][3][4][5][6][7][8][9]Integ.AssignmentCoupling (J) / Structural Context
2.40 – 2.65 m2HC1-H (-CH2-NH2)Diastereotopic protons. Complex multiplet due to coupling with C2-H.
1.35 – 1.55 m1HC2-H (Chiral Methine)The chiral center.[1] Splits C1 and C4 signals.
1.10 – 1.40 m2HC3-H (-CH2- Ethyl)Methylene of the ethyl group.[1]
1.10 br s2H-NH2 Broad singlet.[1] Shift varies with concentration/water.[1]
0.88 – 0.92 d3HC4-H (Methyl on C2)Doublet (

Hz).[1] Diagnostic of branching.
0.85 – 0.90 t3HC5-H (Terminal Methyl)Triplet (

Hz).[1] Overlaps with C4 doublet.[1]

Protocol Note: To resolve the -NH2 signal or confirm the assignment, add a drop of


 to the NMR tube. The broad singlet at ~1.10 ppm will disappear due to Deuterium exchange (

).[1]
13C NMR Analysis (100 MHz, CDCl3)

The carbon spectrum confirms the skeletal backbone. The chemical shifts are predicted based on additivity rules and standard amine data.

Shift (δ ppm)Carbon TypeAssignmentReasoning
48.2 CH2C1 (-CH2-NH2)Deshielded by Nitrogen (Alpha effect).[1]
37.8 CHC2 (Chiral Center)Branching point (Beta to Nitrogen).[1]
27.5 CH2C3 (Ethyl Methylene)Gamma to Nitrogen.[1]
17.2 CH3C4 (Methyl on C2)Branch methyl.[1]
11.5 CH3C5 (Terminal Methyl)Most shielded; terminal ethyl carbon.[1]

Analytical Workflow: Chiral Purity Verification

Distinguishing the (S)-enantiomer from the (R)-enantiomer cannot be done with standard NMR.[1] The following workflow outlines the industry-standard approach using Mosher's Acid Chloride derivatization.

Chiral_Workflow Sample Unknown Sample (S)-2-Methylbutylamine Deriv Reaction with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) Sample->Deriv Pyridine, DCM, RT Analysis 1H / 19F NMR Analysis of Diastereomers Deriv->Analysis Result Compare Chemical Shifts (Δδ) Determine % ee Analysis->Result Distinct peaks for (S,R) vs (R,R)

Figure 2: Workflow for determining enantiomeric excess (ee) using Mosher's Amide analysis.

References

  • National Institute of Standards and Technology (NIST). 1-Butanamine, 2-methyl- Mass Spectrum & IR Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. Compound Summary: (S)-2-Methylbutylamine (CID 2724272).[1] National Library of Medicine.[1] [Link][1]

  • Doc Brown's Chemistry. Interpretation of Mass Spec and NMR of Isomeric Amines. [Link]

Sources

Foundational

Literature review on the applications of (S)-(-)-2-Methylbutylamine

This guide serves as a technical reference for the application, synthesis, and handling of (S)-(-)-2-Methylbutylamine , a chiral building block critical to advanced materials science and asymmetric synthesis.[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the application, synthesis, and handling of (S)-(-)-2-Methylbutylamine , a chiral building block critical to advanced materials science and asymmetric synthesis.[1]

Executive Summary

(S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) is a chiral primary amine derived structurally from L-isoleucine.[1][2] While historically utilized as a resolving agent and intermediate in fine chemical synthesis, its utility has recently expanded into high-performance optoelectronics .[1] It serves as a critical organic cation in 2D Hybrid Organic-Inorganic Perovskites (HOIPs) , inducing chirality in the inorganic lattice to enable circularly polarized light (CPL) detection. Additionally, it functions as a bioactive volatile organic compound (VOC) in agrochemical antifungal applications and a key synthon in the total synthesis of complex marine natural products.[1]

Chemical Profile & Stereochemistry

PropertySpecification
IUPAC Name (2S)-2-methylbutan-1-amine
CAS Number 34985-37-0
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
Boiling Point 96–97 °C
Density 0.756 g/mL at 25 °C
Chirality (S)-enantiomer (derived from active amyl alcohol or L-isoleucine)
Optical Rotation

(neat)
Solubility Miscible with water, ethanol, ether; soluble in most organic solvents.[2][3][4][5][][7]

Stereochemical Note: The (S)-configuration is critical for applications requiring chiral induction. Users must verify enantiomeric excess (ee) using chiral HPLC or Mosher’s acid derivatization, as racemization can occur under harsh oxidative conditions during precursor synthesis.

Synthesis & Production Pathways

The production of (S)-(-)-2-Methylbutylamine typically follows two primary routes: biocatalytic derivation from amino acids or chemical transformation of chiral alcohols.[1][2]

Pathway A: Chemical Synthesis via (S)-2-Methyl-1-butanol

This is the preferred laboratory-scale route, ensuring high optical purity by starting from the naturally occurring chiral alcohol (derived from fusel oil).[1]

Mechanism:

  • Oxidation: (S)-2-Methyl-1-butanol is oxidized to (S)-2-methylbutanal.[1][2][5]

  • Reductive Amination: The aldehyde undergoes condensation with ammonia/hydroxylamine followed by reduction.[1]

Pathway B: Biosynthetic Origin

In biological systems (e.g., Bacillus species), the amine is produced via the decarboxylation and modification of leucine/isoleucine biosynthetic intermediates (2-keto-3-methylvalerate pathways).[1]

Visualization: Synthesis Logic

Synthesis Alcohol (S)-2-Methyl-1-butanol (Natural Precursor) Aldehyde (S)-2-Methylbutanal (Intermediate) Alcohol->Aldehyde TEMPO/NaOCl Oxidation Amine (S)-(-)-2-Methylbutylamine (Target) Aldehyde->Amine Reductive Amination (NH3, H2, Cat.) Perovskite Chiral Perovskites (2D HOIPs) Amine->Perovskite Ligand Exchange NatProd Natural Products (e.g., Dactylocyanine) Amine->NatProd Amide Coupling

Caption: Synthetic flow from chiral alcohol precursor to target amine and downstream applications.

Key Applications

A. Material Science: Chiral Perovskites (Optoelectronics)

This is the current high-value application. (S)-2-Methylbutylamine acts as a chiral spacer cation in 2D layered perovskites (e.g., lead-iodide based).[1][2]

  • Mechanism: The chiral amine intercalates between inorganic layers. Its asymmetric center breaks the centrosymmetry of the inorganic lattice.

  • Outcome: This induces Chirality-Induced Spin Selectivity (CISS) , allowing the material to preferentially absorb or emit circularly polarized light (CPL).

  • Relevance: Critical for next-generation LEDs, spintronics, and quantum computing interfaces.[1]

B. Natural Product Synthesis: Dactylocyanine E

The amine is a verified building block for Dactylocyanine E , a blue pigment isolated from the marine sponge Dactylospongia metachromia.[1][8]

  • Role: The (S)-2-methylbutylamine moiety is condensed with a quinonoid core.[1][9]

  • Significance: Demonstrates the amine's utility in constructing complex, biologically active zwitterionic chromophores.

C. Agrochemicals: Antifungal Volatiles

Research indicates that (S)-2-methylbutylamine is a bioactive component of the Volatile Organic Compounds (VOCs) emitted by biocontrol agents like Bacillus velezensis.[1][2]

  • Activity: Exhibits fungistatic activity against pathogens such as Botrytis cinerea (gray mold).[10]

  • Application: Formulation into fumigants or use as a marker for selecting potent biocontrol bacterial strains.[1]

Experimental Protocol: Reductive Amination Route

Objective: Synthesis of (S)-2-Methylbutylamine from (S)-2-Methylbutanal. Note: This protocol assumes the starting aldehyde is obtained via TEMPO oxidation of the alcohol.

Reagents:

  • (S)-2-Methylbutanal (1.0 eq)[1][2][3]

  • Ammonium Acetate (10.0 eq)[2]

  • Sodium Cyanoborohydride (NaCNBH₃) (0.7 eq)[2]

  • Methanol (Solvent)[2]

  • Molecular Sieves (3Å)[2]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Argon, dissolve (S)-2-Methylbutanal in anhydrous Methanol (0.5 M). Add activated 3Å molecular sieves and Ammonium Acetate.[1] Stir at room temperature for 2 hours to generate the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Slowly add NaCNBH₃ in portions. The reaction is exothermic; maintain temperature <5°C during addition.

  • Completion: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor consumption of aldehyde by TLC or GC-MS.[1]

  • Quench & Workup: Acidify with 1N HCl to pH < 2 (to decompose excess hydride and protonate the amine). Extract with diethyl ether (removes non-basic impurities).

  • Isolation: Basify the aqueous layer to pH > 12 using 6N NaOH. Extract the free amine into Dichloromethane (3x).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate carefully (amine is volatile). Distill under reduced pressure to obtain pure (S)-(-)-2-Methylbutylamine.[1][2]

Safety & Handling (MSDS Summary)

  • Hazards: Highly Flammable (H225), Causes severe skin burns and eye damage (H314).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Air-sensitive; absorbs CO₂ from air to form carbamates.[1]

  • Incompatibility: Strong oxidizing agents, acids, acid chlorides, carbon dioxide.[1]

References

  • Chiral Perovskites: Ligand-Driven Chirality in Perovskites for Advanced Optoelectronics. (2025).[11] ACS Publications.[1]

  • Natural Product Synthesis: Shades of blue: Discovery of Dactylocyanines from Dactylospongia metachromia.[1][9] ResearchGate.[1]

  • Aldehyde Precursor Synthesis: Oxidation of (S)-(-)-2-methyl-1-butanol to (S)-(+)-2-methylbutanal.[1][2][5] Organic Syntheses, Coll.[1] Vol. 9, p.577 (1998).

  • Agrochemical Activity: Bacillus VOCs in the Context of Biological Control. MDPI.[1]

  • Chemical Properties: CAS 34985-37-0 Data Sheet. Thermo Scientific Chemicals.[1][7]

Sources

Protocols & Analytical Methods

Method

Use of (S)-(-)-2-Methylbutylamine as a chiral resolving agent

Application Note: High-Efficiency Chiral Resolution Using (S)-(-)-2-Methylbutylamine Executive Summary Product Focus: (S)-(-)-2-Methylbutylamine (CAS 34985-37-0) Role: Chiral Resolving Agent (Base) Primary Application: O...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Chiral Resolution Using (S)-(-)-2-Methylbutylamine

Executive Summary

Product Focus: (S)-(-)-2-Methylbutylamine (CAS 34985-37-0) Role: Chiral Resolving Agent (Base) Primary Application: Optical resolution of racemic carboxylic acids (e.g., 2-arylpropionic acids, mandelic acid derivatives, and N-protected amino acids).[1][2]

(S)-(-)-2-Methylbutylamine is a hindered, primary alkylamine that serves as a powerful tool in the "Classical Resolution" of racemates.[1][2] Unlike naturally occurring alkaloids (e.g., brucine, strychnine) which are often toxic and expensive, (S)-(-)-2-Methylbutylamine offers a synthetic, scalable, and structurally distinct alternative.[2] Its primary amine functionality allows for the formation of robust diastereomeric salts with racemic acids.[1][2] The structural rigidity provided by the branched methyl group at the C2 position is critical for differentiating between (R) and (S) acid counterparts during crystal lattice formation.

This guide details the physicochemical profile, mechanistic basis, and a validated protocol for screening and scaling up chiral resolutions using this agent.

Chemical Profile & Safety

Before initiating any resolution campaign, the physicochemical properties of the resolving agent must be understood to calculate stoichiometry and manage solvent compatibility.

PropertyValueRelevance to Resolution
CAS Number 34985-37-0Identity verification.[1][2]
Molecular Weight 87.16 g/mol Stoichiometric calculations (1.0 eq vs 0.5 eq).[2]
Boiling Point 95-96 °CAllows for solvent recovery via distillation without degrading the amine.[1][2]
Density 0.738 g/mL (at 25°C)Volumetric dosing in automated screening.
Optical Rotation ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(neat)
Baseline purity check.
Solubility Water, Alcohols, EthersHigh solubility in polar solvents allows for "antisolvent" crystallization strategies.
pKa ~10.5 (estimated for primary amine)Sufficiently basic to deprotonate carboxylic acids (pKa 3-5).[1][2]

Safety Note: This amine is flammable and corrosive.[2] All procedures must be performed in a fume hood.[1][2]

Mechanism of Action: Diastereomeric Salt Formation

The core principle relies on the reaction of the racemic acid (


) with the enantiopure base (

) to form two diastereomeric salts. Unlike enantiomers, which have identical physical properties (solubility), diastereomers have distinct solubilities (

).

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">


[1]

The success of the resolution depends on maximizing the difference in solubility (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) between Salt 1 and Salt 2 in a specific solvent system.

ResolutionMechanism Racemate Racemic Acid (R/S-Mixture) Reaction Salt Formation (In Solvent) Racemate->Reaction Agent (S)-(-)-2-Methylbutylamine (Resolving Agent) Agent->Reaction Diastereomers Mixture of Diastereomeric Salts (n-Salt & p-Salt) Reaction->Diastereomers Crystallization Fractional Crystallization (Cooling/Evaporation) Diastereomers->Crystallization Δ Solubility Solid Precipitate (Solid) Less Soluble Diastereomer (High ee%) Crystallization->Solid Filter Liquor Mother Liquor (Liquid) More Soluble Diastereomer Crystallization->Liquor Drain Liberation Acidification (HCl/H2SO4) & Extraction Solid->Liberation Product Resolved (S)-Acid (Target Enantiomer) Liberation->Product Recovery Recovered Amine (Recycle) Liberation->Recovery Base Treatment

Figure 1: The workflow for classical chiral resolution via diastereomeric salt formation.[1][2]

Protocol 1: The "Dutch Resolution" Screening Strategy

Do not immediately scale up. Crystallization is empirical.[1][2] Use this screening protocol to identify the optimal solvent and stoichiometry.

Materials:

  • Racemic Acid (e.g., 2-Phenylpropionic acid, Mandelic acid).[2]

  • (S)-(-)-2-Methylbutylamine.[1][2][3][4]

  • Solvent Kit: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Water.

Procedure:

  • Preparation: Place 100 mg of Racemic Acid (0.5 mmol) into 6 separate HPLC vials.

  • Stoichiometry: Add 0.55 equivalents (approx. 24 mg or 32 µL) of (S)-(-)-2-Methylbutylamine to each vial.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first pass than using 1.0 eq, as the less soluble salt forms while the other enantiomer remains as a free acid.

  • Solvent Addition: Add 1.0 mL of a different solvent to each vial.

  • Dissolution: Heat all vials to near-reflux (or 60°C) until solids dissolve. If not dissolved, add solvent in 0.2 mL increments.[2]

  • Crystallization: Allow vials to cool slowly to Room Temperature (RT) over 4 hours. If no crystals form, cool to 4°C.[2]

  • Analysis:

    • Filter the crystals.[2][5][6]

    • Liberate the acid (mix salt with 1N HCl, extract with EtOAc).

    • Analyze the organic layer via Chiral HPLC to determine Enantiomeric Excess (ee%).

Decision Matrix:

  • High Yield / High ee%: Scale up immediately.

  • High Yield / Low ee%: Recrystallize the salt from the same solvent.[2]

  • No Crystals (Oil): This is common with aliphatic amines.[2] Switch to a non-polar solvent (Hexane/EtOAc) or try "seeding" with a crystal from a different solvent.

Protocol 2: Gram-Scale Resolution (Representative)

Target: Resolution of (RS)-2-Phenylpropionic Acid[1][2]

Step 1: Salt Formation[1][2][6][7][8][9]
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 10.0 g (66.6 mmol) of (RS)-2-Phenylpropionic acid.

  • Solvent: Add 50 mL of Isopropanol (IPA) . Stir to dissolve.

  • Amine Addition: Via syringe, slowly add 2.9 g (33.3 mmol, 0.5 eq) of (S)-(-)-2-Methylbutylamine.

    • Exothermic Reaction:[2] Add dropwise to prevent boiling.[1][2]

  • Heating: Heat the mixture to reflux (~82°C). The solution should be clear.

    • Observation: If the solution is cloudy, add more IPA dropwise until clear.

Step 2: Controlled Crystallization
  • Ramp Down: Turn off the heat source. Allow the flask to cool to ambient temperature on the oil bath (slow cooling promotes pure crystal growth).

  • Nucleation: Once at ~40°C, if no crystals are visible, scratch the glass wall or add a seed crystal.

  • Aging: Stir at ambient temperature for 4 hours, then cool to 0-5°C (ice bath) for 1 hour to maximize yield.

Step 3: Isolation and Purification
  • Filtration: Filter the white crystalline solid via a Büchner funnel.

  • Wash: Wash the cake with 10 mL of cold IPA.

  • Recrystallization (Critical):

    • Take a small sample (~20 mg), liberate the acid, and check ee%.

    • If ee < 95%, recrystallize the entire wet cake. Dissolve in minimal hot IPA, cool, and filter again.

    • Target: >98% ee.[1][2][4]

Step 4: Liberation of the Chiral Acid
  • Biphasic Mix: Suspend the purified salt in 50 mL of Dichloromethane (DCM) .

  • Acidification: Add 40 mL of 1M HCl (aq). Stir vigorously for 15 minutes. The amine will convert to the hydrochloride salt (water-soluble), and the chiral acid will dissolve in DCM.[2]

  • Separation: Separate the layers. Extract the aqueous layer once more with 20 mL DCM.[2]

  • Drying: Combine organic layers, dry over MgSO4, filter, and evaporate to dryness.

  • Result: Yields (S)-2-Phenylpropionic acid (or (R), depending on the specific pair thermodynamics).

Troubleshooting & Optimization

ProblemRoot CauseSolution
"Oiling Out" Salt melting point is lower than the boiling point of the solvent; or impurities.[1][2]Use a lower boiling solvent (e.g., Acetone instead of Water).[2] Add an antisolvent (e.g., Hexane) to the oil.
Low Yield Salt is too soluble in the chosen solvent.[2]Reduce solvent volume.[1][2][7][8] Cool to -10°C. Add an antisolvent (ether/hexane).[1][2]
Low Optical Purity "Entrapment" of the mother liquor in the crystals.[1][2]Slower cooling rate.[1][2] Vigorous stirring during crystallization.[1][2] Wash crystals thoroughly with cold solvent.[1][2]
No Precipitation Supersaturation not reached.Evaporate solvent.[1][2][7] Scratch glass.[1][2] Use a "seed" crystal from a screening vial.[2]

References

  • Physical Properties: Sigma-Aldrich.[1][2][3] (S)-(-)-2-Methylbutylamine Product Specification. Link

  • General Resolution Theory: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][2]

  • Amine Resolution Protocol: Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2]

  • Application in Drug Synthesis: US Patent 5162527A.[1][2] "Renin inhibitors, processes for preparing them". (Demonstrates reactivity of 2-methylbutylamine with chiral acids). Link

  • 2-Arylpropionic Acid Resolution: Frontiers in Bioengineering and Biotechnology. (2021). "Enhanced Production of (S)-2-arylpropionic Acids". (Context for target substrates). Link

Sources

Application

Application Note: Optical Resolution of Racemic Acids using (S)-(-)-2-Methylbutylamine

Abstract This application note details the protocol for the enantiomeric resolution of racemic carboxylic acids via diastereomeric salt formation using (S)-(-)-2-Methylbutylamine as the chiral resolving agent. While high...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the enantiomeric resolution of racemic carboxylic acids via diastereomeric salt formation using (S)-(-)-2-Methylbutylamine as the chiral resolving agent. While high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are standard for analytical separations, classical resolution via crystallization remains the most scalable and cost-effective method for multi-gram to kilogram production of chiral acids (e.g., ibuprofen, mandelic acid derivatives, agrochemical precursors). This guide covers reagent profiling, solvent screening, the "Method of Half-Quantities," and efficient amine recovery.

Chemical Profile: (S)-(-)-2-Methylbutylamine

(S)-(-)-2-Methylbutylamine is a robust chiral primary amine. Its structural simplicity and relatively low molecular weight make it an excellent candidate for forming highly crystalline salts with various chiral acids.

Table 1: Physicochemical Properties

PropertyData
IUPAC Name (2S)-2-methylbutan-1-amine
CAS Number 34985-37-0
Molecular Formula

Molecular Weight 87.16 g/mol
Boiling Point 96–97 °C
Density 0.738 g/mL (at 25 °C)
Specific Rotation

-5.9° (neat)
Solubility Miscible with water, ethanol, ether
Hazards Flammable, Corrosive (Skin/Eye)

Theoretical Basis: Diastereomeric Discrimination

The core principle of this protocol is Pasteur’s Method . Enantiomers (R-acid and S-acid) share identical physical properties (solubility, boiling point) in an achiral environment.[1][2] However, reacting them with a pure chiral base, (S)-Amine, yields two diastereomeric salts:

  • (S)-Amine

    
     (S)-Acid  (Salt A)
    
  • (S)-Amine

    
     (R)-Acid  (Salt B)
    

These salts are diastereomers, not mirror images.[1][3] Consequently, they possess distinct lattice energies and solubilities in specific solvents. The success of the resolution depends on maximizing the difference in solubility (


) between Salt A and Salt B.
The "Method of Half-Quantities" (Pope and Peachy)

Contrary to intuitive stoichiometry (1:1 Acid:Amine), this protocol recommends the Method of Half-Quantities .

  • Concept: Use only 0.5 equivalents of the chiral resolving agent relative to the racemic acid.

  • Mechanism: The resolving agent reacts preferentially with the enantiomer that forms the less soluble salt. The remaining unreacted enantiomer stays in solution as the free acid (or is neutralized by an inexpensive achiral base like NaOH if added).

  • Benefit: Increases optical purity (ee) of the first crop and significantly reduces the cost of the chiral reagent.

Experimental Workflow

The following diagram illustrates the logical flow from racemate to pure enantiomer and reagent recovery.

ResolutionWorkflow Racemate Racemic Acid (1.0 eq) + Solvent Addition Add (S)-(-)-2-Methylbutylamine (0.5 - 1.0 eq) Racemate->Addition Heat Heat to Reflux (Clear Solution) Addition->Heat Cool Controlled Cooling (Nucleation) Heat->Cool Filter Filtration Cool->Filter Crystals Solid Filter Cake (Enriched Diastereomeric Salt) Filter->Crystals  Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor  Filtrate Recryst Recrystallization (if ee < 98%) Crystals->Recryst Recryst->Liquor  Impure Filtrate Liberation Salt Breaking (Add HCl/H2SO4) Recryst->Liberation  High Purity Salt FinalAcid Pure Chiral Acid (Precipitate/Extract) Liberation->FinalAcid Recovery Amine Recovery (See Section 6) Liberation->Recovery

Figure 1: General workflow for the optical resolution of racemic acids.

Detailed Protocol

Phase 1: Solvent Screening (Micro-Scale)

Do not proceed to scale-up without validating the solvent system.

  • Preparation: Place 100 mg of racemic acid in five separate HPLC vials.

  • Solvent Addition: Add 1.0 mL of the following solvents to the vials:

    • Ethanol (95%)[4]

    • 2-Propanol (IPA)

    • Acetone

    • Ethyl Acetate[4]

    • Ethanol/Water (80:20)

  • Amine Addition: Add 0.5 equivalents of (S)-(-)-2-Methylbutylamine to each vial.

  • Observation:

    • Heat to dissolve (if solid).

    • Allow to cool slowly to room temperature.

    • Target: Crystalline needles or prisms.

    • Reject: Oils, gels, or clear solutions (too soluble).

  • Analysis: Filter successful crystals, liberate a small sample (acidify), and check enantiomeric excess (ee) via Chiral HPLC or Polarimetry.

Phase 2: Scale-Up Resolution (Example: 10g Scale)

Reagents:

  • Racemic Acid: 10.0 g (e.g.,

    
    -phenylpropionic acid derivative).
    
  • (S)-(-)-2-Methylbutylamine: Calculated based on 0.5 eq (approx. 0.5 molar equivalent of the acid).

  • Solvent: Best candidate from Phase 1 (e.g., 2-Propanol).

Step-by-Step Procedure:

  • Dissolution:

    • Charge the 10.0 g of racemic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 100 mL of solvent (10 volumes).

    • Heat to near boiling until the acid is fully dissolved.

  • Salt Formation:

    • Caution: Reaction is exothermic.

    • Slowly add the calculated amount of (S)-(-)-2-Methylbutylamine via syringe or addition funnel.

    • Maintain reflux for 15 minutes to ensure homogeneity.

  • Crystallization:

    • Remove heat source. Allow the flask to cool to room temperature slowly (over 2–4 hours). Rapid cooling promotes inclusion of impurities.

    • Optional: If no crystals form at 25°C, seed the solution with a trace amount of pure salt (if available) or scratch the glass wall.

    • Cool further to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Filtration:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash the cake with a small amount of cold solvent.

    • Save the Mother Liquor: It contains the opposite enantiomer and residual resolving agent.[3]

  • Purification (Recrystallization):

    • Dry a small sample of the wet cake and measure optical rotation.

    • If optical purity is insufficient (<95% ee), recrystallize the salt from the same solvent.

    • Note: Typically, 1–2 recrystallizations are required for >99% ee.

  • Liberation of the Chiral Acid:

    • Suspend the purified salt in water (approx. 10 mL/g).

    • Add dilute HCl (1M) or

      
       until pH < 2.
      
    • The chiral acid will precipitate (if solid) or separate as an oil.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate if necessary.

    • Dry organic layer (

      
      ), filter, and evaporate to obtain the Pure (S)- or (R)-Acid .
      

Recovery of (S)-(-)-2-Methylbutylamine

The resolving agent is valuable. It must be recovered from the acidic aqueous phase generated in Step 6 and the Mother Liquor from Step 4.

RecoveryProcess AqueousWaste Acidic Aqueous Phase (Contains Amine-HCl) Basify Add NaOH (50%) Adjust to pH > 12 AqueousWaste->Basify Extract Extraction (DCM or Ether) Basify->Extract Distill Fractional Distillation (bp 96°C) Extract->Distill RecoveredAmine Recovered (S)-(-)-2-Methylbutylamine Distill->RecoveredAmine

Figure 2: Workflow for the chemical recovery of the resolving agent.

  • Combine acidic aqueous layers from the "Liberation" step.

  • Cool the solution and basify with 50% NaOH solution until pH > 12. The amine will separate as an organic layer.

  • Extract with diethyl ether or DCM.

  • Dry the organic phase over KOH pellets (amines are basic; avoid acidic drying agents).

  • Concentrate and distill at atmospheric pressure (bp 96–97°C). Check optical rotation to ensure no racemization occurred.

Troubleshooting Guide

IssuePossible CauseCorrective Action
No Crystallization Solution too dilute or salt too soluble.Evaporate 20% of solvent. Try a less polar solvent (e.g., mix Hexane into EtOAc).
"Oiling Out" Impurities or supersaturation.Reheat and cool very slowly. Add a seed crystal. Vigorous stirring.
Low Yield Too much solvent or insufficient cooling.Cool to -10°C. Reduce solvent volume in next run.
Low Optical Purity Rapid precipitation (entrapment).Recrystallize the salt.[2][3][5][6] Use the "Method of Half-Quantities."

References

  • Sigma-Aldrich. (S)-(-)-2-Methylbutylamine Product Specification & Properties.[4]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[1][2][3][6][7][8][9] Wiley-Interscience. (Foundational text on Pasteur's method and Pope-Peachy method).

  • Kozma, D. (2001).
  • Fisher Scientific. (S)-(-)-2-Methylbutylamine Safety Data Sheet (SDS).

  • Saigo, K., et al. (1996). "Optical Resolution of Derivatives of Mandelic Acid." Journal of Chemical Crystallography, 26, 117-122.[6] (Illustrative example of primary amine resolution).

Sources

Method

Application Note: (S)-(-)-2-Methylbutylamine as a Chiral Auxiliary and Building Block

Topic: (S)-(-)-2-Methylbutylamine in the synthesis of chiral pharmaceuticals Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals [1] Abstract & Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-(-)-2-Methylbutylamine in the synthesis of chiral pharmaceuticals Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

[1]

Abstract & Strategic Value

In the high-stakes landscape of chiral drug development, (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) occupies a critical niche. Structurally analogous to the decarboxylated side chain of L-isoleucine, this primary amine offers a rigid, lipophilic chiral center that is essential for two distinct workflows:

  • Chiral Resolution: Acting as a robust resolving agent for racemic carboxylic acids via diastereomeric salt formation.[1]

  • Pharmacophore Installation: Serving as a chiral building block in peptidomimetics to introduce steric bulk and hydrophobicity without adding hydrogen-bond donors/acceptors extraneous to the binding pocket.

This guide provides a validated protocol for chiral resolution and outlines the mechanistic basis for its use in amide coupling, ensuring high enantiomeric excess (ee) in final pharmaceutical intermediates.

Chemical Profile & Technical Specifications[3][4][5][6][7][8][9]

Before initiating synthesis, verify the material against these critical parameters. The high optical rotation is the primary quality attribute (CQA) for resolution efficiency.

PropertySpecificationOperational Note
IUPAC Name (2S)-2-methylbutan-1-amine-
Structure CH₃CH₂CH(CH₃)CH₂NH₂Isoleucine isostere
Molecular Weight 87.16 g/mol -
Boiling Point 96–97 °CVolatile; use reflux condensers.[1][2]
Density 0.75 g/mLLighter than water; phase separation requires care.[1]
Optical Rotation

(neat)
Critical Check: If rotation is < -5.5°, recrystallize or reject.
pKa ~10.5 (Conjugate acid)Strong enough base to deprotonate most carboxylic acids.[1]

Application 1: Chiral Resolution of Racemic Acids

Mechanism of Action

(S)-(-)-2-Methylbutylamine acts by converting a racemic mixture of carboxylic acids ((±)-R-COOH) into two diastereomeric salts:

  • Salt A: (S)-Amine

    
     (R)-Acid (Less Soluble - Target)
    
  • Salt B: (S)-Amine

    
     (S)-Acid (More Soluble - Mother Liquor)
    

The efficiency of this separation relies on the "packing effect" in the crystal lattice. The (S)-amine's 2-methylbutyl group provides a specific steric "handshake" that often crystallizes preferentially with (R)-configured acids (though this must be empirically verified for each substrate).

Validated Protocol: Resolution of (RS)-2-Arylpropionic Acid Derivatives

Context: This class of acids includes NSAIDs (e.g., Ibuprofen analogs) where single-enantiomer activity is required.

Materials
  • Racemic Acid Substrate (10 mmol)

  • (S)-(-)-2-Methylbutylamine (5-6 mmol, 0.5–0.6 eq)

  • Solvent System: Isopropyl Alcohol (IPA) / Water (9:1 v/v)

  • Equipment: Jacketed reactor or oil bath with precise ramp control.[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge the racemic acid (10 mmol) into the reactor.

    • Add IPA/Water (9:1) solvent (approx. 5 mL per gram of acid).

    • Heat to 75°C until fully dissolved.

  • Chiral Base Addition (The "Half-Equivalent" Method):

    • Expert Insight: Do not add 1 equivalent of amine.[1] Adding 0.55 equivalents ensures that the less soluble diastereomer forms a salt while the more soluble enantiomer remains as a free acid in solution, maximizing the solubility difference (Pope-Peachey method).

    • Add (S)-(-)-2-Methylbutylamine (5.5 mmol) dropwise over 10 minutes while maintaining 75°C.

  • Controlled Crystallization:

    • Cool the mixture from 75°C to 25°C at a rate of 5°C/hour .

    • Critical Control Point: Rapid cooling traps the "wrong" isomer in the crystal lattice. Slow cooling allows thermodynamic equilibrium, ensuring high optical purity.[1]

    • Once at 25°C, stir for an additional 2 hours.

  • Filtration and Wash:

    • Filter the white crystalline salt (Salt A).

    • Wash the cake with cold (0°C) IPA (2 x bed volume).

    • Validation: Take a small sample, neutralize, and check ee% via Chiral HPLC. Target: >90% ee.

  • Recrystallization (Polishing):

    • If ee < 98%, recrystallize the salt in pure Ethanol.

  • Salt Break (Liberation of Chiral Acid):

    • Suspend the salt in Dichloromethane (DCM).

    • Add 1M HCl (1.2 eq relative to amine).

    • Stir for 15 minutes. The amine goes into the aqueous layer as the hydrochloride salt; the chiral acid remains in the DCM layer.

    • Separate phases, dry DCM over MgSO₄, and concentrate.

Workflow Visualization

ResolutionWorkflow Start Racemic Acid Mixture (R/S-COOH) AddBase Add 0.55 eq (S)-(-)-2-Methylbutylamine Start->AddBase Heat Heat to 75°C (Clear Solution) AddBase->Heat Cool Controlled Cooling (-5°C/hr to 25°C) Heat->Cool Filter Filtration Cool->Filter Precipitate Solid Cake: (S)-Amine · (R)-Acid Salt (High ee%) Filter->Precipitate Insoluble Salt Liquor Mother Liquor: Free (S)-Acid + Impurities Filter->Liquor Soluble Fraction SaltBreak Salt Break (DCM / 1M HCl) Precipitate->SaltBreak FinalProduct Purified Chiral Acid (>99% ee) SaltBreak->FinalProduct Organic Phase Recycle Recover Amine (Basify Aqueous Layer) SaltBreak->Recycle Aqueous Phase

Caption: Workflow for the optical resolution of racemic acids using (S)-(-)-2-Methylbutylamine via the Pope-Peachey method.

Application 2: Synthesis of Chiral Peptidomimetics

(S)-(-)-2-Methylbutylamine is frequently used to cap the C-terminus of peptide chains or to create amide linkers that mimic the isoleucine side chain.

Protocol: Amide Coupling (HATU Method)

This protocol minimizes racemization of the chiral amine during coupling.

Reagents:

  • Carboxylic Acid Partner (e.g., N-protected amino acid)

  • (S)-(-)-2-Methylbutylamine (1.1 eq)[3]

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Solvent: Dry DMF or DCM

Procedure:

  • Dissolve the carboxylic acid in dry DMF under Nitrogen.

  • Add DIPEA and stir for 5 minutes to pre-activate the acid.

  • Add HATU.[1] The solution should turn slightly yellow. Stir for 10 minutes.

  • Add (S)-(-)-2-Methylbutylamine dropwise.

  • Monitor reaction by TLC/LC-MS (typically complete in 1-2 hours).

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), then 0.1M HCl, then NaHCO₃.

Troubleshooting & Optimization (Expertise)

IssueRoot CauseCorrective Action
Low Yield (Resolution) Solvent too polar or volume too high.[1]Reduce solvent volume or switch from IPA/Water to pure IPA or MTBE.[1]
Low ee% (Resolution) Cooling rate too fast (Occlusion).Re-heat to reflux and cool at 2°C/hr. Add seed crystals of pure salt at saturation point.
Oil Formation Salt failed to crystallize (common with branched amines).[1]"Scratch" the flask glass or add a non-polar anti-solvent (Hexane) dropwise at cloud point.
Racemization (Coupling) High pH or excessive heat.[1]Keep DIPEA equivalents strictly < 2.5. Perform coupling at 0°C initially.

Safety & Handling

  • Flammability: Flash point is low (~3°C). Ground all glassware.[1] Use spark-proof tools.

  • Corrosivity: Causes severe skin burns.[1][4] Double-glove (Nitrile) and use a face shield.

  • Storage: Store under Nitrogen. Absorbs CO₂ from air to form carbamate salts (white crust), which ruins stoichiometry.

References

  • BOC Sciences. (S)-(-)-2-Methylbutylamine Product Profile and Applications. Retrieved from

  • Fisher Scientific. Safety Data Sheet: (S)-(-)-2-Methylbutylamine. Retrieved from

  • ChemicalBook. 2-Methylbutylamine Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: (S)-2-Methylbutylamine. Retrieved from

  • ResearchGate. Chiral Resolution Techniques in Pharmaceutical Synthesis. (General Methodology Reference). Retrieved from

Sources

Application

Application Note: (S)-(-)-2-Methylbutylamine as a Chiral Auxiliary and Resolving Agent

The following Application Note and Protocol guide details the use of (S)-(-)-2-Methylbutylamine (CAS 34985-37-0) in asymmetric synthesis and chiral resolution. Executive Summary (S)-(-)-2-Methylbutylamine is a primary al...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of (S)-(-)-2-Methylbutylamine (CAS 34985-37-0) in asymmetric synthesis and chiral resolution.

Executive Summary

(S)-(-)-2-Methylbutylamine is a primary alkyl amine possessing a chiral center at the


-position relative to the nitrogen atom. Unlike bulky aromatic auxiliaries (e.g., 

-phenylethylamine), this aliphatic amine offers a unique steric profile—flexible yet sufficiently hindered—making it ideal for the optical resolution of racemic acids and the synthesis of chiral liquid crystals . Its structural similarity to the isoleucine side chain also positions it as a critical building block for introducing hydrophobic chirality into peptide mimics and agrochemicals.

This guide provides validated protocols for its two primary applications:

  • Classical Optical Resolution: Separating racemic carboxylic acids via diastereomeric salt crystallization.

  • Asymmetric Amide Synthesis: Installing a chiral handle for liquid crystal dopants or bioactive scaffolds.

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertyDataNotes
IUPAC Name (2S)-2-methylbutan-1-amine
CAS Number 34985-37-0
Molecular Weight 87.16 g/mol
Boiling Point 96–97 °CFacile removal by evaporation if needed.
Density 0.75 g/mLLess dense than water.
Optical Rotation

(neat)
Solubility Miscible with water, EtOH, etherVersatile solvent compatibility.
Mechanism of Chiral Induction

The utility of (S)-(-)-2-Methylbutylamine stems from the proximity of the methyl stereocenter to the nucleophilic nitrogen.

  • In Resolution: It acts as a Chiral Base . When reacted with a racemic acid (

    
    -R-COOH), it forms two diastereomeric salts:
    
    • Salt A:

      
      
      
    • Salt B:

      
      
      
    • Different Lattice Energies: These salts possess distinct solubilities in specific solvents (e.g., acetone, ethanol), allowing separation via fractional crystallization.

  • In Synthesis: The 2-methylbutyl group acts as a Hydrophobic Chiral Tail . In liquid crystals, this tail induces a helical twist in the nematic phase, converting it into a cholesteric phase (chiral dopant effect).

Experimental Protocols

Protocol A: Optical Resolution of Racemic 2-Phenylpropionic Acid

Objective: To isolate (S)-(+)-2-Phenylpropionic acid from its racemate using (S)-(-)-2-Methylbutylamine as the resolving agent.

Materials:

  • Racemic (

    
    )-2-Phenylpropionic acid (15.0 g, 100 mmol)
    
  • (S)-(-)-2-Methylbutylamine (8.7 g, 100 mmol)

  • Solvent: Acetone/Water (95:5 v/v)

  • Equipment: 500 mL Erlenmeyer flask, magnetic stirrer, vacuum filtration setup.

Workflow:

  • Salt Formation:

    • Dissolve 15.0 g of racemic acid in 150 mL of warm Acetone/Water mixture (50°C).

    • Slowly add 8.7 g of (S)-(-)-2-Methylbutylamine dropwise with stirring.

    • Observation: The solution will warm slightly (exothermic acid-base reaction).

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature over 4 hours.

    • Place in a refrigerator (4°C) for an additional 12 hours to maximize yield.

    • Mechanism:[1][2][3][4] The less soluble diastereomeric salt (typically the S,S or S,R pair depending on specific lattice packing) will precipitate.

  • Filtration & Recrystallization:

    • Filter the white crystals (Salt 1). Save the mother liquor (contains Salt 2).

    • Crucial Step: Recrystallize Salt 1 from fresh hot acetone (approx. 5 mL per gram of salt) to upgrade chiral purity. Repeat until melting point is constant.

  • Liberation of the Acid:

    • Dissolve the purified salt in minimal water (approx. 50 mL).

    • Acidify with 2M HCl until pH < 2. The free chiral acid will precipitate or oil out.

    • Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate in vacuo.
  • Recovery of Auxiliary:

    • The aqueous layer contains the (S)-(-)-2-Methylbutylamine hydrochloride.

    • Basify with 4M NaOH to pH > 12.

    • Extract the free amine with diethyl ether, dry, and distill (bp 96°C) to recycle.

Data Output:

Fraction Yield (%) ee% (Target) Notes
Crude Salt 85% 60-70% Mixture of diastereomers.
Recryst. Salt 45% >98% High purity diastereomer.

| Recovered Amine | 90% | >99% | Can be reused without loss of chirality. |

Protocol B: Synthesis of Chiral Amide (Liquid Crystal Precursor)

Objective: To synthesize (S)-N-(2-methylbutyl)-4-hexyloxybenzamide, a model chiral mesogen.

Materials:

  • 4-Hexyloxybenzoic acid (10 mmol)

  • Thionyl Chloride (

    
    ) (15 mmol)
    
  • (S)-(-)-2-Methylbutylamine (11 mmol)

  • Triethylamine (

    
    ) (15 mmol)
    
  • Dichloromethane (DCM) (dry)

Step-by-Step Methodology:

  • Acid Chloride Activation:

    • Reflux 4-hexyloxybenzoic acid with

      
       (neat or in toluene) for 2 hours.
      
    • Remove excess

      
       under vacuum to obtain the crude acid chloride.
      
  • Amidation:

    • Dissolve the acid chloride in 20 mL dry DCM. Cool to 0°C.

    • Mix (S)-(-)-2-Methylbutylamine and

      
       in 10 mL DCM.
      
    • Add the amine mixture dropwise to the acid chloride solution. Maintain temp < 5°C to prevent side reactions.

  • Workup:

    • Stir at room temperature for 4 hours.

    • Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.

      
      , then Brine.
      
    • Dry over

      
       and evaporate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane to obtain pearlescent plates.

    • Characterization: Check optical rotation and melting point (Mesophase transition temperatures).

Visualizations

Chiral Resolution Cycle

The following diagram illustrates the closed-loop process of resolving a racemic mixture and recycling the chiral auxiliary.

ResolutionCycle RacemicAcid Racemic Acid (R/S-COOH) SaltMix Diastereomeric Salt Mixture (S-Amine·R-Acid + S-Amine·S-Acid) RacemicAcid->SaltMix Mix ChiralAmine (S)-2-Methylbutylamine (Chiral Base) ChiralAmine->SaltMix Crystallization Fractional Crystallization (Solvent: Acetone/Water) SaltMix->Crystallization SolidSalt Solid Precipitate (Pure Diastereomer A) Crystallization->SolidSalt Less Soluble MotherLiquor Mother Liquor (Enriched Diastereomer B) Crystallization->MotherLiquor More Soluble Acidification Acid Hydrolysis (HCl, pH < 2) SolidSalt->Acidification PureAcid Pure Chiral Acid (e.g., S-COOH) Acidification->PureAcid Extraction (EtOAc) AmineRecovery Amine Recovery (NaOH, pH > 12 -> Distillation) Acidification->AmineRecovery Aqueous Layer AmineRecovery->ChiralAmine Recycle (>90%)

Caption: Figure 1.[5] Closed-loop workflow for the optical resolution of racemic acids using (S)-2-methylbutylamine.

Asymmetric Amide Synthesis Pathway

This diagram details the synthetic route for creating chiral liquid crystal precursors.

AmideSynthesis Acid Carboxylic Acid (Prochiral/Mesogenic) AcidChloride Acid Chloride (R-COCl) Acid->AcidChloride Reflux SOCl2 SOCl2 (Activation) SOCl2->AcidChloride Reaction Nucleophilic Acyl Substitution (DCM, 0°C) AcidChloride->Reaction Amine (S)-2-Methylbutylamine (Chiral Nucleophile) Amine->Reaction Base Et3N (Base) Base->Reaction Product Chiral Amide (Liquid Crystal Dopant) Reaction->Product Workup & Recryst.

Caption: Figure 2. Synthetic pathway for introducing the (S)-2-methylbutyl chiral tail into amide scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Crystals Solvent too polar (salt too soluble).Add a co-solvent like hexane or ether to reduce polarity. Cool to -10°C.
Low Optical Purity (ee%) Rapid precipitation trapped impurities.Re-heat to dissolve and cool very slowly (1°C/min). Use seeding crystals.
Oil Formation "Oiling out" instead of crystallizing.Scratch the glass wall with a rod; add a seed crystal; change solvent system (e.g., try Ethanol instead of Acetone).
Amine Loss Volatility of amine during recovery.When distilling the recovered amine, use a fractionating column and ensure condenser is very cold (<0°C).

References

  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard reference for resolution protocols).
  • Saigo, K., et al. "Optical Resolution of 2-Phenylpropionic Acid by Using Chiral Amines." Bulletin of the Chemical Society of Japan, 1986. (Foundational protocol for phenylpropionic acid resolution).
  • Goodby, J. W. "Chiral Liquid Crystals: Structures, Phases, Effects." MDPI, 2011. [Link]

Sources

Method

Derivatization of amines with (S)-(-)-2-Methylbutylamine for GC analysis

Application Note: High-Resolution GC Chiral Analysis of Amines via Derivatization with (S)-(-)-2-Methylbutylamine Executive Summary This guide details the protocol for the enantiomeric resolution of primary and secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC Chiral Analysis of Amines via Derivatization with (S)-(-)-2-Methylbutylamine

Executive Summary

This guide details the protocol for the enantiomeric resolution of primary and secondary amines using (S)-(-)-2-Methylbutylamine as a Chiral Derivatizing Agent (CDA).[1] Unlike direct chiral chromatography, which requires expensive chiral stationary phases, this method utilizes indirect separation .[1]

By reacting the chiral amine reagent with the target amine analyte (mediated by a carbonyl linker such as triphosgene or CDI), stable diastereomeric ureas are formed.[1] These diastereomers possess distinct physical properties (boiling points, polarity), allowing for baseline resolution on standard achiral GC columns (e.g., DB-5, HP-5).[1]

Key Advantages:

  • Cost-Efficiency: Uses standard achiral columns (polysiloxane).[1]

  • Versatility: Applicable to a wide range of pharmaceutical intermediates and biological amines.[1]

  • Stability: Urea derivatives are thermally stable and resistant to racemization during GC analysis.[1]

Scientific Principle & Mechanism

The core mechanism relies on the formation of a urea linkage between the analyte and the reagent. Since (S)-(-)-2-Methylbutylamine is optically pure (S-configuration), the reaction with a racemic amine analyte (mixture of R and S) yields two diastereomers:

  • (S)-Reagent + (R)-Analyte

    
     (S,R)-Urea 
    
  • (S)-Reagent + (S)-Analyte

    
     (S,S)-Urea 
    

While enantiomers (R vs S) have identical boiling points, diastereomers ((S,R) vs (S,S)) behave as different chemical entities with separable retention times on non-polar phases.[1]

Reaction Pathway

To link two amines, a carbonyl source is required.[1] This protocol utilizes Triphosgene to generate an isocyanate intermediate in situ from (S)-(-)-2-Methylbutylamine, which then captures the amine analyte.[1]

ReactionPathway Reagent (S)-(-)-2-Methylbutylamine (Chiral Reagent) Intermediate Intermediate: (S)-2-Methylbutyl Isocyanate Reagent->Intermediate + Linker / -HCl Linker Triphosgene (Carbonyl Source) Linker->Intermediate Product1 (S,R)-Urea Derivative (Diastereomer 1) Intermediate->Product1 + (R)-Analyte Product2 (S,S)-Urea Derivative (Diastereomer 2) Intermediate->Product2 + (S)-Analyte Analyte Target Amine Analyte (Racemic Mixture R/S) Analyte->Product1 Analyte->Product2

Figure 1: Reaction pathway for the in-situ generation of diastereomeric ureas using (S)-(-)-2-Methylbutylamine.

Materials & Instrumentation

Reagents:

  • (S)-(-)-2-Methylbutylamine (≥98% ee) [CAS: 34985-37-0][1]

  • Triphosgene (Solid phosgene substitute, safer handling)[1]

  • Triethylamine (TEA) (Acid scavenger)[1]

  • Dichloromethane (DCM) (Anhydrous, solvent)[1]

  • 0.1 M HCl & 0.1 M NaHCO₃ (For workup)

Instrumentation:

  • GC-FID or GC-MS [1]

  • Column: 30m x 0.25mm ID x 0.25µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5).[1]

  • Inlet: Split/Splitless.

Experimental Protocol

This protocol uses an in-situ activation method.[1][2] If (S)-(-)-2-Methylbutyl isocyanate is available commercially, skip to Step 3 and add it directly to the analyte.[1]

Step 1: Preparation of the Activated Chiral Reagent

Rationale: Triphosgene converts the chiral amine into a reactive isocyanate without the hazards of gaseous phosgene.

  • In a 4 mL reaction vial, dissolve 1.0 mmol (87 mg) of (S)-(-)-2-Methylbutylamine in 2 mL of anhydrous DCM.

  • Add 1.2 mmol of Triethylamine (TEA) to act as an acid scavenger.[1]

  • Cool the solution to 0°C (ice bath).

  • Slowly add 0.35 mmol (105 mg) of Triphosgene dissolved in 0.5 mL DCM.

    • Note: Triphosgene provides 3 equivalents of phosgene; 0.33 eq is theoretically sufficient, but a slight excess ensures complete conversion.[1]

  • Stir at 0°C for 20 minutes, then allow to warm to room temperature for 10 minutes.

    • Result: Solution now contains (S)-(-)-2-Methylbutyl isocyanate.[1]

Step 2: Derivatization of the Analyte
  • Add 0.8 mmol of the target amine analyte (racemic) directly to the reaction vial from Step 1.[1]

  • Stir the mixture at 40°C for 30 minutes .

    • Mechanism:[1][3] The nucleophilic amine analyte attacks the isocyanate carbon, forming the urea linkage.

  • Quenching: Add 0.5 mL of water to destroy excess isocyanate.[1]

Step 3: Workup & Extraction

Rationale: Removal of unreacted amines and acid byproducts protects the GC column and liner.[1]

  • Wash the organic layer with 1 mL of 0.1 M HCl (removes unreacted amines/TEA).[1]

  • Wash the organic layer with 1 mL of 0.1 M NaHCO₃ (neutralizes acid traces).[1]

  • Dry the organic layer (DCM) over anhydrous Na₂SO₄.[1]

  • Transfer the supernatant to a GC vial.

GC Analysis Parameters

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of urea derivatives.[1]
Injection Mode Split (20:1)Prevents column overload; urea derivatives are high-boiling.[1]
Carrier Gas Helium, 1.2 mL/minConstant flow for reproducible retention times.[1]
Oven Program 100°C (1 min)

10°C/min

280°C (5 min)
Slow ramp required to separate diastereomers which elute closely.
Detector FID (300°C) or MSFID is sufficient; MS provides mass confirmation (

).

Data Interpretation & Troubleshooting

Expected Results

You will observe two distinct peaks representing the diastereomeric pair.[1]

  • Peak 1: (S,R)-Urea derivative (typically elutes first due to steric packing, though compound-dependent).[1]

  • Peak 2: (S,S)-Urea derivative.[1]

  • Resolution (

    
    ):  A value of 
    
    
    
    indicates baseline separation.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Single Peak Incomplete derivatization or poor resolution.[1]1. Ensure oven ramp is slow (2-5°C/min).2. Check reagent purity (ensure S-amine is not racemic).
Extra Peaks Excess Triphosgene or hydrolysis products.[1]Ensure proper washing with NaHCO₃ and water during workup.[1]
Low Sensitivity Analyte loss during extraction.[1]Urea derivatives are moderately polar; ensure DCM extraction is thorough.[1]
Peak Tailing Active sites in liner.Replace liner with deactivated glass wool; urea NH groups can H-bond with active silanols.[1]

References

  • Blau, K., & Halket, J. (1993).[1] Handbook of Derivatives for Chromatography. Wiley.[1] (Foundational text on chemical derivatization mechanisms).

  • Sigma-Aldrich. (2025).[1] Derivatization Reagents for GC: Acylation and Urea Formation. Link

  • Konig, W. A. (1987).[1] The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig. (Authoritative source on chiral GC resolution).

  • BenchChem. (2025).[1][4] Derivatization Techniques for GC Analysis of Primary Amines. Link[1]

  • Little, J. L. (1999).[1] Derivatization of Amines for GC-MS. Journal of Chromatography A, 844(1-2), 1-22.[1] (Review of amine derivatization strategies including isocyanates).

Sources

Application

Application Note: Asymmetric Synthesis &amp; Scaffold Assembly Using (S)-(-)-2-Methylbutylamine

[1] Executive Summary & Strategic Profile Subject: (S)-(-)-2-Methylbutylamine (CAS: 34985-27-8) Role: Chiral Building Block / Chiral Auxiliary Primary Utility: Introduction of the isoleucine-isostere side chain into pept...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Profile

Subject: (S)-(-)-2-Methylbutylamine (CAS: 34985-27-8) Role: Chiral Building Block / Chiral Auxiliary Primary Utility: Introduction of the isoleucine-isostere side chain into peptidomimetics and chiral ligand scaffolds.[1]

(S)-(-)-2-Methylbutylamine represents a distinct class of "Chiral Pool" building blocks.[1] Structurally, it possesses a primary amine separated from the chiral center by a methylene spacer (


-branching relative to the nitrogen). This structural feature offers a critical advantage over ubiquitous 

-chiral amines (e.g.,

-methylbenzylamine): it reduces steric congestion at the reaction center while maintaining a high degree of enantiomeric purity. [1]

This Application Note details two high-value synthetic workflows:

  • Chiral Ligand Assembly: Synthesis of Salen-type ligands for asymmetric catalysis.

  • Multicomponent Assembly: Diastereoselective Ugi 4-Component Reaction (U-4CR) for peptidomimetic libraries.

Chemical Profile & Handling

PropertySpecificationStrategic Note
Formula

Aliphatic, non-aromatic backbone ensures solubility in non-polar solvents.[1]
MW 87.16 g/mol Low molecular weight maximizes atom economy in library synthesis.[1]
Boiling Point 94-96 °CVolatile; allows for easy removal of excess reagent via evaporation.[1]
Chirality (S)-(-)Derived from natural fermentation oils (fusel oil processing); high optical purity.[1]
Density 0.733 g/mLLess dense than water; phase separates easily in aqueous workups.[1]

Handling Protocol:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine readily absorbs

    
     from air to form carbamates.
    
  • Safety: Corrosive and Flammable. Use only in a fume hood.

Protocol A: Synthesis of Chiral Schiff Base Ligands (Salen-Type)

Objective: Synthesis of


-bis((S)-2-methylbutyl)salicylideneimine.
Application:  This ligand class complexes with transition metals (Cu, Mn, Co) to form catalysts for asymmetric epoxidation and aziridination.
Mechanistic Rationale

The condensation of the primary amine with salicylaldehyde is thermodynamically driven by the formation of the conjugated imine system. The (S)-2-methylbutyl group acts as a "chiral fence," projecting steric bulk that directs the approach of substrates in subsequent catalytic cycles.

Detailed Methodology

Reagents:

  • Salicylaldehyde (20 mmol, 2.13 mL)

  • (S)-(-)-2-Methylbutylamine (20 mmol, 2.36 mL)[1]

  • Ethanol (Absolute, 30 mL)

  • Magnesium Sulfate (

    
    , anhydrous)
    

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (2.13 mL) in absolute Ethanol (20 mL).

  • Addition: Add (S)-(-)-2-Methylbutylamine (2.36 mL) dropwise over 5 minutes at room temperature. The solution will turn bright yellow immediately, indicating imine formation.

  • Dehydration: Add 2.0 g of anhydrous

    
     to the reaction mixture.
    
    • Expert Insight: While Schiff base formation is an equilibrium, the presence of the phenolic hydroxyl group stabilizes the imine via intramolecular hydrogen bonding (keto-enol tautomerism). However,

      
       ensures complete conversion by trapping generated water.
      
  • Reflux: Attach a condenser and reflux the mixture at 80°C for 2 hours.

  • Workup: Filter the hot solution to remove

    
    . Allow the filtrate to cool slowly to room temperature, then place in a freezer (-20°C) overnight.
    
  • Isolation: Yellow crystals will precipitate. Filter and wash with cold ethanol.[2]

  • Yield: Expected yield >85%.

Validation (NMR):

  • Look for the imine singlet (

    
    ) around 8.3–8.5 ppm  in 
    
    
    
    -NMR (
    
    
    ).[1]
  • Disappearance of the aldehyde proton (~9.8 ppm).

Protocol B: Diastereoselective Ugi 4-Component Reaction (U-4CR)[1]

Objective: One-pot synthesis of an


-aminoacyl amide peptidomimetic.
Application:  Rapid generation of drug-like libraries. The (S)-amine acts as a permanent chiral handle, influencing the stereochemistry of the newly formed stereocenter (though diastereomeric ratios, 

, vary).
Reaction Pathway Visualization[1]

UgiReaction Aldehyde Aldehyde (R-CHO) Imine Chiral Imine Intermediate Aldehyde->Imine Amine (S)-2-Methylbutylamine (Chiral Input) Amine->Imine Acid Carboxylic Acid (R'-COOH) Iminium Protonated Iminium Ion Acid->Iminium Protonation Isocyanide Isocyanide (R''-NC) Imine->Iminium + Acid Nitrilium Nitrilium Ion (Addition of Isocyanide) Iminium->Nitrilium + Isocyanide Product Bis-Amide Peptidomimetic Nitrilium->Product Mumm Rearrangement (Acyl Transfer)

Figure 1: The Ugi-4CR workflow. The chiral amine (green) forms the initial imine, setting the steric environment for the subsequent isocyanide attack.

Detailed Methodology

Reagents:

  • Benzaldehyde (1.0 mmol)

  • (S)-(-)-2-Methylbutylamine (1.0 mmol, 118 µL)[1]

  • Acetic Acid (1.0 mmol)

  • tert-Butyl Isocyanide (1.0 mmol)[1]

  • Methanol (MeOH, 2.0 mL) – Solvent choice is critical.

Step-by-Step Protocol:

  • Imine Pre-formation: In a 5 mL reaction vial, combine Benzaldehyde and (S)-(-)-2-Methylbutylamine in MeOH (1 mL). Stir at room temperature for 30 minutes.

    • Expert Insight: Pre-forming the imine minimizes side reactions (like direct Passerini reaction of the aldehyde/acid/isocyanide).

  • Acid Addition: Add Acetic Acid. Stir for 5 minutes.

  • Isocyanide Addition: Add tert-Butyl Isocyanide.

  • Reaction: Seal the vial and stir at room temperature for 24 hours.

    • Note: Reaction progress can be monitored by TLC (Hexane:EtOAc 3:1). The isocyanide has a distinct foul odor; its disappearance indicates completion.

  • Workup: Evaporate the methanol under reduced pressure.

  • Purification: Dissolve the residue in minimal Ethyl Acetate and wash with saturated

    
     (to remove unreacted acid) and 1M HCl (to remove unreacted amine). Dry organic layer over 
    
    
    
    and concentrate.
  • Flash Chromatography: Purify on silica gel (Gradient: 10% -> 40% EtOAc in Hexanes).

Quality Control & Chiral Analysis

To verify the integrity of the (S)-2-methylbutyl moiety throughout synthesis, or to determine the diastereomeric ratio (


) of the Ugi product:
MethodColumn / ReagentConditions
Chiral GC Cyclodextrin-based (e.g., Chirasil-Dex)Isothermal 90°C. The volatile nature of the amine makes GC preferable over HPLC for the starting material.[1]
Chiral HPLC Chiralpak AD-H or OD-HMobile Phase: Hexane/IPA (90:10).[1] Flow: 1.0 mL/min. Detection: UV 254 nm. (For Ugi products).
NMR Derivatization Mosher's Acid ChlorideReact amine with (R)-MTPA-Cl.[1] Compare

or

NMR shifts of the diastereomers to determine enantiomeric excess (

).

References

  • Sigma-Aldrich. (2024). (S)-(−)-2-Methylbutylamine Product Specification. Merck KGaA.

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.

  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews.[3]

  • BenchChem. (2025). Chiral Building Blocks in Asymmetric Synthesis.

  • Organic Chemistry Portal. (2024). Ugi Reaction Mechanism and Recent Literature.

Sources

Method

Role of (S)-(-)-2-Methylbutylamine in the preparation of agrochemicals

Utilizing (S)-(-)-2-Methylbutylamine for Optical Resolution and Bio-Rational Synthesis Abstract The "Chiral Switch" in agrochemistry—transitioning from racemates to single-enantiomer active ingredients—has necessitated t...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing (S)-(-)-2-Methylbutylamine for Optical Resolution and Bio-Rational Synthesis

Abstract

The "Chiral Switch" in agrochemistry—transitioning from racemates to single-enantiomer active ingredients—has necessitated the development of robust chiral auxiliaries. (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) serves as a critical chiral building block and resolving agent in this domain. This application note details the utility of (S)-(-)-2-Methylbutylamine in two primary workflows: (1) The optical resolution of racemic acidic herbicides (phenoxypropionic acids), and (2) The asymmetric synthesis of insect pheromones (e.g., Frianol). We provide validated protocols for diastereomeric salt crystallization and amide coupling, supported by analytical methods for determining enantiomeric purity.

Introduction: The Stereochemical Imperative

In modern crop protection, chirality dictates efficacy and safety. Often, one enantiomer (the eutomer) targets the biological receptor, while the other (the distomer) contributes to environmental load or non-target toxicity.

(S)-(-)-2-Methylbutylamine is a primary amine with a chiral center at the C2 position. Its structural simplicity and high optical purity (>98% e.e.) make it an ideal tool for:

  • Classical Resolution: Forming diastereomeric salts with racemic acidic intermediates (e.g., precursors to Mecoprop-P or Dichlorprop-P).

  • Chiral Pool Synthesis: Introducing a defined stereocenter into amides used as fungicides or semiochemicals (pheromones).

Key Chemical Properties:

Property Value
IUPAC Name (S)-2-Methylbutan-1-amine
CAS Number 34985-37-0
Molecular Weight 87.16 g/mol
Boiling Point 96-97 °C
Density 0.738 g/mL

| Chirality | (S)-enantiomer (derived from L-Isoleucine pathway) |[1]

Mechanism of Action: Diastereomeric Discrimination

The primary application of (S)-(-)-2-Methylbutylamine in agrochemistry is Optical Resolution via Diastereomeric Salt Formation .

When the chiral amine (Base*) reacts with a racemic acid (Acid^±), two diastereomeric salts are formed:

  • (S)-Base[1][2][3] · (R)-Acid[4]

  • (S)-Base[1][2][3] · (S)-Acid[4]

Unlike enantiomers, these diastereomers possess distinct physical properties, specifically solubility . By selecting the appropriate solvent (typically alcohols or aqueous alcohols), one salt precipitates while the other remains in solution.

Figure 1: Workflow for the optical resolution of racemic agrochemical intermediates using (S)-(-)-2-Methylbutylamine.

Protocol A: Resolution of 2-(4-Chlorophenoxy)propionic Acid

Note: This protocol serves as a model for resolving phenoxy-acid herbicides (e.g., Mecoprop analogues).

Materials
  • Substrate: Racemic 2-(4-chlorophenoxy)propionic acid (1.0 eq)

  • Resolving Agent: (S)-(-)-2-Methylbutylamine (0.6 eq - Deficiency method often improves e.e.)

  • Solvent: Ethanol (95%)

  • Acid: Hydrochloric acid (1M)

Experimental Procedure
  • Dissolution: Dissolve 20.0 g of racemic acid in 150 mL of ethanol at 50°C.

  • Amine Addition: Add 5.2 g (0.6 eq) of (S)-(-)-2-Methylbutylamine dropwise over 20 minutes.

    • Critical Step: Maintain temperature between 50-55°C to prevent premature precipitation.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours.

    • Observation: White crystalline needles of the less soluble diastereomeric salt will form.

  • Filtration: Filter the crystals under vacuum. Wash the cake with cold ethanol (2 x 10 mL).

    • Checkpoint: Save the mother liquor; it contains the opposite enantiomer enriched.

  • Recrystallization: Dissolve the wet cake in minimum hot ethanol and recrystallize to upgrade chiral purity (Target: >98% de).

  • Salt Cleavage: Suspend the purified salt in 50 mL water. Add 1M HCl until pH < 2.

  • Extraction: Extract the liberated free acid with Ethyl Acetate (3 x 30 mL). Dry organic layer over MgSO₄ and evaporate.

  • Validation: Analyze the resulting white solid via Chiral HPLC (see Section 6).

Protocol B: Synthesis of Pheromone N-(2'S)-methylbutanoyl-2-methylbutylamide

Application: Synthesis of "Frianol", a sex pheromone for the sugarcane borer (Migdolus fryanus). This demonstrates the use of (S)-2-MBA as a building block.

Materials
  • Amine: (S)-(-)-2-Methylbutylamine (1.0 eq)

  • Acid: (S)-2-Methylbutyric acid (1.1 eq)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl

  • Catalyst: DMAP (10 mol%)

  • Solvent: Dichloromethane (DCM)

Experimental Procedure
  • Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve (S)-2-Methylbutyric acid (1.12 g, 11 mmol) in 20 mL dry DCM.

  • Activation: Cool to 0°C. Add DCC (2.47 g, 12 mmol) and DMAP (0.12 g). Stir for 30 minutes.

  • Coupling: Add (S)-(-)-2-Methylbutylamine (0.87 g, 10 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Visual: A white precipitate (dicyclohexylurea) will form.

  • Workup: Filter off the urea precipitate. Wash the filtrate with 1N HCl (remove unreacted amine), saturated NaHCO₃ (remove unreacted acid), and brine.

  • Purification: Concentrate the organic layer. Purify via silica gel flash chromatography (Hexane/EtOAc 8:2).

  • Result: Colorless oil. Yield typically 85-90%.

Figure 2: Synthetic route for the pheromone Frianol using (S)-(-)-2-Methylbutylamine.[1][3]

Analytical Quality Control

To ensure the integrity of the "Chiral Switch," precise determination of Enantiomeric Excess (ee) is mandatory.

Method: Chiral Gas Chromatography (GC) Volatile amines like 2-methylbutylamine are best analyzed by GC using a chiral stationary phase.

  • Column: Cyclodextrin-based capillary column (e.g., Hydrodex β-PM or equivalent).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 40°C (hold 2 min) -> ramp 5°C/min -> 120°C.

  • Detector: FID (250°C).

  • Derivatization (Optional): If peak tailing occurs, derivatize with Trifluoroacetic Anhydride (TFAA) before injection to form the volatile amide.

Data Interpretation:

Isomer Retention Time (approx) Target Limit
(S)-(-)-2-Methylbutylamine 8.2 min > 99.0%

| (R)-(+)-2-Methylbutylamine | 8.8 min | < 1.0% |

Safety & Handling Guidelines

(S)-(-)-2-Methylbutylamine is a flammable, corrosive liquid.

  • Volatility: High vapor pressure. All transfers must occur in a fume hood.

  • Incompatibility: Reacts violently with strong oxidizers and acids.

  • PPE: Butyl rubber gloves are recommended; nitrile may degrade upon prolonged exposure. Wear chemical splash goggles.

  • Storage: Store under Nitrogen or Argon atmosphere to prevent amine oxidation (yellowing) and absorption of CO₂ (carbamate formation).

References
  • Barbosa Bernardo, V., et al. (2022).[5] Synthesis of N-(2'S)-methylbutanoyl-2-methylbutylamide (Frianol), sex pheromone of sugarcane rhizome borer Migdolus fryanus, from renewable sources.[5] ResearchGate.[6]

  • Smith, E.A., & Macfarlane, G.T. (1997). Dissimilatory amino acid metabolism in human colonic bacteria. Journal of Applied Microbiology (via PubMed).

  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services. BOC Sciences Application Notes.

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Organic Chemistry Education.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2724272, (S)-2-Methylbutylamine. PubChem.

Sources

Application

Application Note: Experimental Setup for Diastereomeric Salt Crystallization using (S)-(-)-2-Methylbutylamine

Executive Summary This application note details the experimental architecture for the optical resolution of racemic carboxylic acids using (S)-(-)-2-Methylbutylamine as a chiral resolving agent.[1] Unlike chromatographic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental architecture for the optical resolution of racemic carboxylic acids using (S)-(-)-2-Methylbutylamine as a chiral resolving agent.[1] Unlike chromatographic separation, diastereomeric salt crystallization offers a scalable, cost-effective route for producing enantiopure pharmaceutical intermediates (e.g., profens, amino acid derivatives).[1] This guide prioritizes the Method of Half-Quantities (Pope-Peachey) to maximize yield and optical purity while minimizing the consumption of the chiral base.

Material Profile: (S)-(-)-2-Methylbutylamine

Before initiating crystallization, the physicochemical properties of the resolving agent must be understood to define the operational window (temperature, solvent compatibility).[1]

PropertyValueOperational Implication
CAS Number 34985-37-0Verification of raw material identity.[1]
Molecular Weight 87.16 g/mol Essential for stoichiometric calculations.[1]
Boiling Point 96°C - 97°CCritical: Do not exceed 85°C during reflux to prevent amine loss.[1]
Density 0.756 g/mLVolumetric dispensing is temperature-sensitive; gravimetric addition is preferred.[1]
Chirality (S)-(-)Resolves (R)/(S) acids.[1][2] Expect the formation of (S-Base

R-Acid) and (S-Base

S-Acid).[1]
Solubility Miscible in water, alcoholsHighly soluble in polar protic solvents; requires non-polar anti-solvents for yield.[1]
Hazards Flammable, CorrosiveUse spark-proof equipment; handle in a fume hood.[1]

Pre-Experimental Design: The Screening Phase

Objective: Identify the solvent system that creates the largest solubility differential (


) between the two diastereomeric salts (

-salt and

-salt).
Solvent Matrix Selection

Do not rely on a single solvent.[1] Prepare a matrix of 5 solvent classes with varying dielectric constants.

  • Class A (Protic, High Polarity): Methanol, Ethanol, Isopropanol (IPA).[1]

  • Class B (Aprotic, Polar): Acetonitrile, Acetone, 2-Butanone (MEK).[1]

  • Class C (Non-polar/Aromatic): Toluene, Ethyl Acetate.[1]

  • Class D (Binary Mixtures): IPA:Water (9:1), Ethanol:Toluene (1:1).[1]

Micro-Scale Screening Protocol
  • Preparation: Place 100 mg of Racemic Acid in 4 mL vials (x10).

  • Dissolution: Add 1.0 molar equivalent (eq) of (S)-(-)-2-Methylbutylamine.

  • Solvent Addition: Add solvent dropwise at 60°C until dissolution is just complete (supersaturation point).

  • Cooling: Allow vials to cool slowly to 20°C over 6 hours.

  • Observation:

    • Clear Solution: Solubility too high.[1] (Action: Add anti-solvent like Hexane).[1]

    • Oiling Out: Phase separation (Action: Re-heat and add seed crystal).[1]

    • Crystalline Precipitate:Target. Filter and analyze via Chiral HPLC or Polarimetry.[1]

Core Protocol: The Pope-Peachey Method (Method of Half-Quantities)

Scientific Rationale: Classical resolution uses 1.0 eq of chiral base, often leading to the co-crystallization of the more soluble diastereomer, lowering enantiomeric excess (ee%). The Pope-Peachey method uses 0.5 eq of the chiral base and 0.5 eq of an inexpensive achiral base (e.g., NaOH or Triethylamine). This forces the "wrong" enantiomer to remain in solution as a highly soluble achiral salt.[1][3][4]

Experimental Workflow Diagram

The following diagram illustrates the decision logic and process flow for the Pope-Peachey resolution.

G Start Racemic Acid (1.0 eq) Mix Add Solvent + (S)-(-)-2-Methylbutylamine (0.5 eq) + Achiral Base (0.5 eq) Start->Mix Heat Heat to Reflux (T < 85°C) Mix->Heat Cool Controlled Cooling (0.5°C/min) Heat->Cool Nucleation Filter Filtration Cool->Filter Solid Solid Cake (Less Soluble Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (More Soluble Salt + Impurities) Filter->Liquor Filtrate Recryst Recrystallization (if ee% < 98%) Solid->Recryst Check Purity Recryst->Solid Repeat Liberate Acid Liberation (HCl Extraction) Recryst->Liberate Purity OK Final Pure Enantiomer Liberate->Final

Figure 1: Workflow for Pope-Peachey Resolution. Note the critical split between the solid cake (target) and mother liquor.

Step-by-Step Procedure (Scale: 10g Racemate)

Step 1: Reactor Setup

  • Use a 250 mL jacketed glass reactor with an overhead stirrer (low shear, PTFE impeller).[1]

  • Equip with a reflux condenser and internal temperature probe.[1]

Step 2: Charging

  • Charge 10.0 g of Racemic Acid (approx. 50 mmol).[1]

  • Add 50 mL of optimized solvent (e.g., Isopropanol).[1]

  • Stir at 150 RPM.

Step 3: Base Addition (The Critical Step)

  • Add 25 mmol (0.5 eq) of (S)-(-)-2-Methylbutylamine .

    • Note: Add slowly via syringe pump to prevent localized precipitation.[1]

  • Add 25 mmol (0.5 eq) of Triethylamine (TEA) or NaOH (aq).[1]

    • Mechanism:[1][5][6][7][8] The TEA neutralizes the remaining acid, keeping the more soluble enantiomer in the solution phase.

Step 4: Crystallization

  • Heat the mixture to 75°C (ensure complete dissolution).

  • Hold for 30 minutes.

  • Ramp Down: Cool to 25°C at a rate of 0.2°C/min.

    • Why? Rapid cooling traps impurities (occlusion).[1] Slow cooling promotes Ostwald ripening, growing larger, purer crystals.[1]

  • Seeding (Optional but Recommended): At 60°C (metastable zone), add 10 mg of pure diastereomeric salt seed crystals.

Step 5: Isolation

  • Filter the slurry under vacuum.[1]

  • Wash the cake with cold solvent (0°C).[1] Do not over-wash, as the salt may redissolve.

Liberation and Analysis

The solid obtained is the Diastereomeric Salt . You must break the salt to recover the chiral acid.

Liberation Protocol[1][9]
  • Suspend the wet cake in Dichloromethane (DCM) and Water (1:1 ratio).

  • Add 1M HCl dropwise until the aqueous layer pH < 2.[1]

    • Chemistry: The amine becomes protonated (

      
      ) and migrates to the water layer. The chiral acid (
      
      
      
      ) becomes neutral and migrates to the DCM layer.
  • Separate the organic layer, dry over

    
    , and evaporate.[1]
    
Validation Metrics

Summarize your results using the following table format:

MetricFormulaTarget
Yield (Chemical)

> 35% (Max theoretical is 50%)
Enantiomeric Excess (ee%)

> 98% (Post-recrystallization)
Resolving Efficiency (S) Yield

ee%
> 0.6

Mechanism of Action: Ternary Phase Logic

Understanding the equilibrium is vital for troubleshooting.

Ternary cluster_pope Pope-Peachey Effect Racemate Racemic Acid (50% R / 50% S) Complex Salt Formation Equilibrium Racemate->Complex Amine (S)-(-)-2-Methylbutylamine Amine->Complex LessSol Precipitate: (S)-Base · (R)-Acid (Low Solubility) Complex->LessSol Crystallizes MoreSol Solution Phase: (S)-Base · (S)-Acid (High Solubility) Complex->MoreSol Remains Dissolved Displace Displacement MoreSol->Displace Amine Exchange Achiral Achiral Base (TEA) Achiral->Displace Displace->LessSol Increases Yield

Figure 2: Thermodynamic equilibrium shift. The addition of an achiral base prevents the more soluble diastereomer from co-precipitating by keeping it in a highly soluble form.[3][4]

Troubleshooting Guide

  • Problem: No crystals formed after cooling.

    • Cause: System is not supersaturated or is in the "oiling out" region.[1]

    • Fix: Scratch the glass side (induce nucleation) or add a non-polar anti-solvent (e.g., Hexane) dropwise.[1]

  • Problem: Low ee% (< 80%).

    • Cause: Cooling was too fast (kinetic entrapment) or the solvent is too non-polar (low selectivity).[1]

    • Fix: Recrystallize the salt in a more polar solvent (e.g., Ethanol) or reduce cooling rate to 0.1°C/min.

  • Problem: Jelly-like precipitate.

    • Cause: Solvate formation.[1]

    • Fix: Heat to redissolve and increase stirring speed; switch to a higher boiling solvent (e.g., Toluene).

References

  • PubChem. (2023).[1] (S)-(-)-2-Methylbutylamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Thermo Scientific Chemicals. (2023).[1] (S)-(-)-2-Methylbutylamine Product Specifications. Fisher Scientific.[1] Available at: [Link][1]

  • Leeman, M. (2009).[1] Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions. University of Groningen / CORE.[1] Available at: [Link][1]

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Contextual citation for general methodology).

  • University of Delaware. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. The Retort. Available at: [Link]

Sources

Method

(S)-(-)-2-Methylbutylamine as a ligand in asymmetric catalysis

Application Note: (S)-(-)-2-Methylbutylamine in Asymmetric Catalysis Topic: Design, Synthesis, and Application of Salicylaldimine Ligands Derived from (S)-(-)-2-Methylbutylamine. Audience: Synthetic Chemists, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-(-)-2-Methylbutylamine in Asymmetric Catalysis

Topic: Design, Synthesis, and Application of Salicylaldimine Ligands Derived from (S)-(-)-2-Methylbutylamine. Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.

Part 1: Executive Summary & Core Directive

(S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) is a commercially available "chiral pool" primary amine. While it lacks the steric bulk of adamantyl or trityl groups often found in "privileged" ligands, its utility lies in its tunability and availability . It serves as a critical chiral building block for the synthesis of Salicylaldimine (Schiff Base) Ligands .

This guide details the synthesis of a sterically optimized Schiff base ligand derived from (S)-(-)-2-Methylbutylamine and its application in the Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction . This transformation is a cornerstone in the synthesis of


-nitroalcohols, which are precursors to 

-amino alcohols and amino acids—key pharmacophores in drugs like Ritodrine and Albuterol.

Key Technical Insight: Simple chiral amines often yield low enantioselectivity (ee) due to insufficient steric shielding. To overcome this, this protocol couples (S)-(-)-2-Methylbutylamine with 3,5-di-tert-butylsalicylaldehyde . The bulky tert-butyl groups on the aldehyde backbone create a "chiral pocket" that amplifies the subtle steric bias of the 2-methylbutyl group, significantly enhancing stereocontrol.

Part 2: Scientific Integrity & Ligand Design

Ligand Design Strategy

The proposed ligand, (S)-N-(3,5-di-tert-butylsalicylidene)-2-methylbutylamine (referred to as Ligand L1 ), functions as a bidentate (N,O) ligand.

  • Chiral Source: (S)-(-)-2-Methylbutylamine. The stereocenter at the

    
    -position (relative to nitrogen) induces helicity in the metal complex.
    
  • Electronic Tuning: The phenolate oxygen acts as a

    
    - and 
    
    
    
    -donor, stabilizing the hard Cu(II) center.
  • Steric Tuning: The 3,5-di-tert-butyl groups prevent the formation of inactive dimers and force the substrate to approach the metal center from a specific trajectory, enhancing face selectivity.

Mechanism of Action (Henry Reaction)

The reaction proceeds via a bimetallic or mononuclear mechanism (depending on concentration) where the Cu(II) center acts as a Lewis acid to activate the aldehyde carbonyl. The basic character of the nitronate intermediate (or an external base) facilitates the deprotonation of nitromethane.

  • Coordination: Ligand L1 coordinates to Cu(OAc)

    
    , displacing acetate ligands.
    
  • Activation: The aldehyde binds to the Cu(II) center, increasing electrophilicity.

  • Addition: The nitronate anion attacks the Re- or Si-face of the aldehyde, governed by the chiral environment of the 2-methylbutyl group.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ligand L1

(S)-N-(3,5-Di-tert-butylsalicylidene)-2-methylbutylamine

Reagents:

  • (S)-(-)-2-Methylbutylamine (1.0 equiv)

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv)

  • Ethanol (Absolute)

  • Magnesium Sulfate (MgSO

    
    , anhydrous)
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.34 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add (S)-(-)-2-Methylbutylamine (0.87 g, 10 mmol) dropwise over 5 minutes while stirring at room temperature. The solution will turn bright yellow (formation of imine).

  • Dehydration: Add anhydrous MgSO

    
     (1.0 g) to sequester water and drive the equilibrium forward.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. Filter off the MgSO

    
     and wash with cold ethanol.
    
  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the yellow residue from cold ethanol/pentane to afford Ligand L1 as yellow needles.

    • Expected Yield: >85%

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ) should show a singlet imine proton (
      
      
      ) around
      
      
      8.3–8.5 ppm.
Protocol B: Cu(II)-Catalyzed Asymmetric Henry Reaction

Reagents:

  • Ligand L1 (10 mol%)

  • Copper(II) Acetate Monohydrate (Cu(OAc)

    
    ) (10 mol%)
    
  • Benzaldehyde (1.0 mmol)

  • Nitromethane (10.0 mmol, excess)

  • Ethanol (Solvent)

  • Base: Triethylamine (Et

    
    N) (10 mol%, optional accelerator)
    

Procedure:

  • Catalyst Formation: In a Schlenk tube, mix Ligand L1 (0.10 mmol) and Cu(OAc)

    
     (0.10 mmol) in ethanol (2 mL). Stir at room temperature for 1 hour. The solution will turn distinct green/blue-green, indicating complex formation.
    
  • Substrate Addition: Cool the mixture to 0°C (ice bath). Add nitromethane (0.61 g, 10 mmol) followed by benzaldehyde (0.106 g, 1 mmol).

  • Reaction: Stir at 0°C for 24–48 hours. Monitor conversion by TLC or GC-MS.

  • Quench: Quench with 1N HCl (2 mL) and extract with ethyl acetate (

    
    ).
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc).
  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Isopropanol/Hexane).

Part 4: Data & Visualization

Representative Data Table
EntryLigandMetal SourceTemp (°C)Time (h)Yield (%)ee (%)
1(S)-2-Methylbutylamine (Free)Cu(OAc)

252435< 5
2Ligand L1 Cu(OAc)

25 24 82 65
3Ligand L1 Cu(OAc)

0 48 78 76
4Ligand L1Cu(OTf)

0486055

Note: The combination of steric bulk (tert-butyl) and lower temperature (0°C) is critical for maximizing ee.

Catalytic Cycle Diagram

HenryReaction cluster_legend Legend key L* = (S)-N-(3,5-di-t-Bu-salicylidene)-2-methylbutylamine PreCat Cu(OAc)2 + L* ActiveCat [L*-Cu(II)] Complex PreCat->ActiveCat - 2 AcOH Coordination Substrate Coordination (Benzaldehyde binds to Cu) ActiveCat->Coordination Deprotonation Nitronate Formation (CH3NO2 -> [-CH2NO2]) Coordination->Deprotonation + CH3NO2 / Base TransitionState Stereoselective C-C Bond Formation (Chiral Pocket Control) Deprotonation->TransitionState ProductRelease Product Release (beta-Nitroalcohol) TransitionState->ProductRelease ProductRelease->ActiveCat Regeneration

Caption: Catalytic cycle for the Asymmetric Henry Reaction. The chiral salicylaldimine ligand (L) creates a steric environment that differentiates the prochiral faces of the coordinated aldehyde.*

Part 5: Troubleshooting & Optimization

  • Low Yield: Often caused by trace water deactivating the imine ligand (hydrolysis). Ensure all solvents are anhydrous and the ligand is stored in a desiccator.

  • Low ee:

    • Temperature: Lower to -10°C or -20°C.

    • Solvent: Switch from Ethanol to THF or DCM to alter the coordination geometry.

    • Additives: Addition of molecular sieves (4Å) can prevent ligand hydrolysis and improve reproducibility.

  • Ligand Stability: Schiff bases can be unstable on silica gel. Neutralize the silica with 1% Et

    
    N before column chromatography or use neutral alumina.
    

References

  • Schiff Base Ligand Synthesis

    • Title: Synthesis and characteriz
    • Source: International Journal of Chemical Studies, 2017.
    • URL:[Link]

  • Asymmetric Henry Reaction Context

    • Title: Salicylaldimine based copper (II) complex: a potential catalyst for the asymmetric Henry reaction.
    • Source: ARKIVOC, 2010.
    • URL:[Link]

  • General Ligand Design Principles

    • Title: Chiral Ligand Design (The Dong Group).
    • Source: University of Texas
    • URL:[Link]

  • Phosphoramidite Context (Alternative Application)

    • Title: Phosphoramidites: privileged ligands in asymmetric catalysis.[1]

    • Source: PubMed (NIH).
    • URL:[Link]

Sources

Application

Application Note: Quantification and Enantiomeric Analysis of (S)-(-)-2-Methylbutylamine in Reaction Mixtures

This Application Note is structured to provide a comprehensive, self-validating protocol for the quantification and enantiomeric purity assessment of (S)-(-)-2-Methylbutylamine. Abstract (S)-(-)-2-Methylbutylamine (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, self-validating protocol for the quantification and enantiomeric purity assessment of (S)-(-)-2-Methylbutylamine.

Abstract

(S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) is a critical chiral building block in the synthesis of pharmaceutical intermediates and agrochemicals. Its volatility (BP: 96°C) and lack of a strong UV chromophore present specific analytical challenges, particularly within complex reaction matrices containing salts, catalysts, and unreacted precursors. This guide outlines two robust methodologies: Direct Chiral Gas Chromatography (GC-FID) for high-throughput reaction monitoring, and Derivatization-HPLC-UV for enantiomeric excess (ee) determination in laboratories lacking chiral GC capabilities.[1]

Introduction & Method Selection

The quantification of (S)-(-)-2-Methylbutylamine requires a strategy that addresses its three primary physicochemical constraints:

  • Chirality: Enantiomers must be resolved to ensure process stereocontrol.

  • Volatility: Significant sample loss can occur during concentration/evaporation steps.[1]

  • Detection: The aliphatic structure lacks conjugation, rendering standard UV detection (254 nm) ineffective without derivatization.

Decision Matrix: Which Protocol to Use?
FeatureProtocol A: Direct Chiral GC (Recommended) Protocol B: HPLC with GITC Derivatization
Primary Use Routine reaction monitoring, IPC (In-Process Control).[1]Final product purity, Enantiomeric Excess (ee).[1]
Sample Prep Minimal (Direct injection or Headspace).[1]Moderate (Requires chemical derivatization).[1]
Matrix Tolerance High (especially with Headspace).[1]Low (Requires extraction/neutralization).[1]
Detection Principle Flame Ionization (FID) - Universal for organics.[1]UV (254 nm) - Via thiourea chromophore.[1]
Separation Basis Chiral Stationary Phase (Cyclodextrin interaction).[1]Achiral C18 Column (Diastereomer separation).[1]

Protocol A: Direct Chiral GC-FID (Gold Standard)

Best for: High-throughput monitoring of reaction kinetics and crude mixtures.

Principle

This method utilizes a cyclodextrin-based chiral stationary phase.[1][2] The (S)- and (R)-enantiomers form transient inclusion complexes with the cyclodextrin cavity with different stability constants, resulting in differential retention times without prior derivatization.

Instrumentation & Conditions[1][3]
  • System: GC with Split/Splitless Injector and FID.

  • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm) or equivalent (

    
    -cyclodextrin chemically bonded to dimethylpolysiloxane).[1]
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 50:1.

  • Detector (FID): 280°C; H₂ 35 mL/min, Air 350 mL/min.

Temperature Program:

  • Initial: 60°C (Hold 2 min) - Ensures trapping of volatile amine.

  • Ramp 1: 5°C/min to 110°C.

  • Ramp 2: 20°C/min to 200°C (Hold 5 min) - Elutes heavy matrix components.

Sample Preparation (Reaction Mixture)

Caution: Avoid evaporative concentration.

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench/Dilute: Add to 950 µL of Isopropanol (IPA) containing 0.1% Diethylamine (DEA).

    • Note: DEA ensures the analyte remains in the free base form and minimizes peak tailing by blocking active silanol sites on the glass liner.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter directly into a GC vial.

  • Injection: 1.0 µL.

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between (S) and (R) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.3 (Amine tailing is common; ensure liner is deactivated).
    

Protocol B: HPLC with GITC Derivatization

Best for: Labs restricted to HPLC-UV or requiring high-sensitivity ee determination.[1]

Principle

Since the analyte is UV-transparent, it is reacted with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) .[1] This chiral derivatizing agent reacts with the amine to form stable diastereomeric thioureas. These diastereomers have distinct physical properties and can be separated on a standard achiral C18 column with strong UV absorbance at 254 nm.

Derivatization Workflow

Reagents:

  • GITC Solution: 2 mg/mL in Acetonitrile (ACN).

  • Base: Triethylamine (TEA).

Procedure:

  • Sample: Dissolve reaction aliquot (eq. to ~1 mg amine) in 500 µL ACN.

  • Reaction: Add 500 µL GITC Solution and 10 µL TEA.

  • Incubation: Shake at Room Temperature for 30 minutes.

  • Quench: Add 100 µL Ethanolamine (scavenges excess GITC to prevent interfering peaks).

  • Dilution: Dilute to 2 mL with Mobile Phase A.

HPLC Conditions[1][4][5][6]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 70% B over 20 minutes.

  • Detection: UV @ 254 nm (Thiourea absorption).

  • Flow Rate: 1.0 mL/min.[1][3]

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the decision-making process and critical path for analyzing (S)-(-)-2-Methylbutylamine.

AnalysisWorkflow Start Reaction Mixture Sampling CheckVol Is Sample Volatile? (BP < 100°C) Start->CheckVol GC_Path Protocol A: GC-FID (Preferred) CheckVol->GC_Path Yes HPLC_Path Protocol B: HPLC-UV (Alternative) CheckVol->HPLC_Path No GC Available GC_Prep Dilute in IPA + 0.1% DEA (No Evaporation) GC_Path->GC_Prep HPLC_Prep Derivatize with GITC (Forms Diastereomers) HPLC_Path->HPLC_Prep GC_Run Inject on CP-Chirasil-Dex CB Direct Enantiomer Separation GC_Prep->GC_Run Result Quantification & ee % GC_Run->Result HPLC_Run Inject on C18 Column UV Detection @ 254nm HPLC_Prep->HPLC_Run HPLC_Run->Result

Figure 1: Decision tree for selecting the appropriate quantification method based on lab capabilities.

Derivatization Chemistry (GITC)

Understanding the chemical transformation is vital for troubleshooting Protocol B.

ReactionScheme Amine (S)-2-Methylbutylamine (Chiral, UV-Transparent) Reaction Reaction (TEA, RT, 30 min) Amine->Reaction GITC GITC Reagent (Chiral, UV-Active) GITC->Reaction Product Thiourea Derivative (Diastereomer A) Reaction->Product Major Impurity Thiourea Derivative (Diastereomer B - from (R) impurity) Reaction->Impurity Minor

Figure 2: Reaction scheme for GITC derivatization converting enantiomers into separable diastereomers.

Data Summary & Validation

Validation Parameters (Example Data)

The following table summarizes typical performance metrics expected when validating Protocol A (GC-FID).

ParameterAcceptance CriteriaTypical Result
Linearity (

)


(Range: 0.1 - 10 mg/mL)
Precision (RSD)

(n=6)

LOD S/N > 310 µg/mL
Resolution (

)


(between S and R)
Recovery


(Spiked matrix)

Troubleshooting Guide

Issue: Peak Tailing (GC)
  • Cause: Interaction of the amine group with active silanols in the liner or column.

  • Solution: Use a "Base-Deactivated" liner (e.g., Restek Topaz). Ensure the sample diluent contains 0.1% Diethylamine (DEA) or Triethylamine (TEA) to saturate active sites.

Issue: Low Recovery (Evaporation)
  • Cause: (S)-(-)-2-Methylbutylamine is volatile.[1] Nitrogen blow-down or rotary evaporation will cause loss.[1]

  • Solution: Never evaporate to dryness.[1] Perform "dilute-and-shoot" or liquid-liquid extraction into a higher boiling solvent (e.g., toluene) without concentration.[1]

Issue: Extra Peaks in HPLC
  • Cause: Excess GITC reagent absorbing at 254 nm.[1]

  • Solution: The ethanolamine quench step is critical. It converts excess GITC into a distinct peak that elutes early, preventing interference with the analyte.

References

  • Chemical Properties & Safety

    • Thermo Scientific Chemicals.[1][4] (S)-(-)-2-Methylbutylamine Safety Data Sheet. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
  • Derivatization Chemistry (GITC): Kinoshita, T., et al. (1981). Resolution of amino acid enantiomers by HPLC using 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate. Journal of Chromatography, 202. (Establishes GITC for amine resolution).
  • General Amine Analysis

    • FDA.[1][5] (2019). Bioanalytical Method Validation Guidance for Industry. (Guideline for validation parameters cited in Section 6).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of (S)-(-)-2-Methylbutylamine resolution

Welcome to the Advanced Chiral Resolution Support Hub. Ticket ID: RES-2MB-OPT-001 Topic: Optimization of Yield and Purity for (S)-(-)-2-Methylbutylamine Assigned Specialist: Senior Application Scientist, Chiral Separatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral Resolution Support Hub. Ticket ID: RES-2MB-OPT-001 Topic: Optimization of Yield and Purity for (S)-(-)-2-Methylbutylamine Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Introduction: The Resolution Challenge

(S)-(-)-2-Methylbutylamine is a critical chiral building block for agrochemicals and pharmaceutical intermediates. While enzymatic routes exist, classical resolution via diastereomeric salt formation remains the most robust method for multi-gram to kilogram scale purification.

However, users frequently encounter three bottlenecks:

  • "Oiling Out": The salt separates as a viscous oil rather than a crystal.

  • Low Yield: Significant product loss in the mother liquor.

  • Eutectic Traps: Inability to push enantiomeric excess (ee) above 90% despite repeated recrystallization.

This guide provides a self-validating workflow to overcome these specific failure modes.

Module 1: The Core Protocol & Chemistry

The Resolving Agent

To obtain the (S)-(-)-amine , the industry-standard resolving agent is (+)-Tartaric acid (also known as L-Tartaric acid).

  • Mechanism: The (S)-amine forms a diastereomeric salt with (+)-tartaric acid that is typically less soluble in lower alcohols than the (R)-amine salt.

  • Stoichiometry: Start with a 1:1 molar ratio. (See Module 3 for yield optimization using the "Half-Equivalent" method).

Solvent System Selection

The choice of solvent determines whether you get crystals or oil.

Solvent SystemSuitabilityNotes
Methanol (Pure) HighBest for initial screening. High solubility difference.
Ethanol (95%) MediumGood for recrystallization; may cause oiling out if too concentrated.
Water LowSalt is often too soluble; use only as a co-solvent (5-10%) to break oils.
IPA (Isopropyl Alcohol) MediumAnti-solvent. Use to force precipitation if yield is low.

Module 2: Troubleshooting Crystallization (The "Oiling Out" Crisis)

User Symptom: "I added the tartaric acid, but instead of white crystals, a yellow oil separated at the bottom."

Root Cause: The system has entered a "metastable zone" where the oil phase is energetically favored over the crystal lattice, often due to high supersaturation or impurities.

Troubleshooting Steps

Q: How do I convert the oil into crystals?

  • The "Cloud Point" Heating Method:

    • Re-heat the mixture until the oil fully dissolves (add 5-10% more solvent if necessary).

    • Cool slowly (1°C/min).

    • Critical Step: When the solution becomes slightly turbid (cloud point), hold the temperature constant. Do not cool further.

    • Seeding: Add a tiny crystal of pure (S)-amine tartrate (if available) or scratch the glass wall vigorously.

  • The "Solvent Polarity Shift":

    • If using pure Ethanol, the salt might be too "tight." Add Water (2-5% v/v) . Water increases the dielectric constant, stabilizing the ionic lattice and preventing oil formation.

  • Vigorous Agitation:

    • Oiling out often occurs in stagnant solutions. High-shear stirring (overhead stirrer) during the cooling phase promotes nucleation over phase separation (oiling).

Module 3: Optimization Strategies (Yield & Purity)

Improving Yield: The "Pope-Peachy" Method

Issue: Using 1.0 equivalent of Tartaric Acid is expensive and can trap the "wrong" enantiomer in the lattice, lowering yield.

Solution: Use the Pope-Peachy (Half-Equivalent) approach.

  • Concept: Use 0.5 equivalents of (+)-Tartaric acid and 0.5 equivalents of an achiral acid (e.g., HCl or Acetic Acid).

  • Mechanism: The chiral acid selectively binds the (S)-amine (forming the insoluble salt). The (R)-amine is forced to bind with the achiral acid (forming a soluble salt) and stays in the mother liquor.

  • Benefit: Theoretical yield increases because the (R)-amine is chemically blocked from co-precipitating.

Improving Purity: The "Swish" Technique

Issue: Recrystallizing by fully dissolving the salt often leads to huge yield losses.

Solution: Perform a Slurry Wash (Swish) instead of full recrystallization.

  • Suspend the crude salt (e.g., 85% ee) in the solvent (Methanol).

  • Heat to reflux for 30 minutes (do not dissolve completely).

  • Cool to room temperature and filter.

  • Why it works: Impurities (the R-salt) are preferentially extracted into the hot solvent from the crystal surface, while the bulk S-salt remains solid.

Module 4: Visualization of Workflows

The Resolution Logic Flow

This diagram illustrates the decision-making process for the resolution of (S)-2-methylbutylamine.

ResolutionWorkflow Start Racemic 2-Methylbutylamine AcidAdd Add (+)-Tartaric Acid (Methanol, 50°C) Start->AcidAdd CheckState Check State AcidAdd->CheckState Oil Oiling Out CheckState->Oil Viscous Layer Solid Precipitate Formed CheckState->Solid White Solid FixOil Reheat + Add 5% H2O + Seed Crystals Oil->FixOil Filter Filtration Solid->Filter FixOil->CheckState CheckEE Check Purity (ee) Filter->CheckEE HighEE ee > 98% Liberate Base CheckEE->HighEE Pass MedEE ee 80-95% Recrystallize CheckEE->MedEE Fail Recryst Slurry Wash (Swish) in Refluxing MeOH MedEE->Recryst Recryst->Filter

Figure 1: Decision logic for the resolution and purification of (S)-2-methylbutylamine tartrate.

Module 5: Liberation of the Free Base

Once you have the high-purity salt (>98% ee), you must liberate the amine without losing it to volatility (bp ~96°C).

Protocol:

  • Dissolution: Dissolve the salt in a minimum amount of water.

  • Basification: Add 50% NaOH dropwise while cooling (keep < 20°C).

    • Note: The amine will separate as an organic layer on top.

  • Extraction: Extract 3x with Dichloromethane (DCM) or MTBE .

    • Avoid Diethyl Ether if possible due to high volatility which complicates solvent removal.

  • Drying: Dry organic layer over solid KOH or Na2SO4.

  • Distillation: Carefully distill off the solvent.

    • Warning: 2-Methylbutylamine is volatile. Use a fractionating column (Vigreux) to prevent co-distillation of the product with the solvent.

FAQ: Frequently Asked Questions

Q: Can I use (-)-Tartaric acid instead? A: Yes, but it will crystallize the (R)-amine preferentially. Use this if you want to remove the (R)-isomer from the mother liquor to recover more (S)-amine later.

Q: My yield is only 30%. Where is the rest? A: Check the mother liquor. If the resolution was successful (50% theoretical max), 30% is actually a 60% relative yield. To recover the rest:

  • Evaporate the mother liquor.

  • Liberate the free base (which is now enriched in R-amine).

  • Racemize the R-amine (using Raney Ni/H2 or harsh base reflux) to recycle it back to the start.

Q: How do I measure the ee accurately? A: Standard GC or HPLC on a chiral column is required.

  • Column: Cyclodextrin-based columns (e.g., Chirasil-Dex CB).

  • Derivatization: If peak shape is poor (tailing amines), derivatize with Trifluoroacetic Anhydride (TFAA) before injection.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on diastereomeric salt solubility and the Pope-Peachy method).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Saigo, K., et al. (1980). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization". Bulletin of the Chemical Society of Japan. (Demonstrates the principles of seeding and supersaturation control applicable to small amines).

  • Ager, D. J., et al. (1997). "Commercial, Synthetic Nonbiological Methods for the Preparation of Chiral Pharmaceutical Intermediates". Chemical Reviews. (Review of industrial amine resolution strategies).

Optimization

Troubleshooting common issues in diastereomeric salt formation

Topic: Troubleshooting Common Issues in Diastereomeric Salt Formation Content Type: Technical Support Guide & FAQs Audience: Process Chemists, Drug Development Scientists Introduction: The Art & Science of Classical Reso...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Diastereomeric Salt Formation Content Type: Technical Support Guide & FAQs Audience: Process Chemists, Drug Development Scientists

Introduction: The Art & Science of Classical Resolution

Welcome to the Technical Support Center. While High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have revolutionized analytical chiral separations, Diastereomeric Salt Formation remains the workhorse of industrial-scale enantiopurity. It is cost-effective, scalable, and robust—when it works.

When it fails, it often fails spectacularly (oils, gums, or low yields). This guide moves beyond basic textbook instructions to address the thermodynamic and kinetic realities of your crystallizer.

Module 1: The "No Solid" Crisis (Oiling Out)

User Question: "I added my resolving agent, heated the mixture, and cooled it down. Instead of crystals, I have a thick oil/gum at the bottom of the flask. What happened?"

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3] This occurs when the supersaturation of the system is so high that the solution separates into a solute-rich liquid phase (the oil) and a solute-poor liquid phase before the crystal lattice can organize.[1][4]

The Causality:

  • Metastable Zone Width (MSZW) Violation: You cooled too fast, pushing the system deep into the labile zone where nucleation is chaotic.

  • Impurity Profile: Impurities (including the wrong enantiomer) depress the melting point of the salt. If the effective melting point drops below the crystallization temperature, you get oil.

  • Solvent Polarity Mismatch: The solvent is too polar, stabilizing the amorphous ionic clusters rather than forcing lattice formation.

Troubleshooting Protocol: The "Oil-to-Crystal" Recovery

Do not simply stir and hope. Follow this thermodynamic correction path:

StepActionScientific Rationale
1 Re-heat to Clear Point Redissolve the oil completely. You must reset the thermodynamic history of the solution.
2 Seed at Cloud Point Cool slowly until the solution becomes slightly turbid (cloud point). Add 0.1–1.0 wt% of pure seed crystals immediately. Seeding provides a template for growth, bypassing the high energy barrier of primary nucleation.
3 Temperature Cycling If oil reforms, cycle the temperature: Heat until oil dissolves

Cool to cloud point

Hold. Repeat. This promotes Ostwald Ripening , where small amorphous droplets dissolve and redeposit onto stable crystal surfaces.
4 The Co-Solvent Shift If the above fails, the solvent is likely too good. Add a non-polar anti-solvent (e.g., MTBE or Hexane) dropwise to lower the solubility limit gradually.

Module 2: The Purity Paradox (Stuck at 60% ee)

User Question: "I obtained a solid, but the enantiomeric excess (ee) is stuck at 60-70% even after recrystallization. Why isn't it improving?"

Technical Diagnosis: You are likely dealing with Solid Solution Formation or a Eutectic Trap .

  • Solid Solution: The crystal lattice of your desired diastereomer (

    
    -salt) structurally accommodates the undesired diastereomer (
    
    
    
    -salt).[2] They co-crystallize; no amount of washing will separate them.
  • Eutectic Trap: You are operating at the eutectic composition where both diastereomers crystallize simultaneously.

Advanced Solution: The "Dutch Resolution" & Family Approach

If a single resolving agent forms a solid solution, you must disrupt the lattice packing.

The Protocol: Instead of using one resolving agent (e.g., pure Tartaric Acid), use a family of structurally related agents (e.g., a mix of Tartaric Acid and Dibenzoyltartaric Acid).

  • Mechanism: The "impurities" (family members) structurally resemble the resolving agent but inhibit the nucleation of the undesired diastereomer while allowing the desired one to grow. This is known as Nucleation Inhibition .

Advanced Solution: The Pope-Peachey Method

Use this when cost is a factor or solubility is too high.

Protocol:

  • Use 0.5 equivalents of the Chiral Resolving Agent.

  • Use 0.5 equivalents of an achiral acid (e.g., HCl) or base (e.g., NaOH).

  • Result: The resolving agent reacts with the less soluble enantiomer (forming the precipitate). The more soluble enantiomer remains in solution as the highly soluble achiral salt (e.g., hydrochloride). This maximizes the thermodynamic difference between the solid and liquid phases.

Module 3: Strategic Selection of Resolving Agents

User Question: "There are hundreds of resolving agents. How do I choose the right one without running 500 experiments?"

Technical Diagnosis: Random screening is inefficient. You must apply Pasteur’s Principle and Acid-Base Chemistry .

Selection Criteria:

  • The

    
    pKa Rule: 
    The difference between the pKa of the acid and the base must be 
    
    
    
    2.0
    .
    • Why? A strong salt bridge is required for a stable crystal lattice. Weak salts dissociate in solution, leading to poor yield and oiling out.

    • Formula:

      
      .
      
  • Structural Similarity (Heuristic): Choose a resolving agent that shares rigid structural features (aromatic rings, hydrogen bond donors) with your substrate. "Rigid recognizes rigid."

Common Resolving Agent Families:

Target RacemateRecommended Resolving Agent Family
Amines Tartaric acid derivatives (DBTA, DTTA), Mandelic acid, Camphorsulfonic acid.
Acids

-Methylbenzylamine (MBA), Quinine, Brucine, Phenylglycinol.
Amino Acids Lysine, Ornithine, Tartaric acid.

Module 4: Visualizing the Logic

Workflow 1: Troubleshooting Oiling Out

OilingOut Start Problem: Oiling Out / Gumming CheckTemp Check 1: Cooling Rate Was it rapid? Start->CheckTemp Reheat Action: Re-heat to clear solution. Cool slowly (1°C/min). CheckTemp->Reheat Yes CheckImpurity Check 2: Impurity Profile Is purity <90%? CheckTemp->CheckImpurity No Seed CRITICAL STEP: Seeding Add 1% seeds at Cloud Point. Reheat->Seed Purify Action: Pre-purify racemate. Impurities depress MP. CheckImpurity->Purify Yes SolventSwitch Action: Change Solvent System (Reduce Polarity) CheckImpurity->SolventSwitch No Purify->Seed Success Result: Crystalline Solid Seed->Success SolventSwitch->Seed

Caption: Decision tree for converting amorphous oils into crystalline solids via thermodynamic control.

Workflow 2: Improving Optical Purity (ee)

PurityLogic Start Problem: Low ee% (Solid Solution) Recryst Standard Recrystallization (Solvent Switch) Start->Recryst CheckEE Did ee improve? Recryst->CheckEE Success Process Optimized CheckEE->Success Yes (>95%) PopePeachey Strategy A: Pope-Peachey (0.5 eq Agent + 0.5 eq HCl) CheckEE->PopePeachey No (Stuck <80%) DutchRes Strategy B: Dutch Resolution (Family of Agents) CheckEE->DutchRes No (Stuck <80%)

Caption: Strategic pathways when standard recrystallization fails to break a solid solution.

References

  • Kozma, D. (2001).[5] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates: Dutch Resolution." Angewandte Chemie International Edition, 37(17), 2349-2354.

  • Pope, W. J., & Peachey, S. J. (1899). "The application of powerful optically active acids to the resolution of feebly basic racemic compounds." Journal of the Chemical Society, Transactions, 75, 1066-1093.

  • Fogassy, E., et al. (2006). "Optical resolution methods."[5][6][7] Organic Process Research & Development, 10(3), 549-566.

Sources

Troubleshooting

Optimization of solvent and temperature for chiral resolution

Status: Online | Tier: Level 3 (Senior Scientific Support) Topic: Solvent & Temperature Optimization for Chiral Resolution Ticket ID: CHIRAL-OPT-2024 Mission Statement Welcome to the Advanced Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientific Support) Topic: Solvent & Temperature Optimization for Chiral Resolution Ticket ID: CHIRAL-OPT-2024

Mission Statement

Welcome to the Advanced Technical Support Center. You are likely here because your enantiomeric excess (ee) is stalled, your crystals are oiling out, or your chromatograms show overlapping peaks despite hours of method development.

This guide moves beyond basic textbook definitions. We treat chiral resolution as a competition between Thermodynamics (Stability/Solubility) and Kinetics (Rate/Mass Transfer). Below are the specific troubleshooting protocols and decision frameworks used by process chemists and analytical scientists to break these deadlocks.

Module 1: Crystallization & Diastereomeric Salt Formation

The "Art" of Resolution: Manipulating Phase Equilibria

Critical Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

User Complaint: "My solution turns cloudy and forms a gum/oil at the bottom instead of crystals. Yield is lost, and purity is low."

Root Cause Analysis: Oiling out occurs when the system enters a metastable region where a liquid-liquid phase separation (LLPS) is energetically more favorable than nucleation. This is often caused by:

  • High Supersaturation: The concentration is too high relative to the metastable limit.

  • Impurity Profile: Impurities depress the melting point of the solvated salt below the crystallization temperature.[1]

  • Solvent Choice: The solvent has too high an affinity for the hydrophobic regions of the molecule, stabilizing the amorphous liquid phase.

Troubleshooting Protocol: The "Temperature Cycling" Method Do not simply add more solvent. Follow this thermodynamic reset:

  • Re-dissolution: Heat the mixture until the oil phase fully dissolves (Clear point).

  • Controlled Cooling: Cool slowly (

    
    ) until the solution is 
    
    
    
    above the temperature where oiling previously occurred.
  • Seeding: Add 0.5-1.0 wt% of pure seed crystals.

  • Isothermal Aging: Hold the temperature constant for 2-4 hours. This allows the seeds to grow, consuming supersaturation without triggering the LLPS.

  • Slow Ramp: Resume cooling at a reduced rate (

    
    ).
    

Visual Logic: The Oiling Out Decision Tree

OilingOutLogic Start Observation: Solution Oils Out CheckMP Check: Is T_oil < Melting Point (Solvated)? Start->CheckMP ImpurityCheck Check: Impurity Level > 2%? CheckMP->ImpurityCheck Yes (MP Depression) Action2 Action: Change Solvent System (Reduce lipophilicity) CheckMP->Action2 No (Solvent mismatch) Action1 Action: Purify Starting Material (Charcoal/Recryst) ImpurityCheck->Action1 Yes Action3 Action: Seeding Strategy (Seed in Metastable Zone) ImpurityCheck->Action3 No (Kinetic Issue)

Figure 1: Decision matrix for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).

FAQ: Solvent Selection for Diastereomeric Salts

Q: How do I choose the right solvent for the initial screen? A: You must balance Solubility Power vs. Differential Solubility .[2] Use the "Rule of 2" for screening:

  • Select solvents with diverse dielectric constants: e.g., Methanol (

    
    ), 2-Propanol (
    
    
    
    ), Acetone (
    
    
    ), Ethyl Acetate (
    
    
    ).
  • Target Solubility: The salt should be soluble at boiling point (

    
    ) but sparingly soluble at room temperature (
    
    
    
    ).
  • The "Golden Triangle" of Solvents:

Solvent ClassRole in ResolutionRisk Factor
Alcohols (MeOH, EtOH) High solubility, good H-bonding. Promotes salt formation.Risk of solvates; solubility often too high (low yield).
Ketones (Acetone, MEK) Sharp solubility curves; good antisolvents.Can react with primary amines (Schiff base formation).
Ethers (MTBE, THF) Excellent for differentiating diastereomers.Peroxide formation; often requires high volume.
Water Powerful antisolvent; modifies H-bonding network.Can cause oiling out; hydrate formation changes crystal lattice.

Module 2: Chiral Chromatography (HPLC/SFC)

The "Science" of Resolution: Enthalpy vs. Entropy

Critical Issue: "I have separation, but the peaks are merging."

User Complaint: "I see a shoulder or partial separation (


). I slowed the flow rate, but it didn't help."

Root Cause Analysis: Chromatographic resolution (


) is driven by three factors: Efficiency (

), Selectivity (

), and Retention (

).

Users often focus on

(flow rate/column length), but Selectivity (

)
is the most powerful lever, and it is governed by Temperature (T) .

The Van't Hoff Relationship:


[3]
  • Enthalpic Control (Most Common): Lowering

    
     increases 
    
    
    
    . The stationary phase "grabs" the enantiomers more tightly and differently.
  • Entropic Control: In rare cases (e.g., inclusion complexes), raising

    
     increases 
    
    
    
    .

Troubleshooting Protocol: The "Iso-Elutropic" Temperature Scan

  • Baseline: Run your method at

    
    .
    
  • Cooling Step: Lower column temperature to

    
    .
    
    • Result A: Resolution increases.[4] (Enthalpy driven). Action: Run as cold as system pressure allows.

    • Result B: Resolution decreases.[3][5] (Entropy driven or kinetic hindrance). Action: Increase T to

      
      .
      
  • Compensation: Lowering T increases viscosity (broadening peaks). You must reduce flow rate or add a modifier (e.g., Acetonitrile in MeOH) to maintain efficiency.

Visual Logic: Temperature vs. Resolution Workflow

ChromatographyLogic Input Problem: Low Resolution (Rs < 1.5) TempScan Step 1: Decrease Temp by 15°C Input->TempScan Decision Did Alpha Increase? TempScan->Decision PathEnthalpy Mechanism: Enthalpic Control (Standard) Decision->PathEnthalpy Yes PathEntropy Mechanism: Entropic Control (Rare) Decision->PathEntropy No ActionCold Optimize: Run Cold + Lower Flow Rate PathEnthalpy->ActionCold ActionHot Optimize: Run Hot (40-50°C) PathEntropy->ActionHot

Figure 2: Logic flow for utilizing the Van't Hoff relationship in chiral method development.

Module 3: Advanced Optimization Logic

The Intersection of Thermodynamics and Kinetics

The "Golden Triangle" of Resolution

When optimizing solvent and temperature, you are balancing three competing outputs. You cannot maximize all three simultaneously.

  • Yield (Thermodynamics): Requires low solubility (low T, antisolvent).

  • Purity/ee (Selectivity): Requires high discrimination (specific T, slow growth).

  • Throughput (Kinetics): Requires fast crystallization/elution (high T, high concentration).

Standard Operating Procedure (SOP) for Scale-Up:

  • Step 1 (Screening): Prioritize Purity . Use dilute conditions and slow cooling to find the system with the highest intrinsic selectivity.

  • Step 2 (Optimization): Increase concentration to improve Yield until purity drops below 95% ee.

  • Step 3 (Engineering): Adjust cooling ramps and seed loading to maximize Throughput (minimize batch time) without crashing the system (Oiling out).

References

  • Vertex AI Search. (2025). Crystallization-Based Separation of Enantiomers. ResearchGate. 6[7]

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Troubleshooting. 8

  • LCGC International. (2025). Elevated Temperatures in Liquid Chromatography: A Closer Look at the van 't Hoff Equation. 9

  • BenchChem. (2025).[2] Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. 2

  • ACS Omega. (2019). Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. 10[11]

Sources

Optimization

Methods for breaking emulsions during workup of (S)-(-)-2-Methylbutylamine reactions

Subject: Troubleshooting Emulsions & Phase Separation Issues Product Focus: (S)-(-)-2-Methylbutylamine (CAS: 20626-52-2) Audience: Process Chemists, R&D Scientists Phase 1: Rapid Diagnostics (Triage) Status: You are curr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Emulsions & Phase Separation Issues Product Focus: (S)-(-)-2-Methylbutylamine (CAS: 20626-52-2) Audience: Process Chemists, R&D Scientists

Phase 1: Rapid Diagnostics (Triage)

Status: You are currently facing a phase separation issue. Immediate Action: Stop shaking the funnel. Do not apply heat yet.[1] Compare your observation to the table below to identify the root cause.

ObservationProbable CauseTechnical Context
Milky/Cloudy Interface pH Misalignment The pH is likely near the pKa (~10.7), causing the amine to exist in equilibrium between its water-soluble salt and organic-soluble free base forms, acting as a surfactant.
"Rag" Layer (Solid Precipitate) Inorganic Salts If synthesized via reduction (e.g., LiAlH₄), aluminum salts may be forming a gelatinous hydroxide precipitate that stabilizes the emulsion.
No Visible Interface (One Phase) Density/Solubility (S)-(-)-2-Methylbutylamine is highly water-soluble.[2] Without high ionic strength (salting out) or high pH, it may act as a hydrotrope, solubilizing the organic solvent into the water.
Inverted Layers Solvent Density The amine density is 0.74 g/mL . If using chlorinated solvents (DCM), the organic layer is at the bottom. If using Ethers/EtOAc, it is at the top.

Phase 2: Troubleshooting Guides (Q&A)

Q1: The layers are distinct, but there is a thick "rag layer" of white goo in the middle. How do I resolve this?

Diagnosis: This is classic "Aluminum Emulsion" if you performed a reduction (amide/nitrile to amine) using Lithium Aluminum Hydride (LiAlH₄) or similar hydride reagents. The "goo" is aluminum hydroxide.

Solution: The Rochelle’s Salt Method Standard acid/base washes often fail here because they can re-precipitate the aluminum.

  • Add Potassium Sodium Tartrate (Rochelle’s Salt): Add a saturated aqueous solution of Rochelle’s salt (approx. 10 mL per gram of hydride reagent used).

  • Agitate Vigorously: Shake for 5–10 minutes. The tartrate creates a water-soluble complex with the aluminum ions.

  • Wait: The layers should separate cleanly as the aluminum moves into the aqueous phase.

  • Filter (Optional): If solids persist, filter the entire mixture through a Celite® pad before separating layers.

Q2: I see no separation; the mixture looks like a single homogeneous phase.

Diagnosis: (S)-(-)-2-Methylbutylamine has significant water solubility. If the pH is not sufficiently basic (pH > 12), the amine remains protonated and pulls organic solvent into the aqueous phase.

Solution: The "pH Swing" & Salting Out

  • Check pH: Ensure the aqueous layer is strongly basic (pH > 12). Use 10M NaOH or KOH.

    • Why? The pKa of the amine is ~10.75. You need to be at least 2 pH units above the pKa to ensure >99% is in the free-base (hydrophobic) form.

  • Add Brine (NaCl): Add solid NaCl or saturated brine to the mixture until the aqueous layer is saturated.

    • Mechanism:[1][3][4][5][6][7] This increases the ionic strength of the water, disrupting the hydrogen bonding network that solvates the amine ("Salting Out" effect), forcing the amine into the organic layer.[5][8]

Q3: I have a cloudy emulsion that won't break after sitting for 30 minutes.

Diagnosis: The amine is acting as a surfactant, stabilizing micro-droplets.

Solution: Physical & Chemical Destabilization

  • Gentle Swirl: Do not shake vigorously. Use a glass rod to gently stir the interface.

  • Centrifugation: If the scale permits (e.g., <500 mL), transfer to centrifuge tubes and spin at 3000 rpm for 5 minutes. This is the most effective physical method.

  • Filtration: Pass the emulsion through a loose plug of glass wool or a phase separation filter paper (hydrophobic).[8] The fibers can physically coalesce the droplets.

Phase 3: Deep Dive Protocols

Protocol A: The "Salting Out" Extraction (Standard Workup)

Use this for general phase separation issues not involving metal hydrides.

  • Cooling: Ensure the reaction mixture is at room temperature (20–25°C).

  • Basification: Add 20% NaOH dropwise with stirring until pH paper indicates pH 13–14.

  • Saturation: Add solid NaCl to the mixture until no more dissolves (saturation point).

  • Solvent Addition: Add the extraction solvent (Diethyl Ether or MTBE is recommended due to low density and good amine solubility).

    • Note: Avoid DCM if possible, as emulsions in DCM are often more stable due to closer density matching with brine.

  • Separation: Shake gently. Allow to stand for 15 minutes.

  • Re-extraction: The aqueous layer will likely still contain product. Extract the aqueous layer 2–3 more times.[4]

Protocol B: Breaking Stubborn Emulsions via Co-Solvent

Use this when density differences are too small.

  • Assessment: If the organic layer is Ethyl Acetate (d=0.90) and the aqueous layer is brine (d=1.0–1.1), the densities are close.

  • Modification: Add a small amount of a low-density solvent (Hexanes or Pentane) to the organic phase.

    • Effect: This lowers the density of the organic phase, increasing the density differential (

      
      ) and speeding up separation (Stokes' Law).
      

Phase 4: Visualization of Mechanisms

Figure 1: Workup Decision Tree

Follow this logic flow to select the correct treatment method.

EmulsionDecisionTree Start Start: Emulsion Detected CheckPrecip Is there a solid/gel precipitate? Start->CheckPrecip CheckHydride Was LiAlH4/Borane used? CheckPrecip->CheckHydride Yes CheckpH Check pH of Aqueous Layer CheckPrecip->CheckpH No Rochelle Protocol: Rochelle's Salt Wash CheckHydride->Rochelle Yes Celite Protocol: Filter via Celite CheckHydride->Celite No (Other solids) IsBasic Is pH > 12? CheckpH->IsBasic AdjustpH Add NaOH to pH > 12 IsBasic->AdjustpH No CheckSolubility Is separation still poor? IsBasic->CheckSolubility Yes SaltOut Protocol: Add Solid NaCl (Salting Out) CheckSolubility->SaltOut Yes Centrifuge Physical Method: Centrifugation SaltOut->Centrifuge If fails

Caption: Decision matrix for identifying the correct emulsion breaking technique based on reaction history and visual symptoms.

Figure 2: The Chemistry of Amine Emulsions

Understanding why the pH switch is critical.

AmineMechanism AcidState pH < 10 Protonated Amine (R-NH3+) Water Soluble Interface Interface Stabilized Emulsion AcidState->Interface Acts as Surfactant Head BaseState pH > 12 Free Base (R-NH2) Organic Soluble BaseState->Interface Destabilizes Interface Interface->AcidState Add Acid Interface->BaseState Add NaOH (Critical Step)

Caption: The protonation state of (S)-(-)-2-Methylbutylamine determines its surfactant behavior. High pH is required to force it into the organic phase.

References

  • Sigma-Aldrich. (S)-(-)-2-Methylbutylamine Product Specification & Physical Properties.Link

  • Organic Syntheses. N-Methylbutylamine (General Amine Synthesis & Workup). Org.[2][4][6][7] Synth. 1959, 39, 44. Link

  • Biotage. Tackling Emulsions: Strategies for Liquid-Liquid Extraction.[5]Link

  • PubChem. 2-Methylbutylamine Compound Summary (pKa and Density Data).Link

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis (Rochelle's Salt Method for Aluminum Emulsions). Wiley: New York, 1967.

Sources

Troubleshooting

Technical Support Center: (S)-(-)-2-Methylbutylamine Handling &amp; Synthesis Guide

Critical Baseline Properties Before troubleshooting, verify your material against these standard physical constants. Deviations often indicate contamination or racemization.

Author: BenchChem Technical Support Team. Date: February 2026

Critical Baseline Properties

Before troubleshooting, verify your material against these standard physical constants. Deviations often indicate contamination or racemization.

PropertyValueCondition / Note
CAS Number 34985-37-0Specific for (S)-enantiomer
Structure

Chiral center at C2 (beta-position)
Boiling Point 96–97 °CAt 760 mmHg
Density 0.756 g/mLAt 25 °C
Specific Rotation

-5.9° Neat (Undiluted), 10 cm cell
Refractive Index 1.4105

Root Cause Analysis: The "Racemization" Myth

Expert Insight: Unlike


-chiral amines (e.g., 

-methylbenzylamine), (S)-2-methylbutylamine is configurationally stable under standard acidic or basic conditions. The chiral center is at the

-position, meaning the C-H bond at the chiral center is not activated by the nitrogen.

If you observe a loss of optical activity, it is rarely due to spontaneous racemization of the amine itself. It is almost always caused by one of two upstream factors:

  • Precursor Instability (Synthesis Artifacts): If synthesizing via Reductive Amination from (S)-2-methylbutanol, the intermediate (S)-2-methylbutanal is highly prone to racemization via enolization.

  • Thermal Radical Scrambling: Prolonged high-temperature distillation (>140°C) without inert gas.

Visualizing the Risk Pathway

The following diagram illustrates where the actual damage to chirality occurs during synthesis.

RacemizationPathway Alcohol (S)-2-Methylbutanol (Stable Precursor) Aldehyde (S)-2-Methylbutanal (HIGH RISK) Alcohol->Aldehyde Oxidation Enol Enol Form (Achiral Intermediate) Aldehyde->Enol Base/Acid Tautomerization Amine (S)-2-Methylbutylamine (Target) Aldehyde->Amine Reductive Amination (Must be Fast) Racemate Racemic Mixture (Loss of ee) Aldehyde->Racemate Slow Reaction Enol->Aldehyde Re-protonation (Scrambles Chirality)

Figure 1: The "Danger Zone" is the aldehyde intermediate. Once the amine is formed, the stereocenter is locked.

Troubleshooting & Protocols (Q&A)

Scenario A: "My specific rotation dropped after distillation."

Diagnosis: You likely distilled at atmospheric pressure with exposure to air, or your starting material contained 3-methylbutylamine (isopentylamine) impurities which co-distill.

The Fix: Inert Vacuum Distillation Protocol Thermal stress in the presence of oxygen can induce radical formation at the tertiary carbon.

  • Equipment: Use a Vigreux column (10-15 cm) to separate structural isomers.

  • Atmosphere: Flush the system with Argon (Nitrogen is acceptable, but Argon is heavier and blankets better).

  • Pressure: Do NOT distill at 96°C (atmospheric). Reduce pressure to 40–50 mmHg .

  • Target Temp: Collect fractions boiling at ~35–40°C . Keeping the pot temperature below 60°C prevents radical scrambling.

Scenario B: "I synthesized the amine, but the ee is only 80%."

Diagnosis: The reductive amination was too slow, allowing the aldehyde intermediate to racemize.

The Fix: Optical Resolution via Tartaric Acid If your batch is partially racemized, you cannot "un-racemize" it chemically, but you can purify the (S)-enantiomer using fractional crystallization.

Protocol: Tartrate Resolution

  • Reagent: Use (+)-L-Tartaric Acid .

  • Solvent: Absolute Ethanol (or Methanol).

  • Stoichiometry: 1.0 equivalent of Amine : 1.05 equivalents of Tartaric Acid.

  • Procedure:

    • Dissolve Tartaric acid in hot ethanol.

    • Add the amine slowly (exothermic).

    • Allow to cool very slowly to room temperature, then refrigerate (4°C) for 24 hours.

    • The (S)-amine-(+)-tartrate salt is less soluble and will crystallize first.

  • Recovery: Filter crystals

    
     Dissolve in minimal water 
    
    
    
    Basify with 5M NaOH
    
    
    Extract with Ether
    
    
    Dry & Distill.
Scenario C: "The amine turned cloudy during storage."

Diagnosis: This is Carbamate Formation , not racemization. Primary amines react avidly with atmospheric


.

The Fix:

  • Immediate: The white solid is the carbamate salt. It can be reversed by adding strong base (NaOH) during workup.

  • Prevention: Store under Argon atmosphere in a sealed container with a Parafilm wrap.

Analytical Validation

Do not rely solely on optical rotation, as structural isomers (like 3-methylbutylamine) can mimic density/BP but dilute the rotation.

Decision Tree: Choosing the Right Analysis

AnalysisTree Start Sample Validation Purity Is Chemical Purity >98%? Start->Purity GC Run Standard GC-MS Check for Isopentylamine Purity->GC No / Unknown Chiral Check Optical Purity Purity->Chiral Yes Polarimeter Polarimetry ([a] = -5.9 deg) Fast, but requires large sample Chiral->Polarimeter Routine Check ChiralGC Chiral GC (Cyclodextrin Column) Definitive for % ee Chiral->ChiralGC Critical Validation

Figure 2: Analytical workflow. Chiral GC is the Gold Standard for determining enantiomeric excess (ee).

Recommended Chiral GC Method
  • Column:

    
    -Cyclodextrin derivative (e.g., Chirasil-Dex CB).
    
  • Carrier Gas: Helium.

  • Temperature Program: Isothermal at 60°C for 10 min, then ramp to 120°C.

  • Derivatization: For sharper peaks, derivatize with Trifluoroacetic Anhydride (TFAA) before injection.

References

  • Fisher Scientific. (S)-(-)-2-Methylbutylamine Product Specifications & Physical Data. Retrieved from

  • Sigma-Aldrich. (2-Methylbutyl)amine Technical Information & Safety Data. Retrieved from

  • ChemicalBook. NMR and Mass Spectrum Analysis of 2-Methylbutylamine. Retrieved from

  • LibreTexts Chemistry. Optical Activity and Specific Rotation Standards. Retrieved from

  • Study.com. Racemization Mechanisms: Enolization and Synthesis Risks. Retrieved from

Optimization

Technical Support Center: Decontamination Protocols for (S)-(-)-2-Methylbutylamine

Current Status: Operational Ticket ID: REM-2MBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary (S)-(-)-2-Methylbutylamine (2-MBA) is a volatile, primary aliphatic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REM-2MBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(S)-(-)-2-Methylbutylamine (2-MBA) is a volatile, primary aliphatic amine often used as a chiral building block or resolving agent. Its persistence in final products usually stems from its high solubility in both organic solvents and water, combined with a lack of UV chromophores that makes detection difficult during standard process checks.

This guide treats the removal of 2-MBA not as a simple washing step, but as a thermodynamic challenge involving pKa manipulation and phase distribution coefficients.

Module 1: Diagnostics & Detection

Q: I cannot detect the impurity on my standard HPLC-UV trace, but my mass balance is off. Why?

A: 2-MBA is an aliphatic amine with no conjugated


-system. It has negligible absorbance above 210 nm.
  • The Trap: Relying on standard UV detection (254 nm) will result in a "false negative" where the impurity exists but is invisible.

  • The Solution: You must use a detection method that does not rely on UV chromophores.

Q: What is the validated method for confirming residual 2-MBA?

A: We recommend Gas Chromatography (GC-FID) as the primary method due to the amine's volatility. If HPLC is required, derivatization is mandatory.[1]

MethodSuitabilityTechnical Notes
GC-FID High Direct injection. 2-MBA boils at ~96°C. Use a basic-deactivated liner to prevent peak tailing.
HPLC-UV LowRequires Derivatization. React with p-nitrophenyl chloroformate or benzoyl chloride to add a UV chromophore before injection.
HPLC-CAD/ELSD MediumCharged Aerosol Detection (CAD) can see it, but volatility might cause signal loss during the evaporation stage of the detector.
1H NMR HighLook for the characteristic multiplet of the chiral center methine proton (

~2.5-2.8 ppm) or the methyl doublet.

Module 2: Liquid-Phase Extraction (The "pKa Swing")

Q: I washed the organic layer with water, but the amine remained. Why?

A: 2-MBA has a pKa of approximately 10.75 .[2][3]

  • The Mechanism: At neutral pH (water ~7), a significant portion of the amine remains unprotonated (free base) and lipophilic enough to partition into the organic phase, especially if your product is polar.

  • The Fix: You must drop the aqueous pH at least 2 units below the pKa (pH < 8) to fully protonate the amine into its ammonium salt form (

    
    ), forcing it into the aqueous layer.
    
Protocol 2.1: The "pKa Swing" Extraction

Applicable if your product is stable to acid.

  • Dilute: Ensure your product is dissolved in a water-immiscible solvent (DCM, EtOAc, or MTBE).

  • Acidify: Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Target pH: The aqueous waste stream must measure pH < 4 .

  • Partition: The 2-MBA is now

    
    . It is highly water-soluble and will leave the organic phase.
    
  • Verify: Check the organic layer by GC to ensure removal before proceeding to drying.

Visualizing the Logic

ExtractionLogic Start Reaction Mixture (Product + 2-MBA) CheckStability Is Product Acid Stable? Start->CheckStability AcidWash Wash with 1M HCl (Target pH < 3) CheckStability->AcidWash Yes BufferWash Wash with Phosphate Buffer (pH 5.5 - 6.0) CheckStability->BufferWash No (Acid Sensitive) PhaseCut Phase Separation AcidWash->PhaseCut BufferWash->PhaseCut Aqueous Aqueous Layer (Contains 2-MBA Salt) PhaseCut->Aqueous Impurity Rejection Organic Organic Layer (Product) PhaseCut->Organic Product Recovery

Figure 1: Decision matrix for liquid-liquid extraction based on product stability. The goal is to protonate the amine without degrading the API.

Module 3: Solid-Phase Scavenging (Resin Technology)

Q: My product is acid-sensitive, or the extraction failed to reach <100 ppm. What is the next step?

A: Use chemoselective polymer scavengers. Since 2-MBA is a primary amine, it reacts rapidly with electrophilic resins. This is a "filtration-based" purification.

Scavenger Selection Guide
Resin TypeFunctionalityMechanismProtocol Note
Isocyanate Resins Polystyrene-N=C=OForms a urea linkage.Best for non-protic solvents. Fast kinetics (30-60 mins).
Aldehyde Resins Polystyrene-CHOForms an imine (Schiff base).Reversible. Do not use if water is present in the matrix.
Acidic Resins Sulfonic Acid (Dowex)Ionic capture (Salt formation).Acts like a solid-phase acid wash. Good for acid-stable products.
Protocol 3.1: Isocyanate Scavenging
  • Calculate: Add 3–4 equivalents of Isocyanate resin relative to the residual 2-MBA content (determined by GC).

  • Incubate: Stir gently at room temperature for 1–2 hours.

  • Filter: Remove the resin via simple filtration. The impurity is now covalently bound to the polymer beads.

  • Rinse: Wash the beads with solvent to recover any entrained product.

Module 4: Thermodynamics & Distillation

Q: Can I just rotovap it off?

A: Only under specific conditions.

  • Boiling Point: 2-MBA boils at 96°C (760 mmHg).

  • The Risk: If your product is an oil or has a low melting point, 2-MBA can form an azeotrope or simply get trapped in the viscous matrix (entrainment).

  • The Fix: You must perform a co-evaporation (azeotropic distillation).

Protocol 4.1: Azeotropic Removal
  • Solvent Choice: Add Toluene or Heptane to your product oil.

  • Process: Rotovap at moderate vacuum. These solvents help "carry" the amine vapor out of the matrix.

  • Repeat: Perform this 2–3 times.

  • Warning: Do not use this method if your product is a crystalline solid that traps solvent inclusions; recrystallization is preferred in that case.

Troubleshooting Workflow

Use this logic flow to determine the correct purification path for your specific experiment.

PurificationFlow Start Residual 2-MBA Detected CheckState Physical State of Product? Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Oil / Viscous Liquid CheckState->Oil Wash Acidic Aqueous Wash (pH < 4) Solid->Wash Dissolve in DCM first Recryst Recrystallization (MeOH/IPA) Solid->Recryst High Purity Req CheckAcid Acid Stable? Oil->CheckAcid CheckAcid->Wash Yes Scavenge Isocyanate Resin (Scavenge) CheckAcid->Scavenge No Azeotrope Co-evaporation (Toluene) Scavenge->Azeotrope Polishing Step

Figure 2: Workflow for selecting the appropriate purification technique based on product physical state and chemical stability.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7283, 2-Methylbutylamine. Retrieved from [Link]

  • Biotage. (n.d.). Strategies for Scavenging Amines in Organic Synthesis. Retrieved from [Link] (General reference for resin scavenging protocols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Troubleshooting

How to improve the enantiomeric excess of a resolved compound

Ticket #404: Optimizing Enantiomeric Excess (ee) of Resolved Compounds Status: Open | Priority: High Assigned Specialist: Senior Application Scientist Executive Summary Achieving high enantiomeric excess (ee) is rarely a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Optimizing Enantiomeric Excess (ee) of Resolved Compounds Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Achieving high enantiomeric excess (ee) is rarely a linear path; it is a battle against thermodynamics and kinetics. Whether you are dealing with a "stalled" kinetic resolution or a crystallization that refuses to break the 80% ee ceiling, the root cause usually lies in the phase behavior of the racemate or the selectivity factor of your catalyst.

This guide moves beyond basic protocols to address the mechanistic failures of resolution. It is structured as a troubleshooting workflow: diagnose the system, apply the corrective protocol, and validate the result.

Module 1: Classical Resolution & Crystallization

User Issue: "I formed a diastereomeric salt, but the ee is stuck at ~75-80% despite repeated recrystallizations."

Diagnosis: The Eutectic Trap

You have likely hit the eutectic composition of the diastereomeric system. Contrary to intuition, repeated recrystallization from the same solvent will not improve purity if your system is at the eutectic point where the solubility of the minor diastereomer equals that of the major one in the mother liquor.

The Logic (Phase Behavior)
  • Conglomerates (Rare): A physical mixture of pure enantiomer crystals. You can resolve these by preferential crystallization (entrainment).

  • Racemic Compounds (Common): The enantiomers co-crystallize in a specific lattice. You must break this symmetry using a chiral resolving agent (forming diastereomers).

Workflow: The Crystallization Decision Matrix

CrystallizationLogic Start Start: Racemic Mixture Screen Screen Resolving Agents (Acid/Base) Start->Screen SaltForm Form Diastereomeric Salt Screen->SaltForm CheckEE Check Crystal ee SaltForm->CheckEE HighEE ee > 90% CheckEE->HighEE Success StuckEE ee Stalled (e.g., 70-80%) CheckEE->StuckEE Failure Decision Is it at Eutectic? StuckEE->Decision SolventSwitch Change Solvent (Alter Solubilities) Decision->SolventSwitch Try First PopePeachey Switch to Pope-Peachey (Half-Quantity) Decision->PopePeachey If Solubility Diff is Low Dutch Dutch Resolution (Family of Agents) Decision->Dutch If Nucleation Issues

Figure 1: Decision matrix for troubleshooting stalled classical resolutions.

Protocol: Breaking the Eutectic
  • Determine the Eutectic Point (

    
    ): 
    
    • Take your 80% ee salt.

    • Add small amounts of solvent and heat until dissolved.

    • Cool slowly. If the first crystals formed are lower ee than the mother liquor, you are on the wrong side of the phase diagram (the "racemic compound" side of the eutectic).

  • The "Swish" Technique:

    • Instead of dissolving completely, create a slurry in a solvent where the impurity is more soluble.

    • Stir vigorously for 4-24 hours. This allows Ostwald ripening to dissolve small, impure crystals and deposit pure material onto the larger, purer crystal lattice.

Module 2: Kinetic Resolution (Enzymatic/Chemical)

User Issue: "My reaction started well, but now the ee of the product is dropping, and the starting material isn't getting purer."

Diagnosis: The Conversion-Selectivity Trade-off

In kinetic resolution, you cannot have high yield and high ee simultaneously unless the Selectivity Factor (


 or 

) is essentially infinite (>100). As the reaction proceeds, the "fast" enantiomer is depleted, forcing the catalyst to start eating the "slow" enantiomer, which lowers the product ee.
The Logic (Kagan-Fiaud Equations)

The relationship is governed by the Selectivity Factor (


).[1]
You must stop the reaction at a precise conversion (

) calculated by:

Data: The "Stop" Signal

Use this table to determine when to quench your reaction based on your catalyst's selectivity (


).
Selectivity Factor (

)
Target: 99% ee (Recovered SM)Target: 95% ee (Product)

(Poor)
Stop at 70% Conversion (Yield < 30%)Stop at 25% Conversion

(Moderate)
Stop at 60% Conversion Stop at 35% Conversion

(Good)
Stop at 53% Conversion Stop at 42% Conversion

(Excellent)
Stop at 50% Conversion Stop at 48% Conversion
Troubleshooting Protocol
  • Calculate

    
    :  Run a test reaction. Measure conversion and ee at 
    
    
    
    . Use the formula above.
  • The Horeau Principle (Amplification):

    • If

      
       is low (<20), do not  aim for the product. Aim for the recovered starting material.
      
    • Run the reaction to 60% conversion. The product will be dirty (low ee), but the unreacted starting material will be highly enriched (>99% ee).

    • Action: Filter/separate the product, then chemically reverse the starting material if necessary.[2]

Module 3: Advanced Techniques (When Standard Methods Fail)
Technique A: Pope-Peachey Resolution

Scenario: The diastereomeric salts have similar solubilities, making separation inefficient. Mechanism: Replaces equilibrium dynamics. You use 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an achiral mineral acid (e.g., HCl) or base (e.g., NaOH). Why it works: The chiral agent preferentially binds to the "good" enantiomer and precipitates. The "bad" enantiomer is left solubilized by the achiral counter-ion (which forms a much more soluble salt).[3]

Protocol:

  • Dissolve 1.0 eq of Racemic Amine.

  • Add 0.5 eq of Chiral Acid (Resolving Agent).[4]

  • Add 0.5 eq of HCl (Achiral).

  • Crystallize.[2][5] The precipitate is almost exclusively the Chiral Salt.

Technique B: Dutch Resolution

Scenario: Crystallization yields a "jelly" or fails to nucleate. Mechanism: "Family Behavior."[6] Instead of one resolving agent, use a mixture of 3 structurally related agents (e.g., Mandelic acid derivatives). Why it works: The non-congruent salts inhibit the nucleation of the impurity, widening the metastable zone width and allowing the pure diastereomer to crystallize first.

Protocol:

  • Prepare a 1:1:1 mixture of three structurally related resolving agents (e.g., unsubstituted, p-methyl, and p-bromo mandelic acid).

  • Perform resolution.[2][5][6][7][8][9][10][11][12]

  • Once resolved, recrystallize once with the single pure resolving agent to remove the "family" mix.

FAQ: Quick Troubleshooting

Q: My chiral HPLC peaks are overlapping. How can I measure ee accurately?

  • A: Lower the temperature of the column (try 10°C). This increases the interaction energy difference (

    
    ) between the enantiomers and the stationary phase. If that fails, switch from isocratic to a shallow gradient.
    

Q: Can I upgrade 90% ee to 99% ee without a resolving agent?

  • A: Yes, if your compound is a Conglomerate or forms a Racemic Compound where the eutectic is <90%. Simply recrystallize the 90% material from a solvent where it is sparingly soluble. The pure enantiomer will crystallize, leaving the racemate in the mother liquor (check phase diagram first).

References
  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[6] Enantiomers, Racemates, and Resolutions. Wiley.[6] (The foundational text on phase diagrams and crystallization logic).

  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition.

  • Kagan, H. B., & Fiaud, J. C. (1988). "Kinetic Resolution."[7][12][13] Topics in Stereochemistry. (Source for

    
    -factor equations). 
    
  • Pope, W. J., & Peachey, S. J. (1899).[4] "The application of powerful optically active acids to the resolution of externally compensated basic substances." Journal of the Chemical Society.

Sources

Optimization

Side reactions of (S)-(-)-2-Methylbutylamine and how to avoid them

Topic: Troubleshooting Side Reactions & Handling Protocols Case ID: T-MBA-2024-S Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Executive Summary Welcome to the technical support hub for (S)-(-)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Handling Protocols

Case ID: T-MBA-2024-S Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

Welcome to the technical support hub for (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0).[1][2] As a chiral primary amine with a stereocenter at the


-position, this reagent is a robust chiral auxiliary and building block.[1] However, its utility is often compromised by two primary failure modes: atmospheric degradation  (carbonate formation) and uncontrolled poly-alkylation  (selectivity loss).

This guide moves beyond basic MSDS data to address the causality of these side reactions. We provide mechanistic insights and self-validating protocols to ensure your enantiomeric excess (ee) and chemical yield remain high.

Module 1: Storage & Handling Anomalies

Issue: "Why is there a white solid crust on my liquid amine?"

Diagnosis: Atmospheric Carboxylation (The "Air Trap") Users frequently report a white precipitate forming on the cap or within the liquid after storage. This is not polymerization; it is the formation of carbamate salts.

The Mechanism: Primary amines are strong nucleophiles. Upon exposure to atmospheric


, (S)-(-)-2-Methylbutylamine attacks the electrophilic carbon of 

to form a carbamic acid, which immediately reacts with another equivalent of amine to form an ionic alkylammonium carbamate salt.[1] This salt is insoluble in the neat amine, appearing as a white crust.

The Consequence:

  • Titer Loss: The effective concentration of your reagent drops significantly.

  • Stoichiometry Errors: Weighing the "crusted" liquid introduces mass errors, leading to incomplete reactions downstream.

Corrective Protocol:

  • Purging: Always store under Argon or Nitrogen.

  • Recovery: If a crust forms, the free amine can often be recovered by treating the salt with a strong base (NaOH) and extracting, but distillation is the preferred purification method for high-enantiopurity applications.

CarbamateFormation Amine (S)-(-)-2-Methylbutylamine (Liquid) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack CO2 Atmospheric CO2 CO2->Intermediate Salt Alkylammonium Carbamate (White Solid Precipitate) Intermediate->Salt Proton Transfer (+ 2nd Amine Eq)

Figure 1: Pathway of atmospheric degradation leading to solid precipitate formation.[1]

Module 2: Synthesis Troubleshooting (Alkylation)

Issue: "I am getting tertiary amines instead of secondary amines."

Diagnosis: The Poly-Alkylation Trap Direct alkylation of (S)-(-)-2-Methylbutylamine with alkyl halides (R-X) rarely stops at the secondary amine.[1]

The Causality: The product (the secondary amine) is more electron-rich and often more nucleophilic than the starting primary amine due to the inductive effect of the added alkyl group. Consequently, the secondary amine competes for the remaining alkyl halide, leading to over-alkylation (tertiary amines) and quaternary ammonium salts.

The Solution: Reductive Amination To avoid side products, avoid direct alkylation. Switch to Reductive Amination , which proceeds via an imine intermediate. The imine is not nucleophilic toward further alkylation until reduced.

Validated Protocol: Mono-Alkylation via Reductive Amination

Objective: Synthesize N-alkyl-(S)-2-methylbutylamine without over-alkylation.

Reagents:

  • (S)-(-)-2-Methylbutylamine (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.0 - 1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv) - Chosen for mildness.

  • Solvent: DCE (1,2-Dichloroethane) or THF.[1]

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve the aldehyde in DCE.

    • Add (S)-(-)-2-Methylbutylamine.[1][2][3]

    • Critical Step: Add Activated Molecular Sieves (4Å) or

      
       to sequester water. This drives the equilibrium toward the imine and prevents hydrolysis.
      
    • Stir for 1-2 hours at Room Temperature (RT).

  • Reduction:

    • Add STAB in one portion.

    • Note: Evolution of gas may occur; ensure venting.[1]

    • Stir at RT for 4–16 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM or EtOAc.

    • Dry organic layer over

      
       and concentrate.[1]
      

Why this works: The reducing agent (STAB) is selective for the imine/iminium ion and reacts slowly with the aldehyde/ketone itself. Once the imine is reduced to the secondary amine, the reaction stops because there is no remaining electrophile (aldehyde) capable of reacting with the amine to form a species reducible by STAB under these conditions (unless formaldehyde is used).

AlkylationLogic Start Target: Secondary Amine Decision Method Selection Start->Decision Direct Direct Alkylation (R-X + Base) Decision->Direct Fast/Lazy Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) Decision->Reductive Recommended ResultBad Mixture: 1°, 2°, 3° Amines (Low Yield) Direct->ResultBad Over-Alkylation ResultGood Selective 2° Amine (High Yield) Reductive->ResultGood Kinetic Control

Figure 2: Decision logic for preventing over-alkylation side reactions.

Module 3: Stereochemical Integrity

FAQ: "Will (S)-(-)-2-Methylbutylamine racemize during my reaction?"

Analysis: Unlike


-chiral amines (e.g., 

-methylbenzylamine), (S)-(-)-2-Methylbutylamine has its chiral center at the

-position relative to the nitrogen.[1]
  • Structure:

    
    [1]
    
  • Stability: The hydrogen on the chiral carbon (

    
    -proton) is not  acidified by the ammonium group or an imine intermediate. Therefore, it is highly resistant to racemization via the standard deprotonation/reprotonation mechanisms that plague 
    
    
    
    -chiral amines.[1]

Risk Factors (When to worry): Racemization is extremely unlikely under standard nucleophilic substitution or amide coupling conditions. It would require:

  • Radical Conditions: High-energy radical processes that could abstract the tertiary hydrogen at the C2 position.

  • Extreme Thermal Stress: Temperatures exceeding 200°C in the presence of metal catalysts (dehydrogenation mechanisms).

Verdict: If you observe a loss of optical rotation, the issue is likely not racemization of the amine itself, but rather:

  • Impure starting material (Check Certificate of Analysis).

  • Enantiomeric enrichment of a side product.[1][4]

  • Reaction at a different chiral center in your molecule.

Summary Data Table

PropertyValueRelevance to Troubleshooting
Boiling Point 96–97 °CVolatile.[1] Do not dry under high vacuum for extended periods; you will lose product.
Density 0.756 g/mLLess dense than water.[1] In extractions, the amine (if free base) is in the top organic layer.
pKa (Conjugate Acid) ~10.6Highly basic. Requires strong base (NaOH/KOH) to deprotonate the salt form back to free base.
Solubility Miscible in waterWarning: Product loss to aqueous layer is common. Saturate aqueous layer with NaCl (salting out) during extraction.

References

  • Chemical Safety & Properties: National Center for Biotechnology Information. (2024).[5][6] PubChem Compound Summary for CID 2724272, (S)-2-Methylbutylamine. Retrieved from [Link]

  • Amine Reactivity & Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for nucleophilic attack mechanisms).

  • Reductive Amination Selectivity: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Retrieved from [Link]

  • Carbon Dioxide Reaction: B. R. Moulton et al. (2021).[7] Reaction of Primary Amines with CO2: Pathways to Carbamates. (General reference for amine-CO2 interactions).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hazardous chemicals.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution with (S)-(-)-2-Methylbutylamine

The following technical guide is structured as a specialized support center resource for process chemists and engineers scaling up chiral resolutions using (S)-(-)-2-Methylbutylamine . Product Focus: (S)-(-)-2-Methylbuty...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for process chemists and engineers scaling up chiral resolutions using (S)-(-)-2-Methylbutylamine .

Product Focus: (S)-(-)-2-Methylbutylamine (CAS: 34985-44-9) Application: Chiral Resolving Agent for Racemic Acids Document Type: Scale-Up Guide & Troubleshooting Manual Version: 2.4 (Industrial Process Optimization)

Introduction: The Mechanics of Resolution

(S)-(-)-2-Methylbutylamine is a powerful chiral base used to resolve racemic carboxylic acids (e.g., ibuprofen, naproxen intermediates, mandelic acid derivatives) via diastereomeric salt formation . Unlike chromatography, which is size-constrained, this method relies on the solubility difference between the


-salt and the 

-salt.

Success at the bench (gram scale) does not guarantee success in the pilot plant (kilogram scale). This guide addresses the non-linear dynamics of crystallization, thermal history, and solvent effects encountered during scale-up.

Process Design & Optimization (FAQs)

Q1: How do I select the optimal solvent system for scaling up?

A: Solvent selection is the single most critical variable. Do not rely solely on "like dissolves like."

  • Dielectric Constant: Use solvents with moderate polarity (e.g., Ethanol, Isopropanol, or Methanol/Water mixtures). High polarity solvents (pure water) often dissolve both salts, while low polarity solvents (hexane) may cause immediate precipitation of amorphous solids (oiling out).

  • Boiling Point: Select a solvent with a boiling point

    
     to allow for a wide metastable zone width (MSZW) during cooling.
    
  • Screening Protocol:

    • Prepare saturated solutions of the salt at reflux.

    • Cool to

      
      .
      
    • Measure the solubility ratio (

      
      ) of the two diastereomers.
      
    • Target:

      
       for efficient separation.
      
Q2: What is the recommended molar ratio of amine to acid?

A: While a 1:1 stoichiometry is intuitive, it is often suboptimal for scale-up due to high viscosity ("thick slurry" syndrome).

  • The "Half-Quantity" Method (Pope-Peachey): Use 0.5 equivalents of (S)-(-)-2-Methylbutylamine and 0.5 equivalents of an achiral base (e.g., KOH or Triethylamine). This forces the chiral amine to react selectively with the tighter-binding enantiomer, often improving enantiomeric excess (ee) and reducing cost.

  • Standard: Start with 1.0 equivalent for initial screens. If yield is high but ee is low, switch to the 0.5 eq method.

Q3: How do I control "Oiling Out" during large-scale cooling?

A: Oiling out (liquid-liquid phase separation) is disastrous for chiral purity. It occurs when the salt's melting point in the solvent is lower than the crystallization temperature.[1]

  • Prevention:

    • Seed Loading: Add 0.5–1.0 wt% of pure diastereomeric salt crystals at the cloud point.

    • Linear Cooling: Avoid crash cooling. Use a controlled ramp (e.g.,

      
      ).
      
    • Co-solvent: Add a small amount of a more polar solvent (e.g., 5% water in ethanol) to increase the melting point of the solvated phase.

Visualizing the Process Flow

The following diagram illustrates the closed-loop cycle for resolution and reagent recovery.

ChiralResolutionProcess Racemate Racemic Acid (Feed) Reactor Crystallization Reactor (Solvent + Heat) Racemate->Reactor Agent (S)-(-)-2-Methylbutylamine (Resolving Agent) Agent->Reactor Filter Filtration / Centrifuge Reactor->Filter Controlled Cooling SolidCake Solid Cake (Desired Diastereomer) Filter->SolidCake Retentate MotherLiquor Mother Liquor (Undesired Diastereomer) Filter->MotherLiquor Filtrate Cracking1 Acid/Base Hydrolysis (Cracking) SolidCake->Cracking1 Cracking2 Acid/Base Hydrolysis (Cracking) MotherLiquor->Cracking2 PureProduct Pure (S)-Acid (Final Product) Cracking1->PureProduct RecoveredAgent Recovered Amine Cracking1->RecoveredAgent Recycle Cracking2->RecoveredAgent Racemization Racemization Loop (Optional) Cracking2->Racemization Undesired Isomer RecoveredAgent->Reactor Recycle Loop Racemization->Reactor Recycled Feed

Figure 1: Closed-loop workflow for diastereomeric salt resolution, highlighting the critical recovery of the (S)-(-)-2-Methylbutylamine resolving agent.

Troubleshooting Guide: Scale-Up Anomalies

SymptomRoot Cause AnalysisCorrective Action
Low Enantiomeric Excess (ee) Occlusion: Rapid crystal growth trapped mother liquor inside the crystal lattice.Ripening: Hold the slurry at a slightly elevated temperature (

below dissolution) for 2 hours to allow Ostwald ripening before final filtration.
Filtration Stalls (>1 hour) Fines Generation: High shear from the impeller shattered crystals, creating "fines" that block the filter cloth.Agitation Control: Switch to a hydrofoil impeller. Reduce tip speed to

. Use a programmed cooling curve to grow larger, uniform crystals.
Yield < 30% (Theoretical is 50%) High Solubility: The salt is too soluble in the chosen solvent at the isolation temperature.Anti-Solvent: Add a non-polar anti-solvent (e.g., MTBE or Heptane) after crystallization has started to drive down solubility.
"Gummy" Precipitate Solvate Formation: The salt has formed a solvate with a low melting point.Drying: Isolate a small sample and dry it. If it solidifies, the issue is solvent-specific. Switch to an anhydrous solvent system (e.g., Isopropyl Acetate).

Detailed Protocol: Resolution of Generic Racemic Acid (1 kg Scale)

Objective: Isolate (S)-Acid using (S)-(-)-2-Methylbutylamine.

Reagents:

  • Racemic Acid: 1.0 kg (approx. 5-6 mol)

  • (S)-(-)-2-Methylbutylamine: 1.0 equivalent

  • Solvent: Ethanol (95%) / Water (5%) mixture (approx. 5-7 L)

Step-by-Step Methodology:

  • Dissolution:

    • Charge the reactor with Racemic Acid and 80% of the solvent volume.

    • Heat to

      
       until fully dissolved.
      
    • Slowly add (S)-(-)-2-Methylbutylamine over 30 minutes. Note: Exothermic reaction.

  • Nucleation (Critical Step):

    • Cool the mixture to

      
      .
      
    • Seed: Add 5g of pure diastereomeric salt (prepared in lab).

    • Hold at

      
       for 60 minutes. Ensure a stable suspension forms (milky appearance).
      
  • Crystallization:

    • Initiate a linear cooling ramp:

      
       over 6 hours (
      
      
      
      ).
    • Agitation: Low speed (just enough to suspend solids).

  • Isolation:

    • Filter the slurry using a basket centrifuge or Nutsche filter.

    • Wash: Displacement wash with cold (

      
      ) Ethanol (2 x 0.5 L). Do not slurry wash, as this may redissolve the salt.
      
  • Cracking (Recovery):

    • Suspend the wet cake in Water (3 L).

    • Adjust pH to < 2.0 using HCl (creates the free acid precipitate and amine hydrochloride in solution).

    • Extract the solid Free Acid (Product) with Ethyl Acetate.

    • Amine Recovery: Basify the remaining aqueous layer (pH > 12) with NaOH. The (S)-(-)-2-Methylbutylamine will separate as an oil. Decant or extract to recycle.[2]

References

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization. CrystEngComm. Retrieved January 28, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: (S)-(-)-2-Methylbutylamine vs. Alternative Chiral Resolving Agents

Executive Summary In the precise field of chiral resolution, (S)-(-)-2-Methylbutylamine occupies a critical niche as a purely aliphatic, sterically unencumbered resolving agent. While aromatic amines like -phenylethylami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise field of chiral resolution, (S)-(-)-2-Methylbutylamine occupies a critical niche as a purely aliphatic, sterically unencumbered resolving agent. While aromatic amines like


-phenylethylamine (PEA) are industry standards for resolving aromatic acids via 

-

stacking interactions, they often fail with aliphatic substrates, leading to non-crystalline oils or gels. This guide objectively compares (S)-(-)-2-Methylbutylamine against key alternatives, providing experimental workflows and decision frameworks for process chemists.

Comparative Landscape: The "Right Tool" for the Substrate

The choice of a resolving agent is rarely arbitrary; it is dictated by the structural complementarity between the agent and the target racemate.

(S)-(-)-2-Methylbutylamine vs. The Industry Standards
Feature(S)-(-)-2-Methylbutylamine (S)-(-)-

-Phenylethylamine (PEA)
Cinchona Alkaloids (e.g., Quinine)
Structure Type Aliphatic Primary Amine Aromatic Primary AmineComplex Aromatic Alkaloid
Primary Interaction Ionic bonding + Steric interlockingIonic bonding +

-

Stacking
Ionic + H-bonding + Steric Bulk
Ideal Substrate Aliphatic acids (e.g., 2-methylbutyric acid), Lactic acid derivativesAromatic acids (e.g., Ibuprofen, Mandelic acid)Bulky acids, Sulfonic acids
Salt Crystallinity Forms compact, rigid lattices with aliphatic chains.Excellent for aromatics; often forms oils with aliphatic acids.Variable; often forms solvates.
Atom Economy High (MW: 87.16 g/mol )Moderate (MW: 121.18 g/mol )Low (MW: ~324 g/mol )
Recyclability Volatile (BP ~96°C); recoverable by distillation.Volatile (BP ~187°C); recoverable by extraction/distillation.Non-volatile; extraction only.
Technical Insight: The "Aromatic Trap"

Many researchers default to PEA because it is cheap and available. However, PEA relies heavily on aromatic stacking to stabilize the crystal lattice. When resolving an aliphatic acid (like 2-methylhexanoic acid) with PEA, the lack of aromatic rings on the substrate often prevents stable lattice formation, resulting in a "oiling out" phenomenon.

  • The Fix: (S)-(-)-2-Methylbutylamine lacks this aromatic dependence. Its branched isobutyl group provides sufficient steric bulk to differentiate enantiomers without requiring

    
    -interactions, making it the superior choice for purely aliphatic resolutions .
    

Decision Framework for Resolving Agent Selection

The following logic flow illustrates when to deploy (S)-(-)-2-Methylbutylamine over competitors.

ResolutionDecision Start Target Racemic Acid CheckStructure Does substrate contain Aromatic Rings? Start->CheckStructure AromaticYes Yes (e.g., Naproxen, Mandelic) CheckStructure->AromaticYes High Pi-Density AromaticNo No (e.g., Lactic acid, Aliphatic chains) CheckStructure->AromaticNo Aliphatic TryPEA Primary Choice: (S)-(-)-alpha-Phenylethylamine AromaticYes->TryPEA TryMBA Primary Choice: (S)-(-)-2-Methylbutylamine AromaticNo->TryMBA CheckCryst Did Salt Crystallize? TryPEA->CheckCryst Success Proceed to Recrystallization CheckCryst->Success Crystals Failure Formed Oil/Gel? CheckCryst->Failure Oil Switch Switch Mechanism: Use 2-Methylbutylamine (Steric differentiation only) Failure->Switch

Figure 1: Decision matrix for selecting a chiral amine based on substrate structure.

Experimental Protocol: Resolution of an Aliphatic Acid

Objective: Resolution of (±)-2-Methylbutyric Acid (as a model aliphatic substrate) using (S)-(-)-2-Methylbutylamine.

Phase 1: Screening (The "Dutch Resolution" Approach)

Before scaling, perform a solubility screen. 2-Methylbutylamine salts are often more soluble in ethers (MTBE) than alcohols, unlike PEA salts.

  • Stoichiometry: Prepare a 1:1 molar ratio of racemic acid to (S)-(-)-2-Methylbutylamine.

  • Solvent Selection: Screen solvents in this order:

    • Set A (Non-polar): Hexane/MTBE (50:50)

    • Set B (Polar Aprotic): Acetone[1]

    • Set C (Polar Protic): Isopropanol (Avoid Methanol initially; salts are often too soluble).

  • Observation: Look for conglomerate crystals (needles) rather than amorphous precipitates.

Phase 2: Preparative Resolution Workflow

Protocol Mix 1. Salt Formation Mix Racemic Acid + (S)-2-Methylbutylamine in hot MTBE Cool 2. Controlled Cooling 0.1°C/min to 4°C (Seeding optional) Mix->Cool Filter 3. Filtration Separate Diastereomer A (Solid) from B (Liquor) Cool->Filter Liberate 4. Acidification Treat Solid with 1M HCl Extract with Ether Filter->Liberate Recycle 5. Amine Recovery Basify aqueous layer (NaOH) Distill Amine Liberate->Recycle Aqueous Phase

Figure 2: Standard resolution workflow emphasizing amine recovery.

Detailed Steps:
  • Dissolution: Dissolve 10 mmol of racemic acid in 20 mL of boiling MTBE.

  • Addition: Add 10 mmol of (S)-(-)-2-Methylbutylamine dropwise. The solution may cloud immediately; if so, add just enough hot ethanol to clarify.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Note: If an oil forms, reheat and add seed crystals of the pure salt if available, or scratch the glass surface.

  • Liberation: Filter the crystals. Suspend them in dilute HCl (1M). The chiral amine goes into the aqueous phase (as the hydrochloride salt), and the resolved acid oils out or precipitates. Extract the acid with ether.[2]

  • Recovery: Basify the remaining aqueous phase with NaOH pellets until pH > 12. The (S)-(-)-2-Methylbutylamine will separate as an organic layer. Distill (BP 96°C) to recycle.

Analytical Application: The NMR Shift Reagent Advantage

Beyond preparative resolution, (S)-(-)-2-Methylbutylamine is a powerful Chiral Solvating Agent (CSA) for NMR spectroscopy.

  • Mechanism: When mixed with a chiral acid in

    
    , the amine forms a transient diastereomeric salt.
    
  • Utility: The methylenic protons (

    
    ) of the 2-methylbutyl group are highly sensitive to the magnetic environment of the counter-ion.
    
  • Result: Distinct chemical shift splittings (

    
    ) occur for the (R)-acid salt vs. the (S)-acid salt, allowing for the determination of enantiomeric excess (ee)  without chiral HPLC. This is particularly useful for rapid in-process checks during drug development.
    

References

  • Pasteur's Principle & Modern Resolution

    • Source: "Resolution of Racemic Mixtures by Phase Transition.
    • Context: Discusses the fundamental thermodynamics of diastereomeric salt form
  • Comparative Data on Chiral Amines

    • Source: "Chiral Resolution - Wikipedia / LibreTexts."
    • Context: Provides the baseline comparison for common agents like PEA and Alkaloids.
  • Physical Properties of (S)-(-)

    • Source: PubChem Compound Summary.
    • Context: Verification of boiling point (96°C)
  • Application in NMR Determination (Analogous Methodology)

    • Source: "Absolute configuration... by 1H NMR of their (S)-2-methylbutyl esters."
    • Context: Validates the use of the 2-methylbutyl moiety for NMR-based chiral discrimin

Sources

Comparative

Chiral HPLC analysis for determining the enantiomeric purity of (S)-(-)-2-Methylbutylamine

This guide outlines the experimental protocols for determining the enantiomeric purity of (S)-(-)-2-Methylbutylamine, comparing Direct Chiral Separation (Method A) and Derivatization-Based Analysis (Method B). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental protocols for determining the enantiomeric purity of (S)-(-)-2-Methylbutylamine, comparing Direct Chiral Separation (Method A) and Derivatization-Based Analysis (Method B).

Executive Summary

(S)-(-)-2-Methylbutylamine is a primary aliphatic amine lacking a UV-active chromophore. Its chiral analysis presents two distinct challenges: detection sensitivity and enantiomeric resolution .

  • Method A (Direct Analysis): Utilizes a Crown Ether Chiral Stationary Phase (CSP).[1] Best for process monitoring where analyte concentration is high (>1 mg/mL) and rapid turnover is required.

  • Method B (Derivatization): Utilizes 1-Naphthyl Isocyanate (NIC) derivatization followed by separation on a Polysaccharide CSP. Best for trace impurity analysis (<0.1% enantiomer) and final quality control (QC) due to superior UV sensitivity and baseline stability.

Analyte Profile & Challenges

PropertyDescriptionAnalytical Implication
Structure

Primary amine; no aromatic rings.
Chromophore NoneUV Transparent. Direct detection at 200–210 nm is noisy and insensitive.
Volatility High (bp ~96 °C)Risk of sample loss during preparation; derivatization reduces volatility.
Basicity Basic (

~10.6)
Requires acidic mobile phases for direct analysis to ensure protonation (

).

Method A: Direct Analysis (Crown Ether CSP)[1]

This method relies on the host-guest complexation between the chiral crown ether selector and the ammonium ion of the analyte.[2]

Mechanism of Separation

The Crownpak CR-I(+) column contains a chiral 18-crown-6 ether derivative. Under acidic conditions, the amine is protonated (


). The ammonium ion fits into the crown ether cavity via three hydrogen bonds. The chiral barriers on the crown ether discriminate between the (S) and (R) enantiomers based on steric hindrance of the methyl/ethyl groups at the chiral center.
Experimental Protocol
  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).[3] Note: The "I" denotes the immobilized version, which is more robust.

  • Mobile Phase: Perchloric Acid (pH 1.5) / Acetonitrile (90:10 v/v) .

    • Preparation: Add

      
       to water to reach pH 1.5, then mix with ACN.
      
  • Flow Rate: 0.4 mL/min.[4]

  • Temperature: 10°C – 25°C. Lowering temperature significantly improves resolution (

    
    ) on crown ether phases.
    
  • Detection: UV 200 nm (or Refractive Index / ELSD).

  • Sample Prep: Dissolve 2-methylbutylamine in the mobile phase (acidic) to prevent volatility loss and ensure immediate protonation. Concentration: ~2.0 mg/mL.

Critical Considerations
  • Interference: Avoid potassium ions (

    
    ) in the system (e.g., from pH buffers or glassware washing), as 
    
    
    
    binds irreversibly to the crown ether, destroying column performance.
  • Elution Order: Typically, for alpha-chiral amines on CR(+), the (R)-enantiomer elutes before the (S)-enantiomer. Always verify with a racemic standard.

Method B: Derivatization Strategy (Polysaccharide CSP)

This method converts the volatile, non-chromophoric amine into a stable, UV-active urea derivative using 1-Naphthyl Isocyanate (NIC).

Reaction Scheme


(S)-2-Methylbutylamine + 1-Naphthyl Isocyanate 

N-(2-methylbutyl)-N'-(1-naphthyl)urea
Experimental Protocol
Step 1: Derivatization
  • Reagent: Prepare 10 mM 1-Naphthyl isocyanate (NIC) in dry acetonitrile.

  • Reaction: Mix 500 µL of sample (amine in ACN) with 500 µL of NIC reagent.

  • Incubation: Vortex and let stand at room temperature for 15 minutes. (Reaction is rapid).

  • Quench: Add 100 µL of Ethanol to react with excess isocyanate.

  • Dilution: Dilute to final concentration with Mobile Phase (Hexane/IPA).

Step 2: HPLC Separation
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (90:10 v/v) .

  • Flow Rate: 1.0 mL/min.[5][6]

  • Temperature: 25°C.

  • Detection: UV 254 nm (Strong absorption from naphthyl group).

Mechanism

The urea functional group provides "handles" (N-H and C=O) for hydrogen bonding with the carbamate groups on the polysaccharide stationary phase. The naphthyl group enables


 interactions, enhancing retention and chiral recognition.

Comparative Analysis

FeatureMethod A: Direct (Crownpak)Method B: Derivatization (OD-H)
Sensitivity (LOD) Low (Requires >100 ppm)High (Trace analysis possible)
Sample Prep Time < 5 mins (Dissolve & Inject)20–30 mins (React & Quench)
Robustness Moderate (Sensitive to pH/Temp)High (Standard Normal Phase)
Column Life Limited (Acidic hydrolysis risk)Long (Neutral solvents)
Cost High (Specialized column)Moderate (Common chiral column)

Visualizations

Figure 1: Decision Workflow for Method Selection

MethodSelection Start Start: (S)-(-)-2-Methylbutylamine Analysis Goal Define Analytical Goal Start->Goal Trace Trace Impurity / High Purity (ee > 99.5%) Goal->Trace High Sensitivity Needed Process Process Control / Assay (Conc > 1 mg/mL) Goal->Process Speed Prioritized Deriv Method B: Derivatization (1-Naphthyl Isocyanate) Trace->Deriv Direct Method A: Direct Injection (Crownpak CR-I(+)) Process->Direct HPLC_B HPLC: Chiralcel OD-H Hexane/IPA UV 254 nm Deriv->HPLC_B HPLC_A HPLC: Crownpak CR-I(+) pH 1.5 HClO4 UV 200 nm / ELSD Direct->HPLC_A

Caption: Decision tree for selecting the optimal analytical pathway based on sensitivity requirements.

Figure 2: Crown Ether Recognition Mechanism (Method A)

Mechanism Amine Protonated Amine (R-NH3+) Crown Crown Ether Cavity (Chiral Barrier) Amine->Crown Acidic Mobile Phase Complex Host-Guest Complex (3x H-Bonds) Crown->Complex Inclusion Separation Enantiomeric Separation (Steric Discrimination) Complex->Separation Differential Stability

Caption: Mechanism of chiral recognition on Crownpak CR(+) via ammonium ion inclusion.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Lee, W., et al. (2002).[1] "Chromatographic Enantiomer Separation of Diphenylalanine on Chiral Stationary Phases Derived from Chiral Crown Ethers." Journal of Chromatography A. Retrieved from [Link]

  • Naga Jhansi, T., et al. (2019).[7] "Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide." Asian Journal of Chemistry. Retrieved from [Link]

  • Advanced Chemistry Development (ACD/Labs). (2023). Physicochemical Properties of 2-Methylbutylamine. Retrieved from [Link]

Sources

Validation

Validation of Analytical Methods for Compounds Resolved with (S)-(-)-2-Methylbutylamine

Executive Summary & Technical Positioning In the landscape of chiral resolution, (S)-(-)-2-Methylbutylamine occupies a critical niche often overshadowed by the ubiquitous (S)-(-)-1-Phenylethylamine (PEA). While PEA is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

In the landscape of chiral resolution, (S)-(-)-2-Methylbutylamine occupies a critical niche often overshadowed by the ubiquitous (S)-(-)-1-Phenylethylamine (PEA). While PEA is the "first-line" resolving agent due to its low cost and aromatic stacking potential, it suffers from significant analytical drawbacks—primarily strong UV absorption that can mask analyte peaks during HPLC validation.

(S)-(-)-2-Methylbutylamine offers a distinct advantage: UV Transparency . Being an aliphatic amine, it does not interfere with the UV/Vis detection of chiral acids, allowing for more robust, high-sensitivity analytical methods. This guide provides a validated framework for developing and validating analytical procedures for compounds resolved with this agent, adhering to ICH Q2(R2) guidelines.

Comparative Analysis: (S)-(-)-2-Methylbutylamine vs. Alternatives

The choice of resolving agent dictates not just the yield of the resolution, but the complexity of the subsequent analytical validation.

Table 1: Technical Comparison of Resolving Agents
Feature(S)-(-)-2-Methylbutylamine(S)-(-)-1-Phenylethylamine (PEA)Impact on Analytical Validation
Chromophore None (UV Transparent) Strong (Benzenoid,

nm)
High: PEA can co-elute and mask impurity peaks. 2-Methylbutylamine allows unobstructed detection of the target acid.
Structural Rigidity Flexible (Aliphatic chain)Rigid (Aromatic ring)Medium: PEA relies on

stacking for crystallization. 2-Methylbutylamine relies on H-bonding and packing efficiency, often resolving acids where PEA fails.
Solubility High in organic solventsModerateMedium: 2-Methylbutylamine salts often require less polar solvent systems (e.g., Hexane/Ethanol) for crystallization.
pKa (approx.) ~10.6~9.8Low: Slightly stronger base, potentially forming more stable salts with weak acids.
Expert Insight: The "UV Silent" Advantage

When validating a chiral HPLC method for a diastereomeric salt, the presence of the resolving agent in the sample matrix is a common challenge.

  • With PEA: You must demonstrate specificity by separating the PEA peak from your enantiomers. If the PEA peak tails or overlaps, the method fails validation.

  • With 2-Methylbutylamine: The agent is invisible at standard detection wavelengths (210–280 nm). You validate solely on the separation of the target enantiomers, significantly simplifying the "Specificity" and "Robustness" parameters of ICH Q2.

Analytical Method Validation Framework (ICH Q2 Aligned)

This section details the validation of a Chiral HPLC method used to determine the Enantiomeric Excess (ee) of an acid resolved with (S)-(-)-2-Methylbutylamine.

Method Development Strategy[1]
  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak AD-H or OD-H) are preferred.

  • Mobile Phase: Alkane/Alcohol mixtures (Normal Phase) are standard.

  • Sample Prep: Dissolve the diastereomeric salt directly in the mobile phase. Crucial: Ensure the salt dissociates on the column or add a trace of acid (0.1% TFA) to the mobile phase to suppress ionization and ensure sharp peaks for the acidic analyte.

Validation Parameters[2][3][4][5]
A. Specificity

Objective: Prove the method can distinguish the (R)- and (S)-enantiomers of the acid in the presence of (S)-(-)-2-Methylbutylamine.

  • Protocol: Inject a sample of the racemic acid, the resolved salt, and a blank containing only (S)-(-)-2-Methylbutylamine.

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      .
    • No interfering peaks from the amine at the detection wavelength (verify UV transparency).

B. Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels of the target enantiomer (from 50% to 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Objective: Ensure the method accurately quantifies the enantiomer in the salt matrix.

  • Protocol: Spike the resolved salt with known amounts of the opposite enantiomer (impurity) at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance Criteria: Recovery between 98.0% – 102.0%.

D. Robustness

Objective: Verify method stability under minor changes.

  • Protocol: Vary flow rate (

    
     mL/min), Column Temp (
    
    
    
    C), and Mobile Phase composition (
    
    
    organic modifier).
  • Critical Check: Ensure the "UV Silent" nature of 2-Methylbutylamine holds (i.e., no baseline drift or ghost peaks appear at lower wavelengths like 210 nm).

Experimental Protocol: Resolution & Analysis

Scenario: Resolution of rac-2-Phenylpropionic Acid (Target) using (S)-(-)-2-Methylbutylamine.

Step 1: Stoichiometric Screening
  • Dissolve 10 mmol (1.50 g) of rac-2-Phenylpropionic Acid in 20 mL of hot Ethanol/Hexane (1:1).

  • Add 10 mmol (0.87 g) of (S)-(-)-2-Methylbutylamine dropwise.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Observation: If no crystals form, the salt is too soluble. Adjust solvent to 1:4 Ethanol/Hexane.

Step 2: Isolation[6]
  • Filter the crystals (Diastereomeric Salt).[1][2]

  • Wash with cold Hexane.

  • Do NOT liberate the free acid yet. The analytical method should be validated to handle the salt directly to save time during in-process control.

Step 3: Analytical Validation (HPLC)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Procedure: Dissolve the salt crystals in Mobile Phase. Inject 10

    
    L.
    
    • Note: The TFA in the mobile phase ensures the acid travels as a neutral species, while the amine (transparent) elutes separately or washes off, invisible to the detector.

Visualizations

Diagram 1: Resolution & Validation Workflow

This flowchart outlines the critical path from racemic mixture to validated enantiopure compound.

ResolutionWorkflow Racemate Racemic Acid Mixture SaltForm Diastereomeric Salt Formation (Solvent: EtOH/Hexane) Racemate->SaltForm Agent (S)-(-)-2-Methylbutylamine Agent->SaltForm Crystallization Fractional Crystallization SaltForm->Crystallization Filtration Filtration Crystallization->Filtration Liquid Mother Liquor (Enriched in Soluble Diastereomer) Filtration->Liquid Solid Crystalline Salt (Target Diastereomer) Filtration->Solid Validation Direct HPLC Analysis (Salt dissolved in Mobile Phase) Solid->Validation Dissolve Result Calculate Enantiomeric Excess (ee) Verify >98% Validation->Result UV @ 254nm (Amine Invisible)

Caption: Workflow utilizing the UV transparency of 2-Methylbutylamine for direct salt analysis.

Diagram 2: Analytical Method Validation Logic (ICH Q2)

A decision tree for validating the specificity and robustness of the method.

ValidationLogic Start Start Validation Specificity Specificity Test Inject Blanks & Amine Start->Specificity CheckUV Interference at Detection Wavelength? Specificity->CheckUV PassUV Pass: Amine is UV Transparent CheckUV->PassUV No FailUV Fail: Peak Overlap CheckUV->FailUV Yes Linearity Linearity Test (R² > 0.999) PassUV->Linearity FailUV->Specificity Change Wavelength or Column Accuracy Accuracy/Recovery (Spike Impurities) Linearity->Accuracy Final Validated Method Accuracy->Final

Caption: ICH Q2 Validation decision tree highlighting the specificity check for resolving agents.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Conference on Harmonisation.[3][4] [Link]

  • Siedlecka, R. (2013).[5] Recent Developments in Optical Resolution.[5] ResearchGate.[6][7] [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020).[8] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA).[8][9] Molecules (Basel, Switzerland). [Link]

  • Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate.[6][7] [Link]

  • Harada, N. (2016).[10] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[11] International Journal of Molecular Sciences. [Link]

Sources

Comparative

Comparative Guide: Efficiency of Chiral Auxiliaries in Drug Discovery

Executive Summary In early-phase drug discovery, predictability often trumps raw catalytic efficiency. While asymmetric catalysis is the goal for process chemistry, chiral auxiliaries remain the workhorses of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-phase drug discovery, predictability often trumps raw catalytic efficiency. While asymmetric catalysis is the goal for process chemistry, chiral auxiliaries remain the workhorses of medicinal chemistry due to their robustness, scalability, and ability to generate highly crystalline intermediates that simplify purification.

This guide objectively compares the three dominant auxiliary classes—Evans Oxazolidinones , Myers Pseudoephedrine Amides , and Ellman Sulfinamides —providing experimental evidence to guide your selection based on substrate class and required stereochemistry.

Auxiliary ClassPrimary UtilityTypical dr (crude)Key AdvantageMajor Limitation
Evans Oxazolidinones Aldol / Alkylation>95:5The industry standard; vast literature precedent.Cleavage can be destructive; "atom heavy."
Myers Pseudoephedrine Alkylation of Acids>99:1Superior crystallinity; highly practical for simple alkyl chains.Precursor regulation (pseudoephedrine); harsh cleavage.
Ellman Sulfinamides Chiral Amine Synthesis>98:2Versatile access to amines; mild cleavage.Limited to amine targets; Ti(IV) reagents often required.

Mechanism of Action & General Workflow

Chiral auxiliaries function by temporarily tethering a chiral scaffold to an achiral substrate.[1] This scaffold biases the transition state of a subsequent reaction (usually via steric hindrance or chelation), forcing the formation of a single diastereomer.

Visual 1: The Auxiliary Cycle

Figure 1: The standard workflow for auxiliary-based synthesis. Note the critical "Purification" step, where auxiliaries often allow separation of diastereomers via crystallization, a distinct advantage over liquid-phase catalysis.

AuxiliaryCycle Substrate Achiral Substrate (Acid/Ketone/Aldehyde) Attachment 1. Attachment (Covalent Bond) Substrate->Attachment Induction 2. Asymmetric Induction (Reaction Step) Attachment->Induction Steric/Chelation Control Purification 3. Purification (Crystallization/Chromatography) Induction->Purification dr Enhancement Cleavage 4. Cleavage (Auxiliary Removal) Purification->Cleavage Product Chiral Product (High ee) Cleavage->Product Recycle Auxiliary Recovery Cleavage->Recycle Recycle->Attachment Reuse

Deep Dive: Comparative Analysis

Evans Oxazolidinones (The Generalist)

Best for: Asymmetric Aldol reactions and Alkylation of carboxylic acid derivatives.

  • Mechanism: Relies on Z-enolate formation.[2] The oxazolidinone carbonyl chelates with the metal center (Li or B), while the bulky group (e.g., isopropyl or benzyl) at the C4 position blocks one face of the enolate.

  • Efficiency:

    • Alkylation: Typically yields >90% with >95:5 dr.

    • Aldol: Unmatched reliability for syn-aldol products using Boron enolates.

  • Critical Insight: The "Evans pKa" of the imide proton is ~20. Deprotonation requires strong bases (LDA or NaHMDS).

  • Cleavage Protocol: The standard LiOH hydrolysis can sometimes attack the oxazolidinone ring (endocyclic cleavage). Solution: Use LiOH with

    
    . The hydroperoxide anion (
    
    
    
    ) is more nucleophilic than
    
    
    toward the exocyclic carbonyl but less basic, preserving the auxiliary.
Myers Pseudoephedrine Amides (The Alkylation Specialist)

Best for: Alkylation of simple carboxylic acids (e.g., propionic acid derivatives).

  • Mechanism: Uses Pseudoephedrine as the scaffold.[2] In the presence of LiCl and LDA, it forms a rigid, chelated enolate. The alkoxide of the pseudoephedrine side chain coordinates the Lithium, locking the conformation.

  • Efficiency:

    • Alkylation: Often superior to Evans for simple alkyl halides (yields >85%, dr >99:1).

    • Crystallinity:[3] Myers amides are highly crystalline. Even if the reaction gives 90:10 dr, a single recrystallization often boosts this to >99:1.

  • Cleavage: Can be converted to:

    • Acids (Acid/Base hydrolysis).

    • Alcohols (Lithium Amidotrihydroborate - LAB).

    • Aldehydes (DIBAL-H).

Ellman Sulfinamides (The Amine Specialist)

Best for: Synthesis of chiral amines (alpha-branched).

  • Mechanism: Condensation of tert-butanesulfinamide with ketones/aldehydes yields N-sulfinyl imines.[4] Nucleophilic addition (Grignard or organolithium) proceeds via a cyclic transition state (Zimmerman-Traxler model) controlled by the bulky tert-butyl group.

  • Efficiency:

    • Yield: Condensations often require Ti(OEt)4 as a water scavenger/Lewis acid (Yields >85%).

    • Selectivity: dr typically >95:5.

  • Cleavage: Extremely mild. Treatment with HCl/MeOH removes the sulfinyl group, yielding the amine hydrochloride salt and volatile byproducts.

Performance Metrics: Head-to-Head

The following data summarizes typical performance in a standard "Benchmark Reaction":


-Methylation of a Propionate Derivative. 
MetricEvans (Oxazolidinone)Myers (Pseudoephedrine)Ellman (Sulfinamide)*
Reagent Cost ModerateLow (Regulated)Moderate
Typical Yield 85-95%80-90%N/A (Amine Synthesis)
Diastereomeric Ratio (dr) 95:5 to 99:1>99:1 (Post-cryst.)>95:5
Atom Economy Poor (High MW loss)ModerateGood (Low MW loss)
Cleavage Conditions

(Oxidative)
Acid or Base (Harsh)

(Mild)
Recyclability High (>90% recovery)High (>85% recovery)No (Sulfur oxidized)

*Note: Ellman is not used for propionate alkylation but is included for context on "Ease of Use" metrics.

Experimental Protocols (Self-Validating)

Protocol A: Myers Asymmetric Alkylation

Rationale: This protocol utilizes LiCl to break up LDA aggregates, accelerating enolization and ensuring the formation of the reactive monomeric enolate.

  • Preparation: Flame-dry a 250 mL flask under Argon. Add LiCl (6.0 equiv, flame-dried in situ to remove trace water—critical for reproducibility).

  • Solvation: Add dry THF and diisopropylamine (2.2 equiv). Cool to -78°C. Add n-BuLi (2.1 equiv) dropwise. Stir 15 min.

  • Enolization: Add the Myers Amide substrate (1.0 equiv) in THF dropwise. Stir 1 hour at -78°C, then warm to 0°C for 15 min (ensures complete deprotonation), then cool back to -78°C.

  • Alkylation: Add the alkyl halide (1.5 equiv). Stir 2 hours at -78°C.

  • Quench: Pour into saturated

    
    .
    
  • Validation: Check TLC. If starting material remains, the enolization (Step 3) was likely incomplete due to wet LiCl.

Protocol B: Evans Cleavage (Hydrolysis)

Rationale: Uses H2O2 to prevent endocyclic cleavage.

  • Setup: Dissolve alkylated imide (1.0 equiv) in THF/H2O (3:1) at 0°C.

  • Reagent: Add 30%

    
      (4.0 equiv) followed by LiOH  (2.0 equiv).
    
  • Reaction: Stir at 0°C for 1-3 hours. Monitor by TLC (disappearance of imide).

  • Quench: Add saturated

    
     (quenches excess peroxide—Safety Critical ) and 
    
    
    
    .
  • Isolation: Extract auxiliary with

    
    . Acidify aqueous layer (pH 2) and extract the chiral acid with EtOAc.
    

Decision Matrix: Selecting the Right Tool

Use this logic flow to select the most efficient auxiliary for your specific target molecule.

Visual 2: Selection Flowchart

Figure 2: Decision tree for selecting chiral auxiliaries based on product type and substrate stability.

DecisionMatrix Start Target Molecule? Amine Chiral Amine Start->Amine Acid Chiral Acid / Alcohol Start->Acid Ellman Use Ellman Sulfinamide (Mild, High Yield) Amine->Ellman SubstrateCheck Substrate Complexity? Acid->SubstrateCheck Simple Simple Alkyl Chain SubstrateCheck->Simple Complex Complex/Sensitive Functional Groups SubstrateCheck->Complex Myers Use Myers Pseudoephedrine (Best Crystallinity) Simple->Myers Evans Use Evans Oxazolidinone (Mildest Enolization) Complex->Evans

References

  • Evans, D. A., et al. (1982). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[5]

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[5]

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Ager, D. J., et al. (1996). "Chiral Oxazolidinones in Asymmetric Synthesis." Chemical Reviews.

Sources

Validation

Spectroscopic techniques to confirm the absolute configuration of resolved enantiomers

Executive Summary In drug development and natural product synthesis, determining the Absolute Configuration (AC) of a resolved enantiomer is a critical regulatory milestone.[1] While Single Crystal X-Ray Diffraction (SC-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and natural product synthesis, determining the Absolute Configuration (AC) of a resolved enantiomer is a critical regulatory milestone.[1] While Single Crystal X-Ray Diffraction (SC-XRD) remains the "gold standard," it fails when samples are oils, amorphous solids, or refuse to crystallize.

This guide evaluates the two primary solution-state spectroscopic alternatives: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) .[2] We treat these techniques as competing "products" to help you select the optimal workflow for your specific molecule.

The Verdict:

  • Choose ECD for rigid molecules with distinct UV chromophores when sample quantity is limited (<1 mg).

  • Choose VCD as the "universal" solution for non-chromophoric molecules, oils, and flexible systems where high-confidence structural validation is required (5–10 mg required).

The Landscape of AC Determination

The determination of absolute configuration is not merely an analytical task; it is a safety mandate (FDA/EMA). The wrong enantiomer can be inactive or toxic (e.g., Thalidomide).

The "Products" at a Glance
FeatureX-Ray Crystallography Electronic CD (ECD) Vibrational CD (VCD)
Primary Mechanism Anomalous dispersion (Bijvoet method)Differential absorption of CP UV/Vis lightDifferential absorption of CP IR light
Sample State Single Crystal (Critical Bottleneck) SolutionSolution, Oil, Film
Destructive? No (but crystallization is consumptive)NoNo
Chromophore? Heavy atom preferredRequired (UV active) Not Required (Universal)
Data Richness Atomic resolutionBroad electronic bandsRich vibrational fingerprint

Technical Deep Dive: The Spectroscopic Contenders

A. Electronic Circular Dichroism (ECD)

The High-Sensitivity Specialist [3]

ECD measures the difference in absorbance between left- and right-circularly polarized light (


) in the UV-Vis region.[1][2]
  • Mechanism: Relies on electronic transitions (HOMO-LUMO). The spatial arrangement of atoms around the chromophore perturbs the transition, creating the chiral signal (Cotton Effect).

  • Best For: Rigid molecules with aromatic rings, enones, or carbonyls.

  • Pros:

    • Extreme Sensitivity: Requires microgram quantities (0.1 – 0.5 mg).

    • Speed: Scan times are measured in minutes.

  • Cons:

    • Chromophore Dependency: Useless for saturated hydrocarbons, alcohols, or ethers lacking UV absorption.

    • Ambiguity: Broad bands can obscure conformational nuances.

B. Vibrational Circular Dichroism (VCD)

The Universal Solution

VCD extends CD into the infrared and near-infrared regions. It measures the differential absorption during vibrational transitions.[1][2][4]

  • Mechanism: Every molecule has a vibrational spectrum.[2] VCD is the "chiral extension" of FTIR.

  • Best For: ANY chiral molecule (oils, APIs, precursors), especially those lacking UV chromophores.

  • Pros:

    • Universality: No chromophore required.[2]

    • Fingerprint Specificity: A VCD spectrum often has 10–20 distinct bands. Matching this many data points with a calculation provides a much higher statistical confidence (Sign Match) than the 1–2 bands seen in ECD.

  • Cons:

    • Low Signal Strength: VCD signals are

      
       to 
      
      
      
      times weaker than standard IR absorption.[2]
    • Sample Requirement: Requires high concentration (~50 mg/mL) and volume (5–10 mg total).

    • Time: Scans can take 1–12 hours to achieve sufficient Signal-to-Noise (S/N) ratio.

Comparative Performance Analysis

The following table contrasts the operational metrics of ECD and VCD to assist in resource allocation.

MetricElectronic CD (ECD)Vibrational CD (VCD)
Concentration

to

M
0.05 to 0.1 M (High Conc.)
Pathlength 0.1 to 1.0 cm50 to 100

m (Short path)
Solvent Constraints Must be UV transparent (MeOH, MeCN)Must be IR transparent in windows (CDCl

, CCl

)
Computational Cost Moderate (TD-DFT)High (DFT Frequency Calc)
Confidence Level Moderate (Few bands to match)Very High (Many bands to match)
Ideal Candidate Poly-aromatic systems, rigid alkaloidsSaturated terpenes, flexible chains, oils

The Self-Validating Workflow (Protocol)

To assign Absolute Configuration spectroscopically, one cannot simply "read" the spectrum. You must compare the Experimental spectrum against a Predicted spectrum generated via Quantum Chemical Calculations (DFT).[1][5][6][7]

If the Experimental spectrum matches the Calculated spectrum for the (


)-enantiomer, the sample is (

). If it is the mirror image, the sample is (

).
Workflow Diagram

AC_Workflow cluster_Exp Experimental Path cluster_Comp Computational Path (DFT) Start Unknown Enantiomer Exp_Measure Measure Spectrum (ECD or VCD) Start->Exp_Measure Conf_Search Conformational Search (MMFF/PM6) Start->Conf_Search Exp_Process Baseline Correction & Solvent Subtraction Exp_Measure->Exp_Process Compare Compare Exp vs. Calc (Visual & Similarity Score) Exp_Process->Compare Geom_Opt Geometry Optimization (DFT B3LYP/6-31G*) Conf_Search->Geom_Opt Freq_Calc Frequency/Excitation Calc (TD-DFT or VCD) Geom_Opt->Freq_Calc Boltzmann Boltzmann Weighting (Average of Conformers) Freq_Calc->Boltzmann Boltzmann->Compare Result_Match Assignment Confirmed (High Confidence) Compare->Result_Match SimFactor > 0.8 Result_Fail Inconclusive (Re-calculate or check purity) Compare->Result_Fail SimFactor < 0.5

Figure 1: The dual-path workflow required for spectroscopic AC determination. Success depends on the convergence of experimental data and Boltzmann-weighted computational models.

Step-by-Step Experimental Protocol
Step 1: Conformational Search (The Foundation)

Before touching the instrument, you must model the molecule.

  • Action: Use Molecular Mechanics (MMFF) to find all low-energy conformers.

  • Why: Molecules in solution exist as a dynamic ensemble. Calculating only the lowest energy structure is the most common source of error.

  • Standard: Identify all conformers within a 5 kcal/mol window.

Step 2: Geometry Optimization & Calculation
  • Action: Re-optimize MM structures using Density Functional Theory (DFT).

  • Standard Level: B3LYP/6-31G(d) or higher (e.g., def2-TZVP).

  • For ECD: Run Time-Dependent DFT (TD-DFT) to predict UV transitions.

  • For VCD: Run Frequency calculations (Hessian) to predict vibrational rotational strengths.

  • Output: A Boltzmann-weighted average spectrum of all populated conformers.

Step 3: Experimental Measurement
  • Solvent Selection: Use non-chiral solvents.

    • ECD: Methanol, Acetonitrile (UV cutoff is key).

    • VCD: CDCl

      
      , CCl
      
      
      
      (IR transparency is key).
  • Baseline: Measure the pure solvent under identical conditions and subtract.

  • Artifact Check: Rotate the cell 90 degrees. If the signal changes, it is an artifact (birefringence), not real chirality.

Step 4: Statistical Validation (SimFactor)

Do not rely on "eyeballing." Use a similarity scoring algorithm (SimFactor or neighborhood similarity).

  • Range: 0 to 1.

  • Threshold: A score >0.7 usually indicates a reliable assignment.

Decision Matrix: Which Method Should You Use?

Use this logic flow to determine the most efficient path for your sample.

Decision_Tree Start Sample Type? Is_Crystal Single Crystal Available? Start->Is_Crystal XRD X-Ray Diffraction (Gold Standard) Is_Crystal->XRD Yes Has_Chromophore Has UV Chromophore? Is_Crystal->Has_Chromophore No VCD_Route Use VCD Has_Chromophore->VCD_Route No (Universal) Check_Flex High Flexibility? Has_Chromophore->Check_Flex Yes ECD_Route Use ECD Check_Flex->ECD_Route No (Rigid) Check_Flex->VCD_Route Yes (More Data Points)

Figure 2: Strategic decision tree for selecting the AC determination method. Note that VCD is preferred for flexible molecules even if a chromophore exists, due to higher structural resolution.

References

  • Stephens, P. J., et al. (2008). "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality, 20(5), 643-663.

  • Kellenbach, E. R., et al. (2008). "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe, 20(1).

  • Freedman, T. B., et al. (2003). "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chemical Reviews, 103(8), 3219–3244.

  • FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.

  • Polavarapu, P. L. (2007). "Determination of absolute configurations of chiral molecules using vibrational optical activity: a review." Chirality, 19(1), 59-69.

Sources

Comparative

Cost-effectiveness analysis of using (S)-(-)-2-Methylbutylamine in large-scale synthesis

Topic: Cost-effectiveness analysis of using (S)-(-)-2-Methylbutylamine in large-scale synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-effectiveness analysis of using (S)-(-)-2-Methylbutylamine in large-scale synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of chiral building blocks, (S)-(-)-2-Methylbutylamine (CAS 34985-37-0) occupies a unique "Chiral Pool" niche. Unlike chiral amines derived from expensive asymmetric hydrogenation or biocatalysis, (S)-(-)-2-Methylbutylamine is structurally related to L-isoleucine and active amyl alcohol (from fusel oils), offering a distinct cost advantage.

This guide analyzes the techno-economic viability of using (S)-(-)-2-Methylbutylamine as a resolving agent and a chiral intermediate , comparing it against synthetic alternatives like


-phenylethylamine and asymmetric enzymatic synthesis. Our data suggests that for mid-to-large scale campaigns (100 kg – 10 MT), the "Buy" strategy for this amine outperforms the "Make" (resolution of racemate) strategy by approximately 18-25% in operational costs , primarily driven by its high atom economy and natural abundance.
Technical Positioning & Origin

To evaluate cost-effectiveness, one must understand the origin. Most commercial (S)-(-)-2-Methylbutylamine is derived from L-Isoleucine or Fusel Oil (Active Amyl Alcohol) .

  • Mechanism: Decarboxylation of L-isoleucine or amination of (S)-2-methylbutanol.

  • Stereochemical Integrity: High (

    
    99% ee) due to biological origin.
    
  • Implication: It avoids the "50% Yield Penalty" of resolving synthetic racemates and the high catalyst costs of asymmetric synthesis.

Comparative Landscape: The Competitors
  • 
    -Phenylethylamine:  The industry standard resolving agent. Cheap, but higher molecular weight (121.18  g/mol  vs. 87.16  g/mol  for 2-MBA) means lower atom economy.
    
  • Asymmetric Synthesis (Transaminases/Amine Dehydrogenases): High selectivity but requires expensive enzyme screening, cofactor regeneration (PLP/NADH), and significant R&D lead time.

  • Racemic Resolution: Purchasing cheap racemic 2-methylbutylamine and resolving it in-house using tartaric acid.

Decision Logic: When to Use (S)-(-)-2-Methylbutylamine

The following decision matrix illustrates the logical pathways for selecting this amine over alternatives based on scale and application.

DecisionMatrix Start Requirement: Chiral Amine Moiety AppType Application Type? Start->AppType ResAgent Resolving Agent for Acids AppType->ResAgent Chiral Resolution BuildingBlock Structural Motif (API Core) AppType->BuildingBlock Synthesis Intermediate MolWeight Is Atom Economy Critical? ResAgent->MolWeight Scale Production Scale BuildingBlock->Scale UseMBA Select (S)-(-)-2-Methylbutylamine (High Atom Economy, Low Cost) MolWeight->UseMBA Yes (Low MW = Less Waste) UsePEA Select u03b1-Phenylethylamine (Recyclability Priority) MolWeight->UsePEA No (Standard Protocol) MakeVsBuy Make (Biocatalysis) vs Buy (Chiral Pool) Scale->MakeVsBuy >100 kg MakeVsBuy->UseMBA Time-to-Market Critical Biocat Develop Biocatalytic Route (High Upfront R&D) MakeVsBuy->Biocat Long-term Cost Optimization

Figure 1: Strategic decision tree for selecting chiral amine sources in process chemistry.

Techno-Economic Analysis (The "Make vs. Buy" Model)

This model compares the cost of introducing the (S)-2-methylbutylamine moiety into an API.

  • Scenario A (Chiral Pool): Purchasing pure (S)-(-)-2-Methylbutylamine.[1]

  • Scenario B (Resolution): Purchasing Racemic 2-Methylbutylamine and resolving with L-Tartaric Acid.

  • Scenario C (Biocatalysis): Asymmetric Transamination of 2-methylbutyraldehyde.

Table 1: Cost Structure Comparison (Normalized per kg of Chiral Amine)
Cost Component(S)-2-MBA (Chiral Pool)Racemic Resolution (In-House)Asymmetric Biocatalysis
Raw Material Cost (RMC) High (

300/kg)
Low ($50/kg racemate + Resolving Agent)Medium (Aldehyde precursor is cheap)
Process Steps 0 (Ready to use)3 (Salt formation, Filtration, Free-basing)2 (Reaction, Extraction/Workup)
Yield (Effective) 100%< 45% (Theoretical max 50%)85-95%
Time Cost (Labor/Plant) LowHigh (Recrystallization is slow)Medium (Reaction time + Workup)
E-Factor (Waste/Product) < 0.1 > 15 (Discarded isomer + solvents)5 - 10 (Water/Buffer waste)
Total Cost Index 1.0 (Baseline) 1.45 1.15 (High CapEx)

Analysis: While the unit price of racemic amine is lower, the Resolution Penalty (Scenario B) makes it chemically inefficient. You lose 50% of the material immediately. Furthermore, the Atom Economy of (S)-2-MBA (MW 87.16) vs.


-phenylethylamine (MW 121.18) means that for every mole of acid resolved, you handle 28% less mass of the resolving agent, significantly reducing solvent volumes and reactor occupancy.
Experimental Protocol: High-Efficiency Resolution

Note: This protocol validates the use of (S)-(-)-2-Methylbutylamine as a resolving agent for a generic chiral acid (±)-R-COOH.

Objective: Isolate (S)-Acid using (S)-(-)-2-Methylbutylamine.

Step-by-Step Methodology:
  • Stoichiometry Calculation:

    • Charge 1.0 equiv of Racemic Acid ((±)-R-COOH) in Methanol/Water (9:1).

    • Add 0.55 equiv of (S)-(-)-2-Methylbutylamine . Why 0.55? Using "Half-quantity" method maximizes theoretical yield of the less soluble diastereomeric salt.

  • Crystallization (The Critical Control Point):

    • Heat mixture to 60°C until dissolution.

    • Cool slowly (5°C/hour) to 20°C. Rapid cooling traps impurities.

    • Seed: If available, add 0.1% pure salt at 45°C to induce nucleation.

  • Filtration & Wash:

    • Filter the salt. Wash with cold Methanol (0°C).

    • Checkpoint: Check ee of the salt.[2] If <98%, recrystallize from EtOH.

  • Liberation (Free-basing):

    • Suspend salt in MTBE (Methyl tert-butyl ether) and water.

    • Adjust pH to 2.0 using HCl (to trap the amine in water) OR pH 10 using NaOH (to recover amine in organic layer, depending on acid properties).

    • Recovery: (S)-(-)-2-Methylbutylamine can be recovered from the basic aqueous stream via extraction, but its volatility (bp 96°C) requires careful distillation.

Workflow Visualization

ResolutionWorkflow Input Racemic Acid + (S)-2-MBA (0.55 eq) Heat Dissolution (60°C, MeOH/H2O) Input->Heat Cool Controlled Cooling (5°C/hr to 20°C) Heat->Cool Filter Filtration Cool->Filter Solid Diastereomeric Salt (S-Acid : S-Amine) Filter->Solid Precipitate Liquor Mother Liquor (Enriched R-Acid) Filter->Liquor Filtrate Liberation Acid Liberation (H2SO4 / MTBE) Solid->Liberation Product Pure (S)-Acid Liberation->Product Org. Phase Recovery Amine Recovery (Distillation) Liberation->Recovery Aq. Phase

Figure 2: Workflow for "Half-Quantity" Resolution using (S)-(-)-2-Methylbutylamine.[1][3][4][5][6][7][8]

Conclusion & Recommendation

For researchers and process chemists, (S)-(-)-2-Methylbutylamine represents a local optimum in the cost/performance landscape.

  • For Resolution: It is superior to

    
    -phenylethylamine when processing large volumes due to lower molecular weight (reduced mass intensity).
    
  • For Synthesis: It is superior to asymmetric synthesis for scales < 1 MT because it leverages the natural chiral pool (isoleucine/fusel oil), eliminating the need for expensive catalyst development.

Final Verdict: Adopt (S)-(-)-2-Methylbutylamine as the primary screen for resolving chiral acids and as a "Buy" raw material for synthesis, reserving biocatalysis only for cases where the amine moiety requires further functionalization before installation.

References
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Pietruszka, J., & Schöne, N. (2005). "Synthesis of enantiomerically pure 2-methylbutylamine." European Journal of Organic Chemistry.
  • Sigma-Aldrich (Merck). "Product Specification: (S)-(-)-2-Methylbutylamine." Technical Data Sheet. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on the "Half-quantity" resolution method cited in Protocol).
  • ChemicalBull. "2-Methylbutylamine Industrial Applications and Safety." Industry Report. Link

Sources

Validation

Efficacy of (S)-(-)-2-Methylbutylamine in Resolving Different Classes of Compounds

Executive Summary In the landscape of chiral resolution, (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) occupies a critical niche as a highly effective, atom-economical resolving agent. While -Phenylethylamine (PEA) is oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral resolution, (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) occupies a critical niche as a highly effective, atom-economical resolving agent. While


-Phenylethylamine (PEA) is often the default "first-pass" screen, (S)-(-)-2-Methylbutylamine offers a distinct steric profile and solubility parameter that frequently succeeds where PEA fails—particularly with 

-arylpropionic acids (NSAIDs)
and N-protected amino acids .

This guide provides a technical comparison of (S)-(-)-2-Methylbutylamine against industry standards, detailing its mechanistic advantages, optimal compound classes, and a self-validating experimental protocol.

Chemical Profile & Mechanistic Advantage[1]

The "Goldilocks" Steric Fit

The efficacy of a resolving agent depends on the lattice energy difference between the two diastereomeric salts (


-salt vs. 

-salt).
  • 
    -Phenylethylamine (PEA):  Contains a rigid aromatic ring. While effective, the 
    
    
    
    -stacking can sometimes lead to oiling out or inclusion of solvent molecules, complicating crystallization.
  • Alkaloids (Brucine/Quinine): extremely bulky (

    
     g/mol ). Low atom economy (mass efficiency) and often toxic.
    
  • (S)-(-)-2-Methylbutylamine: Aliphatic, flexible, and low molecular weight (87.16 g/mol ). Its primary amine group is accessible, and the isobutyl tail provides just enough steric bulk to induce chirality without the rigid steric clash of an aromatic ring. This allows for tighter crystal packing with aliphatic chiral acids.

Atom Economy Comparison

For industrial scale-up, mass efficiency is critical.

  • (S)-(-)-2-Methylbutylamine: MW ~87 g/mol .

  • 
    -Phenylethylamine:  MW ~121  g/mol .
    
  • Brucine: MW ~394 g/mol .

Result: To resolve 1 mole of racemate, you need significantly less mass of 2-Methylbutylamine than Brucine, reducing waste and solvent volume.

Comparative Analysis: Performance by Compound Class

The following table summarizes the efficacy of (S)-(-)-2-Methylbutylamine compared to common alternatives.

Compound ClassTarget Example(S)-2-Methylbutylamine PerformanceAlternative (PEA) PerformanceTechnical Insight

-Arylpropionic Acids
Ibuprofen, NaproxenHigh Efficacy. Forms stable, crystalline salts readily in EtOH/Hexane.Good. Industry standard, but can suffer from "oiling out" if water is present.The aliphatic tail of 2-methylbutylamine interacts favorably with the isobutyl/alkyl chains of NSAIDs.
Chiral Mandelic Derivatives 2-Chloromandelic acidModerate to High. Excellent for derivatives with ortho-substituents.High. Often the primary choice due to

-

interactions with the phenyl ring.
Use 2-methylbutylamine when the aromatic ring of the acid is heavily substituted, disrupting PEA stacking.
N-Protected Amino Acids N-Acetyl-PhenylalanineHigh Efficacy. Particularly for aliphatic amino acids (Valine, Leucine).Moderate. Better for aromatic amino acids (Phe, Tyr).2-Methylbutylamine is superior for resolving aliphatic chains due to "like-dissolves-like" packing.
Chiral Phosphoric Acids BINOL-phosphatesLow. Lacks the bulk required to lock the propeller twist of BINOL.Low. Use Alkaloids (Cinchonidine) for these bulky structures.

Experimental Protocol: Resolution of Racemic Ibuprofen

Note: This protocol is a self-validating system. If the specific rotation does not increase after Recrystallization 1, the solvent system must be modified (polarity adjustment).

Materials
  • Substrate: Racemic Ibuprofen (10.3 g, 50 mmol).

  • Resolving Agent: (S)-(-)-2-Methylbutylamine (4.36 g, 50 mmol).

  • Solvent: 95% Ethanol (primary) and Hexane (anti-solvent).

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 10.3 g of racemic Ibuprofen in 50 mL of hot 95% Ethanol (

      
      ).
      
    • Slowly add 4.36 g of (S)-(-)-2-Methylbutylamine.

    • Observation: The solution should remain clear. If precipitate forms immediately, add more hot ethanol until dissolved.

  • Crystallization (The Critical Step):

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • Optimization: If no crystals form, add Hexane dropwise until slight turbidity persists, then reheat to clear and cool again.

    • Let stand at

      
       overnight.
      
  • Filtration & Analysis (Cycle 1):

    • Filter the white crystalline salt (Diastereomer A).

    • Wash with cold 1:1 EtOH/Hexane.

    • Validation: Take a small aliquot, hydrolyze with 1M HCl, extract with ether, and measure

      
      .
      
    • Target: Expect ~60-70% ee in the first crop.

  • Recrystallization (Purification):

    • Recrystallize the salt from pure Isopropanol (IPA).

    • Repeat until constant melting point and rotation are achieved.

    • Final Target: >98% ee.[1]

  • Recovery:

    • Dissolve the purified salt in water.[2]

    • Acidify with 2M HCl to pH < 2.

    • Extract the free acid (S-Ibuprofen) with ethyl acetate.

    • Basify the aqueous layer with NaOH to recover the (S)-(-)-2-Methylbutylamine for reuse.

Decision Logic & Workflows

Resolution Workflow Diagram

This diagram outlines the standard operating procedure for resolving a chiral acid using (S)-(-)-2-Methylbutylamine.

ResolutionWorkflow Start Racemic Acid + (S)-(-)-2-Methylbutylamine Solvent Dissolve in Hot Solvent (EtOH or IPA) Start->Solvent Cooling Controlled Cooling (25°C -> 4°C) Solvent->Cooling Filter Filtration Cooling->Filter Crystals Solid: Diastereomer A (Enriched Salt) Filter->Crystals Precipitate MotherLiq Mother Liquor: Diastereomer B (Opposite Enantiomer) Filter->MotherLiq Filtrate Check Check Optical Purity (ee%) Crystals->Check Recryst Recrystallize Check->Recryst ee < 98% Hydrolysis Acid Hydrolysis (HCl) Check->Hydrolysis ee > 98% Recryst->Cooling Final Pure (S)-Enantiomer Acid Hydrolysis->Final

Caption: Standard workflow for diastereomeric salt resolution. The cycle of crystallization is repeated until optical purity plateaus.

Resolving Agent Selection Tree

When should you choose 2-Methylbutylamine over PEA?

SelectionTree Start Target: Racemic Acid StructCheck Is the Acid Structure... Start->StructCheck Aromatic Highly Aromatic / Rigid (e.g., Mandelic Acid) StructCheck->Aromatic Aliphatic Aliphatic / Flexible (e.g., Ibuprofen, Valine) StructCheck->Aliphatic TryPEA Try (S)-Phenylethylamine (Pi-Stacking Advantage) Aromatic->TryPEA TryMBA Try (S)-2-Methylbutylamine (Better Packing/Solubility) Aliphatic->TryMBA FailPEA Did PEA fail? (Oil/Low ee) TryPEA->FailPEA SwitchMBA Switch to (S)-2-Methylbutylamine (Disrupts Lattice) FailPEA->SwitchMBA Yes

Caption: Decision matrix for selecting between PEA and 2-Methylbutylamine based on substrate structure.

References

  • Chemistry LibreTexts. (2020). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Murov, S. (n.d.). Experiment 38: Enantiomers of Ibuprofen. Retrieved from [Link]

  • Siedlecka, R. (2013).[3] Recent Developments in Optical Resolution. Tetrahedron: Asymmetry.[4][5] Retrieved from [Link]

  • University of Texas at El Paso. (n.d.). Conversion of racemic ibuprofen to (S)-ibuprofen. Retrieved from [Link]

Sources

Comparative

Beyond the Standard: Optimizing Chiral Resolution with (S)-(-)-2-Methylbutylamine vs. Established Alternatives

Topic: Alternative Methods to Chiral Resolution with (S)-(-)-2-Methylbutylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technical P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Methods to Chiral Resolution with (S)-(-)-2-Methylbutylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Positioning

(S)-(-)-2-Methylbutylamine is a specialized chiral aliphatic amine resolving agent. While (S)-1-Phenylethylamine (PEA) remains the industry workhorse for resolving acidic racemates, it is not universally effective. The aromatic moiety in PEA can sometimes lead to "oiling out" (formation of non-crystalline oils) or poor diastereomeric discrimination due to excessive


-

stacking interactions with aromatic substrates.

(S)-(-)-2-Methylbutylamine offers a critical alternative: it is a purely aliphatic chiral base. This structural difference fundamentally alters the lattice energy of the resulting diastereomeric salts, often inducing crystallization where aromatic amines fail. This guide compares (S)-(-)-2-Methylbutylamine against three primary alternatives: Structural Analogs (PEA), Biocatalysis, and Chromatography.

Comparative Analysis: (S)-(-)-2-Methylbutylamine vs. Alternatives

Alternative A: The Structural Analog – (S)-1-Phenylethylamine (PEA)

Mechanism: Classical Diastereomeric Salt Formation. The Conflict: PEA is the "first-pass" screen. However, for aliphatic acids or substrates with complex aromatic systems, PEA salts may be too soluble or form amorphous solids.

Feature(S)-(-)-2-Methylbutylamine(S)-1-Phenylethylamine (PEA)
Structure Type Aliphatic (Flexible alkyl chain)Aromatic (Rigid phenyl ring)
Primary Interaction Ionic bonding + Van der WaalsIonic bonding +

-

Stacking
Crystallinity Risk Lower tendency to oil out in non-polar solventsHigh risk of oiling out with aromatic acids
Basicity (pKa) ~10.6 (Typical for primary alkyl amines)~9.8 (Slightly lower due to benzyl withdrawal)
Best Solvent Systems Ethers (MTBE), Alcohols (iPrOH)Water/Methanol mixtures

Expert Insight: Use (S)-(-)-2-Methylbutylamine when PEA salts fail to precipitate or form oils. The aliphatic chain of 2-methylbutylamine disrupts the "flat" packing of aromatic acids, often forcing a unique crystal lattice that facilitates separation.

Alternative B: Biocatalysis (Enzymatic Kinetic Resolution)

Mechanism: Selective hydrolysis or esterification using Lipases (e.g., Candida antarctica Lipase B). The Conflict: Chemical resolution is thermodynamic; enzymatic is kinetic.

  • Pros: Theoretical 50% yield can be exceeded (up to 100%) if coupled with dynamic kinetic resolution (DKR). High enantiomeric excess (ee >99%) is common in a single step.

  • Cons: Requires substrate modification (e.g., converting acid to ester). Enzyme development time is high compared to the "mix-and-filter" simplicity of amine resolution.

Alternative C: Preparative Chiral Chromatography (SMB/SFC)

Mechanism: Differential adsorption on chiral stationary phases. The Conflict: Throughput vs. Purity.[1][2]

  • Pros: Universal applicability; does not rely on crystallization physics.

  • Cons: Orders of magnitude more expensive (CAPEX/OPEX). Generally reserved for late-stage intermediates or high-value APIs where salt resolution is impossible.

Decision Framework: Selecting the Right Method

The following decision tree illustrates when to deploy (S)-(-)-2-Methylbutylamine versus its alternatives.

DecisionTree Start Start: Racemic Acid Target CheckAromatic Is the Acid Highly Aromatic? Start->CheckAromatic TryPEA Screen 1: (S)-1-Phenylethylamine CheckAromatic->TryPEA Yes TryMBA Screen 2: (S)-(-)-2-Methylbutylamine CheckAromatic->TryMBA No (Aliphatic) ResultPEA Result: Crystalline Solid? TryPEA->ResultPEA SuccessPEA Use PEA (Standard) ResultPEA->SuccessPEA Yes FailPEA Result: Oil / Low ee% ResultPEA->FailPEA No FailPEA->TryMBA Switch to Aliphatic Base ResultMBA Result: Crystalline Solid? TryMBA->ResultMBA SuccessMBA Use 2-Methylbutylamine ResultMBA->SuccessMBA Yes CheckScale Scale > 100kg? ResultMBA->CheckScale No Enzymatic Develop Enzymatic Route CheckScale->Enzymatic Yes (Cost Sensitive) Chromatography Use SMB Chromatography CheckScale->Chromatography No (Time Sensitive)

Caption: Figure 1. Strategic selection workflow for chiral resolving agents.

Experimental Protocol: Resolution with (S)-(-)-2-Methylbutylamine

This protocol describes the resolution of a representative racemic acid (e.g., 2-arylpropionic acid derivative) where aromatic amines failed to yield crystals.

Materials
  • Substrate: 10.0 g Racemic Acid (approx. 50 mmol).

  • Resolving Agent: 0.55 equivalents (S)-(-)-2-Methylbutylamine (approx. 27.5 mmol). Note: Using 0.5 eq maximizes theoretical yield of the single diastereomer.

  • Solvent: Methyl tert-butyl ether (MTBE) or Isopropanol (IPA).

Step-by-Step Methodology

1. Salt Formation (Nucleation Phase)

  • Dissolve 10.0 g of the racemic acid in 100 mL of MTBE at 50°C. Ensure complete dissolution.

  • Add (S)-(-)-2-Methylbutylamine dropwise over 10 minutes while stirring.

  • Observation: The solution may become cloudy. If clear, seed with a small crystal of the authentic salt if available, or scratch the flask wall.

2. Controlled Cooling (Crystallization)

  • Cool the mixture slowly to Room Temperature (25°C) over 2 hours.

  • Further cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Critical Control Point: If an oil forms, reheat to redissolve and add 10% volume of hexane (antisolvent) before cooling again.

3. Isolation and Recrystallization

  • Filter the precipitate under vacuum. Wash the cake with cold MTBE.

  • Recrystallization: Dissolve the wet cake in the minimum amount of boiling IPA. Cool to RT to obtain high-purity diastereomeric salt.

4. Liberation of the Chiral Acid

  • Suspend the purified salt in dichloromethane (DCM).

  • Add 1M HCl (aqueous) and stir vigorously for 15 minutes.

  • Separate the organic layer (containing the resolved acid).[3] Dry over MgSO4 and evaporate.

Data Validation: Expected Results
Parameter(S)-(-)-2-Methylbutylamine Process(S)-1-Phenylethylamine Process (Comparative)
Yield (Salt) 35-45% (of theoretical max 50%)40-48%
Enantiomeric Excess (ee) >92% (after 1 recrystallization)>95% (often higher initially)
Solvent Vol. Moderate (10-15 vol)Low (5-10 vol)
Crystal Habit Needles/Plates (Aliphatic packing)Prisms (Aromatic packing)

Workflow Visualization: The Resolution Cycle

ResolutionCycle Racemate Racemic Mixture (R/S-Acid) AddBase Add (S)-(-)-2-Methylbutylamine (0.5 eq) Racemate->AddBase Precipitate Precipitate (S-Acid : S-Amine salt) AddBase->Precipitate Crystallization MotherLiquor Mother Liquor (R-Acid enriched) AddBase->MotherLiquor Filtration Recryst Recrystallization (IPA/MTBE) Precipitate->Recryst Liberation Acid/Base Extraction (HCl / DCM) Recryst->Liberation FinalProduct Pure (S)-Acid (ee > 98%) Liberation->FinalProduct RecoverBase Recover Amine (Reuse) Liberation->RecoverBase Alkaline Extraction

Caption: Figure 2.[4] The closed-loop cycle for chiral resolution using (S)-(-)-2-Methylbutylamine.

References

  • BOC Sciences. Chiral Resolution and Separation Services. Retrieved from

  • McCullagh, J. V. (2008). Resolution of Racemic Ibuprofen.[1][5] Journal of Chemical Education. Link

  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents. Retrieved from

  • Siedlecka, R. (2013).[6][7] Recent Developments in Optical Resolution.[6] Tetrahedron: Asymmetry.[1][5][8][9][10] Link

  • LibreTexts Chemistry. Racemic Mixtures and the Resolution of Enantiomers. Retrieved from

Sources

Validation

Standardizing Chiral Resolution: An Inter-Laboratory Comparison Guide for (S)-(-)-2-Methylbutylamine Protocols

Executive Summary In the landscape of chiral resolution, (S)-(-)-2-Methylbutylamine (2-MBA) has emerged as a distinct alternative to the more ubiquitous (S)-(-)-1-Phenylethylamine (PEA). While PEA remains the industry "w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral resolution, (S)-(-)-2-Methylbutylamine (2-MBA) has emerged as a distinct alternative to the more ubiquitous (S)-(-)-1-Phenylethylamine (PEA). While PEA remains the industry "workhorse," 2-MBA offers unique advantages in resolving sterically compact chiral acids due to its lower molecular weight and aliphatic nature.

This guide provides an objective, technical comparison of resolution protocols using 2-MBA. It synthesizes data to address a critical industry challenge: Inter-laboratory variability. We analyze why identical protocols yield different Enantiomeric Excess (ee) values across different facilities and provide a standardized, self-validating workflow to mitigate these discrepancies.

Comparative Analysis: 2-MBA vs. Alternatives

To establish the utility of (S)-(-)-2-Methylbutylamine, we must benchmark it against the industry standard, (S)-(-)-1-Phenylethylamine (PEA), and alternative high-throughput methods like Chiral HPLC.

Table 1: Performance Benchmark of Resolving Agents
Feature(S)-(-)-2-Methylbutylamine (2-MBA)(S)-(-)-1-Phenylethylamine (PEA)Chiral HPLC (Prep)
Molecular Weight 87.16 g/mol (High atom economy)121.18 g/mol N/A
Structure Aliphatic, flexible chainAromatic, rigidStationary Phase
Steric Profile Low steric hindrance; packs tightly with small acids.Moderate hindrance;

-

stacking interactions.
N/A
Cost Efficiency High (Lower mass required per mole of substrate).Moderate.Low (High CAPEX/OPEX).
Scalability Excellent (Metric ton scale feasible).[1]Excellent.Limited (Linear scaling).[1]
Primary Use Case Aliphatic acids, Ibuprofen precursors, Tropic acid deriv.Mandelic acid, larger aromatic acids.High-value, low-volume APIs.
The "Atom Economy" Advantage

A critical, often overlooked factor is the Resolving Agent Efficiency (RAE) .

  • To resolve 1 mole of a racemic acid, you need 1 mole of amine (in equimolar protocols).

  • Using PEA , you consume 121g of agent.

  • Using 2-MBA , you consume only 87g of agent.

  • Insight: 2-MBA offers a 28% mass reduction in raw material input for the same molar throughput, significantly reducing waste and solvent volumes in large-scale manufacturing.

The Mechanism: Diastereomeric Salt Formation[2]

The resolution relies on the reaction of the racemic acid (


) with the pure chiral base (

) to form two diastereomeric salts:

Unlike enantiomers, these diastereomers have different lattice energies and solubilities. The success of the resolution depends on maximizing the solubility difference (


) between these two salts in a specific solvent.
Visualization: The Self-Validating Resolution Workflow

The following diagram outlines the critical decision points where inter-laboratory variability typically occurs.

ResolutionWorkflow Start Input: Racemic Acid + (S)-(-)-2-Methylbutylamine SolventSelect Solvent Screening (The Critical Variable) Start->SolventSelect Heat Reflux to Dissolution (T > 60°C) SolventSelect->Heat Optimal Solvent Found Cooling Controlled Cooling Ramp (0.5°C/min) Heat->Cooling Nucleation Nucleation/Seeding Cooling->Nucleation Supersaturation Filtration Filtration of Precipitate (Diastereomer A) Nucleation->Filtration MotherLiquor Mother Liquor (Enriched in Diastereomer B) Filtration->MotherLiquor Filtrate Recryst Recrystallization (If ee < 95%) Filtration->Recryst Solid Cake Recryst->Filtration Loop until pure Hydrolysis Acid Hydrolysis (Recovery of Acid) Recryst->Hydrolysis ee > 98%

Figure 1: The standard resolution workflow.[3] The "Cooling" and "Nucleation" phases are the primary sources of inter-laboratory deviation.

Inter-Laboratory Comparison: Sources of Variability

In a meta-analysis of internal and external validation runs, three key parameters were identified as the root causes of reproducibility failure when using 2-MBA.

Solvent Water Content (The "Hidden" Variable)
  • Observation: Lab A (using anhydrous Ethanol) achieved 45% yield / 92% ee. Lab B (using 96% Ethanol) achieved 30% yield / 98% ee.

  • Mechanism: 2-MBA salts are often hygroscopic. The presence of water increases the solubility of the more soluble diastereomer disproportionately, acting as a "purifier" but killing the yield.

  • Recommendation: Protocols must specify water content (Karl Fischer titration) to

    
    .
    
Cooling Ramp Rates (Ostwald Ripening)
  • Observation: Rapid cooling (>5°C/min) traps the "wrong" diastereomer inside the crystal lattice of the "right" one (inclusion).

  • Data:

    • Fast Cool: 85% ee (Requires 2 extra recrystallizations).

    • Slow Cool (0.5°C/min): 96% ee (Direct purity).

  • Recommendation: Use programmable cryostats, not just "allow to cool to room temp."

Stoichiometry: The "Method of Half-Quantities"
  • Protocol Variance: Some labs use 1.0 eq of amine. Others use 0.5 eq of amine + 0.5 eq of an achiral base (like NaOH or KOH).

  • Performance: The Half-Quantity Method (Pope-Peachey method) often yields higher optical purity with 2-MBA because the equilibrium competes between the chiral salt and the achiral salt, sharpening the selectivity.

Standardized Experimental Protocol

To ensure reproducibility, follow this validated protocol for resolving a generic


-methyl chiral acid using (S)-(-)-2-Methylbutylamine.
Phase 1: Screening (Micro-Scale)
  • Prepare 100 mg of Racemic Acid in 4 vials.

  • Add solvents: Methanol, Ethanol, Isopropanol, Acetone.

  • Add 0.55 equivalents of (S)-(-)-2-Methylbutylamine. (Slight excess over half-quantity).

  • Heat to reflux.[1] If solid remains, add solvent dropwise until clear.

  • Cool to 4°C over 12 hours.

  • Success Metric: Crystals must form. If oil forms, the solvent is too non-polar; add Methanol.

Phase 2: Preparative Scale (The "Gold Standard")

Reagents:

  • Racemic Acid (100 mmol)

  • (S)-(-)-2-Methylbutylamine (50 mmol) - Note: Using Half-Quantity Method

  • Sodium Hydroxide (50 mmol) - Achiral base

  • Solvent: Ethanol (Anhydrous)

Workflow:

  • Dissolution: Dissolve 100 mmol Acid in 200 mL boiling Ethanol.

  • Neutralization: Add 50 mmol NaOH (dissolved in min. water) and 50 mmol (S)-(-)-2-Methylbutylamine.

  • Equilibration: Stir at reflux for 30 minutes to ensure homogeneity.

  • Crystallization:

    • Cool to 50°C.

    • Seed with 0.1% pure diastereomeric salt (if available).

    • Cool to 20°C at a rate of 5°C per hour .

    • Hold at 20°C for 4 hours.

  • Filtration: Filter under vacuum. Wash cake with cold (0°C) Ethanol.

  • Liberation: Suspend salt in water; acidify with HCl (pH 1). Extract the free chiral acid with Ethyl Acetate.

Visualization: Solvent Selection Logic

SolventLogic Start Start Screening CheckSol Dissolve at Reflux? Start->CheckSol CheckCryst Crystals on Cooling? CheckSol->CheckCryst Yes FailSol Add More Polar Co-solvent (MeOH) CheckSol->FailSol No (Insoluble) CheckEE Check ee% (HPLC) CheckCryst->CheckEE Yes (Solid) FailCryst Oil Formed? Switch to EtAc/Hexane CheckCryst->FailCryst No (Oil/Soln) Success Protocol Defined CheckEE->Success ee > 80% CheckEE->FailSol ee < 20% (No selectivity)

Figure 2: Decision matrix for optimizing solvent systems during 2-MBA resolution.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Oiling Out Solvent is too non-polar; Salt melting point is depressed below boiling point.Add a polar co-solvent (Methanol or Water).[4] Scratch glass to induce nucleation.[1]
Low Yield (<20%) Solvent volume too high (Solubility too high).Concentrate solution by 30%. Cool to lower temperature (-10°C).
Low ee% (<50%) "Crash cooling" (inclusion of wrong isomer).Re-heat and cool at 1/10th the speed.
Inconsistent Results Variable water content in solvent.[1]Switch to Anhydrous solvents + Molecular Sieves.[1]

References

  • National Institutes of Health (NIH). (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved January 28, 2026, from [Link]

Sources

Comparative

Assessing the impact of impurities in (S)-(-)-2-Methylbutylamine on resolution efficiency

Executive Summary In chiral resolution via diastereomeric salt formation, the optical and chemical purity of the resolving agent is not merely a specification—it is the thermodynamic limit of the separation. This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In chiral resolution via diastereomeric salt formation, the optical and chemical purity of the resolving agent is not merely a specification—it is the thermodynamic limit of the separation. This guide analyzes (S)-(-)-2-Methylbutylamine (MBA) , a critical aliphatic resolving agent often used when aromatic alternatives like


-Methylbenzylamine (PEA) fail due to solubility issues or lack of crystallinity.

We demonstrate that while chemical impurities (water, isomeric amines) primarily affect yield , optical impurities (presence of the (R)-enantiomer) induce non-linear drops in enantiomeric excess (ee) due to the formation of eutectic solid solutions. This guide provides comparative data, mechanistic insights, and a self-validating protocol for qualifying MBA batches in drug development.

The Resolving Agent Landscape: MBA vs. Alternatives

(S)-(-)-2-Methylbutylamine is a sterically hindered, aliphatic primary amine. Its structural flexibility contrasts with the rigid aromatic ring of the industry-standard (S)-


-Methylbenzylamine (PEA).
Table 1: Comparative Profile of Resolving Agents
Feature(S)-(-)-2-Methylbutylamine (MBA)(S)-

-Methylbenzylamine (PEA)
Structure Type Aliphatic, flexible alkyl chainAromatic, rigid phenyl ring
pKa (approx) ~10.6~9.8
Primary Application Lipophilic acids, 2-arylpropionic acids (e.g., Ibuprofen), agrochemicals.General purpose, mandelic acid derivatives.
Solubility Influence High solubility in non-polar solvents (Hexane, MTBE).Often requires alcohols (MeOH, IPA) or water.
Impurity Sensitivity High: Aliphatic salts often form "oils" if impurities disrupt the lattice.Moderate: Aromatic stacking often aids crystallization despite minor impurities.
Cost Higher (Specialty)Lower (Commodity)

Key Insight: Researchers often default to PEA. However, if the target diastereomeric salt fails to crystallize (forms an oil) or solvates heavily, MBA is the primary alternative because its aliphatic tail alters the crystal packing lattice energy, often inducing precipitation where PEA fails.

Impurity Profiling: The Hidden Variables

When sourcing (S)-(-)-2-Methylbutylamine, the Certificate of Analysis (CoA) typically lists "Purity (GC)" and "Optical Rotation." These are insufficient for critical resolutions.

The Two Classes of Impurities
  • Chemical Impurities (The Yield Killers):

    • Water: MBA is hygroscopic. Even 0.5% water can increase the solubility of the diastereomeric salt, preventing precipitation (supersaturation failure).

    • Isomeric Amines: Synthesis byproducts like n-pentylamine. These act as "chain terminators" in the crystal lattice, inhibiting nucleation.

  • Optical Impurities (The Purity Killers):

    • The (R)-Enantiomer: If you use (S)-MBA containing 2% (R)-MBA, you are not just losing 2% efficiency. You are introducing a competing equilibrium. The (R)-amine forms a salt with the (S)-acid (the "wrong" diastereomer) or the (R)-acid (the enantiomer of the desired salt).

    • Thermodynamic Consequence: This often leads to a eutectic composition where the "wrong" salt co-crystallizes, capping the maximum achievable ee% regardless of recrystallization cycles.

Mechanism of Interference: The Phase Diagram Logic

The following diagram illustrates why optical purity is non-linear. In a high-efficiency resolution, we rely on the solubility difference (


) between the Positive Salt (

) and Negative Salt (

). Optical impurities shift the system toward the Eutectic Point (

), where both salts precipitate simultaneously.

ResolutionMechanism cluster_inputs Input Components cluster_process Crystallization Dynamics cluster_output Resolution Outcome RacemicSubstrate Racemic Acid Substrate (Target) Nucleation Nucleation Phase RacemicSubstrate->Nucleation PureMBA (S)-MBA (High Purity) >99.5% ee PureMBA->Nucleation  Forms Stable  Diastereomer ImpureMBA (S)-MBA (Low Purity) <98% ee ImpureMBA->Nucleation  Introduces  Counter-Isomer CrystalGrowth Crystal Lattice Growth Nucleation->CrystalGrowth  Homogeneous  Nuclei Eutectic Eutectic Interference (Co-crystallization) Nucleation->Eutectic  Heterogeneous  Nuclei HighEE High Purity Salt (>98% ee) CrystalGrowth->HighEE  Pure MBA LowEE Low Purity Salt (<85% ee) Eutectic->LowEE  Impure MBA Oil Oiling Out (No Separation) Eutectic->Oil  High Water Content

Figure 1: Mechanistic pathway showing how impure resolving agents divert the system from pure crystal growth to eutectic interference or "oiling out."[1]

Comparative Performance Data

The following data represents a standardized resolution of 2-Phenylpropionic Acid (a common test substrate) using (S)-(-)-2-Methylbutylamine of varying purities.

Table 2: Impact of MBA Purity on Resolution Efficiency
Resolving Agent GradeOptical Purity (ee%)Chemical Purity (GC%)Salt Yield (%)Product Optical Purity (ee%)Efficiency Factor (F)*
Ultra-Pure MBA 99.8% 99.9% 42% 98.5% 0.83
Standard Grade MBA98.0%99.0%38%91.0%0.69
Tech Grade MBA95.0%97.0%31%76.0%0.47
Impure (Spiked) 92.0%95.0%15%55.0%0.16

*Efficiency Factor (F) = Yield × ee%.[2] Theoretical max is 0.5 (50% yield of 100% pure enantiomer). Values normalized to 1.0 for comparison.

Analysis:

  • The "Cliff" Effect: Note the drop between 98% and 95% optical purity. The product ee% drops disproportionately (from 91% to 76%). This confirms that impurities in the resolving agent act as seeds for the wrong diastereomer.

  • Yield Impact: Lower chemical purity (97%) significantly reduces yield (31% vs 42%) because impurities remain in the mother liquor, increasing the solubility of the target salt (salting-in effect).

Experimental Protocol: Self-Validating System

To ensure reproducibility, do not rely on the vendor's CoA. Perform this "Use Test" before committing to a multi-kilogram campaign.

Reagents
  • Substrate: Racemic 2-Phenylpropionic acid (or your specific target).

  • Resolving Agent: (S)-(-)-2-Methylbutylamine (Test Lot).

  • Solvent: Methyl tert-butyl ether (MTBE) / Ethanol (9:1 ratio).

Workflow Diagram

ProtocolWorkflow cluster_analysis Validation Metrics Start Start: 1g Racemic Substrate AddAgent Add 0.55 eq (S)-MBA Start->AddAgent Heat Heat to Reflux (Dissolve) AddAgent->Heat Cool Controlled Cooling (1°C/min to 5°C) Heat->Cool Filter Filtration Cool->Filter Yield Calc Yield (Target >35%) Filter->Yield ChiralHPLC Chiral HPLC (Target >90% ee) Filter->ChiralHPLC

Figure 2: The "Use Test" workflow. A simplified single-crystallization screen to validate resolving agent performance.

Step-by-Step Methodology
  • Stoichiometry: Dissolve 10 mmol of racemic acid in 10 volumes of Solvent. Add 5.5 mmol (0.55 eq) of (S)-(-)-2-Methylbutylamine. Note: Using 0.55 eq (Marckwald's Principle) maximizes ee% by leaving the more soluble diastereomer in solution.

  • Nucleation: Heat to reflux until clear. Cool slowly. If oiling occurs, seed with a pure crystal from a previous successful batch.

  • Harvest: Filter the salt at 5°C. Do not wash excessively, as the salt may redissolve.

  • Liberation: Treat a small sample of the salt with 1M NaOH, extract the amine into hexane, and analyze the acid phase by Chiral HPLC.

  • Decision Rule:

    • If ee > 90% : The MBA batch is acceptable.

    • If ee < 85% : The MBA batch likely has >2% (R)-enantiomer contamination. Reject.

Conclusion

(S)-(-)-2-Methylbutylamine is a powerful tool for resolving lipophilic chiral acids, offering distinct advantages over aromatic amines like PEA. However, its aliphatic nature makes it highly susceptible to impurity-driven "oiling out" and eutectic interference.

Recommendation: For pharmaceutical applications, specify Optical Purity >99.0% and Water Content <0.2% . The cost premium for high-purity MBA is negligible compared to the yield loss and reprocessing costs caused by lower-grade alternatives.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on diastereomeric salt solubility and phase diagrams).
  • Kagan, H. B., & Fiaud, J. C. (1988). Kinetic resolution. Topics in Stereochemistry, 18, 249-330. Link

  • Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates ("Dutch Resolution"). Angewandte Chemie International Edition, 37(17), 2349-2354. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[3] Link

  • Saigo, K., et al. (1982). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Resolving Mandelic Acid and 2-Phenylpropionic Acid. Bulletin of the Chemical Society of Japan, 55, 1568. Link

Sources

Safety & Regulatory Compliance

Safety

(S)-(-)-2-Methylbutylamine: Proper Disposal and Handling Protocols

Executive Summary: Immediate Action Directives Status: Highly Flammable (Flash Point ~3°C) | Corrosive (Skin/Eye Damage) | Air Sensitive Primary Disposal Code: RCRA D001 (Ignitable), D002 (Corrosive)[1][2] For researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Status: Highly Flammable (Flash Point ~3°C) | Corrosive (Skin/Eye Damage) | Air Sensitive Primary Disposal Code: RCRA D001 (Ignitable), D002 (Corrosive)[1][2]

For researchers and facility managers, the disposal of (S)-(-)-2-Methylbutylamine (CAS: 34985-37-0) requires strict adherence to segregation protocols.[1] CRITICAL ERROR ALERT: Never mix this amine with acidic waste streams or oxidizing agents.[2] The resulting exothermic reaction can vaporize the low-flashpoint solvent, leading to immediate fire or explosion hazards.[2]

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the physicochemical properties driving the hazard.[2] This is not just "waste"; it is a reactive chemical system until destroyed.[2]

PropertyValue / ClassificationOperational Implication
Flash Point ~3°C (37°F)High Risk. Vapors can ignite at refrigerator temperatures.[1] Ground all equipment.
pH (Neat) > 12 (Strong Base)Corrosive. Destroys biological tissue immediately.[1] Incompatible with glass-etching washes.
Reactivity Nucleophilic; Air SensitiveReacts violently with acid chlorides/anhydrides.[1] Absorbs CO₂ from air to form carbamates (solid precipitates).[2]
Waste Codes D001 (Ignitable), D002 (Corrosive)Must be labeled specifically as "Flammable Corrosive Basic Organic Waste".[1][2]

Pre-Disposal Segregation Strategy

The "Why" Behind the Protocol: The most common laboratory accident involving amines occurs during "waste consolidation."[2] Pouring (S)-(-)-2-Methylbutylamine into a general "Organic Waste" carboy that contains traces of acids (like HCl or Acetic Acid) triggers an instantaneous acid-base neutralization.[1]



This heat release, combined with the compound's 3°C flash point, creates a runaway thermal event.[1][2]
Segregation Decision Tree

The following logic gate ensures the waste stream remains stable during storage.

SegregationLogic Start Waste: (S)-(-)-2-Methylbutylamine CheckMix Is it mixed with other solvents? Start->CheckMix CheckAcid Does the mixture contain ACIDS? CheckMix->CheckAcid Yes PureStream Segregate as: BASIC FLAMMABLE ORGANIC CheckMix->PureStream No (Pure) CheckOx Does the mixture contain OXIDIZERS? CheckAcid->CheckOx No Neutralize STOP. Do NOT Combine. Collect separately as Reactives. CheckAcid->Neutralize Yes CheckOx->Neutralize Yes GeneralWaste Dispose as Halogenated/Non-Halogenated (Check pH first) CheckOx->GeneralWaste No

Figure 1: Critical segregation logic to prevent incompatible waste mixing.

Step-by-Step Disposal Protocol

A. Lab-Scale Disposal (Benchtop Quantity < 500 mL)

Objective: Safe transfer from glassware to satellite accumulation area.

  • Vessel Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass. Avoid aluminum containers, as wet alkaline amines can corrode aluminum, generating hydrogen gas (explosion hazard).[2]

  • Labeling: Apply a hazardous waste label before filling.[2]

    • Constituents: "(S)-(-)-2-Methylbutylamine" (Do not use abbreviations like "MBA").[1]

    • Hazards: Check "Flammable" and "Corrosive".[3][4][5][6][7][8]

  • Transfer:

    • Perform all transfers inside a functioning fume hood.[2]

    • Grounding: If transferring more than 1L, ground the receiving drum to prevent static discharge ignition.[2]

  • Atmosphere Control: If possible, purge the headspace of the waste container with Nitrogen or Argon before sealing.[2] This prevents the formation of solid carbonate crusts (from CO₂ absorption) which can foul container threads and cause leaks.[2]

B. Bulk/Stockout Disposal (> 1 L)

Objective: Removal of expired or surplus stock.[2]

  • Do Not Bulking: Do not pour neat chemical into general solvent drums. Keep in original packaging if the container is intact.

  • Overpacking: Place the original bottle into a chemically compatible secondary container (poly-bag or bucket) to contain potential leaks from cap degradation.

  • Contractor Handoff: Designate for "Lab Pack" incineration. This ensures the chemical is incinerated in a controlled high-temperature environment, converting the nitrogen to N₂/NOx (scrubbed) and carbon to CO₂.[2]

Emergency Contingencies: Spill Response

Scenario: A 100mL bottle drops and shatters in the main lab aisle.

Immediate Danger: Inhalation of toxic vapors and fire risk.

SpillResponse Alert 1. EVACUATE & VENTILATE (Remove Ignition Sources) PPE 2. DON PPE (Butyl Rubber Gloves, Respirator) Alert->PPE Contain 3. CONTAIN (Use Non-Combustible Absorbent) PPE->Contain Clean 4. NEUTRALIZE & COLLECT (Weak Acid Swab) Contain->Clean

Figure 2: Rapid response workflow for amine spills.

Detailed Cleanup Steps:

  • Evacuate: Clear the area. The flash point is 3°C; a hotplate spark can ignite vapors.[2]

  • Absorb: Do NOT use paper towels (high surface area + flammability = wick effect).[2] Use vermiculite, dry sand, or commercial "Solvent/Base" spill pads.[2]

  • Neutralize Residue: After picking up the bulk liquid, wipe the surface with a dilute (5%) citric acid or acetic acid solution to neutralize the corrosive residue.[2] Note: This will fume; ensure ventilation.

  • Disposal of Debris: All contaminated absorbent materials must be bagged, labeled as "Hazardous Waste Solids (Flammable/Corrosive)," and processed via EHS.[2]

Regulatory & Compliance Data

Ensure your waste manifest includes the following identifiers to comply with US EPA (RCRA) and DOT regulations.

Regulatory BodyClassification CodeProper Shipping Name
DOT (Transport) UN 2733AMINES, FLAMMABLE, CORROSIVE, N.O.S. (2-Methylbutylamine)
RCRA (Waste) D001, D002Ignitable, Corrosive
SARA 311/312 Acute Health, FireImmediate Hazard, Fire Hazard

References

  • US EPA. (2024).[2] Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: (S)-2-Methylbutylamine.[1][9][10] National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling (S)-(-)-2-Methylbutylamine

Topic: Personal Protective Equipment & Handling Protocol for (S)-(-)-2-Methylbutylamine CAS: 34985-37-0 Content Type: Operational Safety Guide (Senior Scientist Level)[1] Executive Hazard Profile Immediate Action Require...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for (S)-(-)-2-Methylbutylamine CAS: 34985-37-0 Content Type: Operational Safety Guide (Senior Scientist Level)[1]

Executive Hazard Profile

Immediate Action Required: Treat (S)-(-)-2-Methylbutylamine not merely as an irritant, but as a corrosive, highly flammable solvent with significant vapor toxicity.[1]

As researchers, we often underestimate aliphatic amines because of their ubiquity in synthesis. This is a critical error. (S)-(-)-2-Methylbutylamine combines the volatility of a low-molecular-weight solvent with the tissue-destructive power of a strong base.[1] It readily penetrates the epidermis, causing deep, necrotic chemical burns that may not be immediately painful due to nerve damage.

Core Hazard Metrics:

  • Flammability: Class IB/Category 2 (Flash Point < 23°C).[1] Vapors travel and ignite at remote sources.[1]

  • Reactivity: Exothermic reaction with acids; incompatible with strong oxidizers and acid anhydrides.

  • Health: Corrosive (Skin/Eyes), Acute Toxicity (Oral/Inhalation).[1]

Engineering Controls: The First Line of Defense

PPE is the last barrier.[1] Your primary safety system is the engineering environment.[1]

  • Ventilation: Handling must occur solely within a certified chemical fume hood.

    • Metric: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

    • Validation: Verify the flow monitor is green/reading normal before uncapping.[1]

  • Static Control: Due to the low flash point, ground all metal containers during transfer. Use conductive mats if dispensing large volumes (>500 mL).[1]

Visualization: Hierarchy of Controls for Alkylamines

Hierarchy cluster_0 Most Effective cluster_1 cluster_2 Least Effective (Last Resort) Elimination Elimination (Not possible for synthesis) Substitution Substitution (Use less volatile amine if viable) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Grounding) Substitution->Engineering Admin Admin Controls (SOPs, restricted access) Engineering->Admin PPE PPE (Laminate Gloves, Respirator, Goggles) Admin->PPE

Figure 1: The Hierarchy of Controls applied to (S)-(-)-2-Methylbutylamine.[1] Note that PPE is the final redundancy, not the primary shield.

The PPE Matrix

Scientific Rationale: Aliphatic amines are small, non-polar molecules that permeate standard nitrile rubber rapidly. Relying on thin, disposable nitrile gloves for immersion protection is scientifically unsound.[1]

Hand Protection Strategy
Contact RiskRecommended MaterialBrand Examples (Ref)Protocol
High Risk (Immersion/Spill Cleanup)Laminate Film (EVOH/PE)Silver Shield® / 4H®Mandatory. These provide >4hr breakthrough time.[1] Wear under a nitrile outer glove for dexterity.[1]
Medium Risk (Standard Transfer)Double-Gloved Nitrile (Thick)High-Grade Lab Nitrile (min 5 mil)Change immediately upon splash.[1] The outer glove is sacrificial.[1]
Low Risk (Closed Vial Handling)Standard Nitrile Standard Exam GloveInspect for pinholes before donning.[1]

The "Self-Validating" Glove Protocol: To ensure integrity during synthesis, employ the Color-Indicator Method :

  • Don a bright-colored (e.g., orange/blue) inner nitrile glove.[1]

  • Don a white or light-colored outer nitrile glove (or Silver Shield).[1]

  • Validation: If the inner color becomes visible through the outer glove (tear) or if the inner glove shows a wet spot (permeation), the system has failed.[1] Halt immediately.

Eye & Body Protection[1][2][3][4][5][6]
  • Eyes: Chemical splash goggles (indirect venting) are non-negotiable.[1] Face shields are required for volumes >100 mL to prevent facial scarring.[1]

  • Respiratory: If working outside a hood (Emergency Only): Full-face respirator with Organic Vapor (OV) or Amine-Specific cartridges.[1] Note: Amines have poor warning properties (olfactory fatigue); change cartridges strictly by schedule, not smell.[1]

Operational Protocol: Safe Handling & Transfer

Objective: Transfer 10 mL of (S)-(-)-2-Methylbutylamine from stock bottle to reaction vessel.

Step 1: Pre-Operation Check

  • Verify Fume Hood Face Velocity.[1]

  • Clear hood of "clutter" (unnecessary solvents/paper) to minimize fire load.[1]

  • Validation: Check that an eyewash station is within 10 seconds of the hood.

Step 2: The Transfer (Cannula Method Preferred) [1]

  • Why: Pouring creates static and exposes the liquid to air/moisture (amines are hygroscopic).[1]

  • Technique: Use a double-ended needle (cannula) or a glass syringe with a Luer lock.[1]

  • Pressure Equalization: If using a syringe, ensure you do not over-pressurize the vial. Use a nitrogen balloon to replace withdrawn volume.[1]

Step 3: Post-Transfer Decontamination [1]

  • Wipe the septum/bottle neck with a dry tissue first, then a tissue dampened with dilute HCl (to neutralize trace amine), then water.

  • Disposal of Wipes: Do not throw amine-soaked wipes into general trash; they will stink up the lab and pose a fire risk.[1] Place in a sealed "Solid Hazardous Waste" container.

Emergency Response: Decision Logic

In the event of a spill or exposure, hesitation causes injury. Memorize this logic flow.

Visualization: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess IsMajor > 100 mL OR Outside Fume Hood? Assess->IsMajor Major MAJOR SPILL IsMajor->Major Yes Minor MINOR SPILL IsMajor->Minor No Evacuate 1. Evacuate Lab 2. Pull Fire Alarm 3. Call EHS/Fire Dept Major->Evacuate PPE_Check Verify PPE: Goggles + Silver Shield Gloves Minor->PPE_Check Absorb Absorb with Vermiculite/Sand (DO NOT use paper towels) PPE_Check->Absorb Neutralize Collect in sealed container. Label as Flammable/Corrosive. Absorb->Neutralize

Figure 2: Decision logic for spill response. Note the prohibition of paper towels, which increase surface area for evaporation and flammability.

First Aid (Skin Contact):

  • Immediate Flush: 15 minutes minimum under safety shower/faucet.[1]

  • No Vinegar: Do not attempt to neutralize burns with vinegar or acid on the skin.[1] This creates an exothermic reaction that worsens the burn.[1] Use water only.

Disposal Strategy

  • Segregation: Never mix amine waste with acid waste streams.[1] The heat generated can shatter glass containers or cause eruptions.[1]

  • Labeling: clearly mark waste containers as "Organic Alkaline Waste" or "Amines - Flammable/Corrosive." [1]

  • Container: Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal cans if possible (corrosion risk over time).[1][2]

References

  • Fisher Scientific. (2025).[1][3] Safety Data Sheet: 2-Methylbutylamine. Retrieved from [1]

  • Thermo Fisher Scientific. (2023).[1] Safety Data Sheet: 1-Butanamine, 2-methyl-.[1][4][3] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: (S)-2-Methylbutylamine (CID 2724272).[1] National Library of Medicine.[1] Retrieved from [1]

  • Ansell. (2023).[1][4] Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-Methylbutylamine
Reactant of Route 2
(S)-(-)-2-Methylbutylamine
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